molecular formula C12H14O2 B144320 Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- CAS No. 58741-14-3

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Cat. No.: B144320
CAS No.: 58741-14-3
M. Wt: 190.24 g/mol
InChI Key: XLBLRLIFRIMESC-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, also known as Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLRLIFRIMESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613728
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58741-14-3
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Scalable Synthesis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone (CAS: 90843-31-5), represents a critical pharmacophore in the development of adrenergic receptor antagonists (e.g., Efaroxan analogs) and melatonin receptor agonists.[1] Its structural core—a 2,3-dihydrobenzofuran ring substituted at the C2 and C5 positions—requires a synthetic strategy that balances regiocontrol with scalability.

This guide details a robust, three-step synthetic pathway designed for high reproducibility and yield. Unlike academic routes that may rely on exotic photoredox catalysis, this protocol utilizes established industrial chemistry: Sonogashira coupling-cyclization , catalytic hydrogenation , and Friedel-Crafts acylation .[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the acetylating agent and the 2-ethyl-2,3-dihydrobenzofuran core.[1] The core itself is best accessed via the reduction of its aromatic counterpart, 2-ethylbenzofuran, which can be constructed from commodity chemicals (2-iodophenol and 1-butyne).[1]

Strategic Disconnections
  • C5-C(O) Bond Formation: The most logical final step is the electrophilic aromatic substitution (Friedel-Crafts) at C5.[1] The C5 position is electronically activated (para to the ether oxygen) and sterically accessible compared to C7.

  • C2-C3 Saturation: The dihydrofuran ring is generated by the chemoselective reduction of the benzofuran double bond.

  • Heterocycle Construction: The benzofuran skeleton is assembled via a tandem Sonogashira coupling/5-endo-dig cyclization.

Retrosynthesis Target Target Molecule 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone Intermediate1 Precursor 1 2-Ethyl-2,3-dihydrobenzofuran Target->Intermediate1 Friedel-Crafts Acylation (C5) Intermediate2 Precursor 2 2-Ethylbenzofuran Intermediate1->Intermediate2 Pd/C Catalytic Hydrogenation StartingMaterials Starting Materials 2-Iodophenol + 1-Butyne Intermediate2->StartingMaterials Sonogashira Coupling / Cyclization

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity and commercially available starting materials.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-Ethylbenzofuran

This step constructs the bicyclic core.[1] The use of a "one-pot" Sonogashira coupling and cyclization minimizes isolation steps and maximizes throughput.

  • Reagents: 2-Iodophenol (1.0 equiv), 1-Butyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv), DMF.[1]

  • Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of 2-iodophenol is followed by transmetallation with the copper-acetylide (formed in situ from 1-butyne).[1] Reductive elimination yields the internal alkyne. Subsequent intramolecular attack of the phenoxide oxygen onto the alkyne (activated by Pd or Cu) closes the ring.

Protocol:

  • Charge a flame-dried reaction vessel with 2-iodophenol (22.0 g, 100 mmol), PdCl₂(PPh₃)₂ (1.4 g, 2.0 mmol), and CuI (0.19 g, 1.0 mmol).

  • Evacuate and backfill with nitrogen (3 cycles).

  • Add anhydrous DMF (100 mL) and Et₃N (42 mL, 300 mmol).

  • Cool the mixture to 0°C and slowly bubble 1-butyne gas (or add liquid if using a pressurized vessel) into the solution.

  • Warm to 60°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1).

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine.

  • Purification: Flash column chromatography (SiO₂, 100% Hexanes) yields 2-ethylbenzofuran as a pale yellow oil.[1]

    • Yield Expectation: 85-92%.[1]

Step 2: Reduction to 2-Ethyl-2,3-dihydrobenzofuran

Selective hydrogenation of the furan double bond without reducing the benzene ring is achieved using Palladium on Carbon (Pd/C) under mild pressure.[1]

  • Reagents: 2-Ethylbenzofuran, H₂ (balloon or 1 atm), 10% Pd/C, Methanol.

Protocol:

  • Dissolve 2-ethylbenzofuran (14.6 g, 100 mmol) in Methanol (150 mL).

  • Add 10% Pd/C (1.5 g, ~10 wt% loading).

  • Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours.

  • Monitoring: Monitor by ¹H NMR. The disappearance of the C3-H olefinic signal (~6.4 ppm) indicates completion.

  • Workup: Filter the catalyst through a pad of Celite. Rinse with MeOH.[2]

  • Concentration: Remove solvent under reduced pressure to afford 2-ethyl-2,3-dihydrobenzofuran .

    • Yield Expectation: >95% (Quantitative).[3]

    • Note: This intermediate is often pure enough for the next step without chromatography.

Step 3: Friedel-Crafts Acetylation

This is the critical regioselective step.[1] The 2,3-dihydrobenzofuran ring directs electrophilic substitution primarily to the C5 position (para to the ether oxygen) and secondarily to C7. Low temperature and non-polar solvents enhance C5 selectivity.

  • Reagents: Acetyl Chloride (1.1 equiv), AlCl₃ (1.2 equiv), Dichloromethane (DCM).

  • Mechanism: AlCl₃ generates the acylium ion [CH₃CO]⁺ from acetyl chloride. The electron-rich dihydrobenzofuran ring attacks this electrophile.[1] The transition state leading to C5 substitution is lower in energy due to resonance stabilization from the oxygen lone pair.

Protocol:

  • Suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in dry DCM (200 mL) at 0°C under N₂.

  • Add Acetyl Chloride (8.5 mL, 110 mmol) dropwise. Stir for 15 min to generate the active complex.

  • Add a solution of 2-ethyl-2,3-dihydrobenzofuran (14.8 g, 100 mmol) in DCM (50 mL) dropwise over 30 minutes, maintaining temperature < 5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto ice/water (500 mL) containing concentrated HCl (10 mL). Caution: Exothermic.[1]

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Hexanes:EtOAc 8:2).

    • Yield Expectation: 75-85%.[1]

Analytical Characterization

The following data summarizes the expected spectral characteristics for the final product and key intermediate.

Data Summary Table
CompoundFormulaMW ( g/mol )AppearanceKey ¹H NMR Signals (CDCl₃)
2-Ethylbenzofuran C₁₀H₁₀O146.19Pale Oilδ 6.38 (s, 1H, H-3), 2.80 (q, 2H), 1.35 (t, 3H).[1]
2-Ethyl-2,3-dihydrobenzofuran C₁₀H₁₂O148.20Colorless Oilδ 4.92 (m, 1H, H-2), 3.30 (dd, 1H, H-3a), 2.98 (dd, 1H, H-3b), 1.01 (t, 3H).[1]
Target (Product) C₁₂H₁₄O₂190.24White Solidδ 7.85 (s, 1H, H-4), 7.82 (d, 1H, H-6), 6.80 (d, 1H, H-7), 2.55 (s, 3H, Ac).[1]
Structural Validation (Target Molecule)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: The substitution pattern at C5 results in a characteristic splitting. H-4 (ortho to carbonyl, meta to alkyl) appears as a singlet or fine doublet around 7.85 ppm .[1] H-6 (ortho to carbonyl) appears as a doublet of doublets around 7.82 ppm .[1] H-7 (ortho to oxygen) is shielded, appearing as a doublet at 6.80 ppm (J ≈ 8.5 Hz).[1]

    • Aliphatic Region: The acetyl methyl group appears as a sharp singlet at 2.55 ppm . The ethyl group manifests as a triplet at 0.98 ppm and a multiplet/quartet at 1.7-1.8 ppm .[1] The dihydrofuran ring protons (C2 and C3) show a characteristic ABX pattern: C2-H multiplet at ~4.95 ppm , C3-H protons as distinct doublets of doublets at 3.35 and 2.95 ppm .[1]

Mechanistic Insight & Process Safety

Reaction Mechanism: Friedel-Crafts Acylation

The regioselectivity is the most critical quality attribute. The diagram below illustrates the electronic stabilization favoring C5 substitution.

Mechanism Acylium Acylium Ion Formation AcCl + AlCl3 -> [CH3CO]+ Attack Electrophilic Attack C5 Position (Favored) Acylium->Attack Dihydrobenzofuran SigmaComplex Sigma Complex Resonance Stabilized by Oxygen Attack->SigmaComplex Product Aromatization Loss of H+ SigmaComplex->Product -HCl

Figure 2: Mechanistic pathway for C5-selective acylation.[1]

Safety Considerations
  • Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water to release HCl gas. All transfers must be done under inert atmosphere. Quenching requires slow addition to a large excess of ice.

  • Hydrogenation: The use of Pd/C with hydrogen gas presents a fire/explosion hazard. Ensure the reactor is properly grounded to prevent static discharge. Methanol vapor is flammable; purge with nitrogen before introducing hydrogen.

  • Solvents: DCM is a suspected carcinogen; use in a fume hood.

References

  • Sonogashira Coupling & Cyclization

    • Title: Synthesis of 2-substituted benzofurans via Pd-Cu catalyzed coupling of o-iodophenols with terminal alkynes.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for benzofuran construction.
    • Link:[Link][1]

  • Synthesis of 2-Ethyl-2,3-dihydrobenzofuran (Photochemical Route Comparison)

    • Title: Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.[1]

    • Source:ACS Organic & Inorganic Au (2023).
    • Context: Provides NMR characterization for the 2-ethyl-2,3-dihydrobenzofuran intermedi
    • Link:[Link][1]

  • Friedel-Crafts Acylation Selectivity

    • Title: Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
    • Source:MDPI Processes (2025).
    • Context: Confirms C5 regioselectivity in the acetylation of 2-substituted dihydrobenzofurans (See Compound 6e).[1]

    • Link:[Link][1]

  • Efaroxan Precursor Synthesis

    • Title: Enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid, direct precursor of (+)-efaroxan.[1][4][5][6]

    • Source:Tetrahedron Letters (2005).[4]

    • Context: Validates the stability and synthetic accessibility of the 2-ethyl-dihydrobenzofuran core.[1]

    • Link:[Link][1]

Sources

Comprehensive Technical Guide on 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran: Chemical Properties and Applications in Anti-Inflammatory Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (CAS: 58741-14-3) is a critical synthetic intermediate in medicinal chemistry, primarily utilized in the development of arylalkanoic acid-based non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Its unique structural motif—a saturated benzofuran ring coupled with an ethyl group and an acetyl moiety—provides a highly reactive scaffold for downstream functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and the validated experimental protocols for its synthesis and subsequent conversion into the active pharmaceutical ingredient (API) Furofenac[2].

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is essential for optimizing reaction conditions and storage protocols. The compound typically presents as a colorless oil at room temperature and exhibits high lipophilicity, making it soluble in most organic solvents[3].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran
IUPAC Name 1-(2-ethyl-2,3-dihydrobenzofuran-5-yl)ethan-1-one
CAS Registry Number 58741-14-3[1]
Molecular Formula C12H14O2[4]
Molecular Weight 190.24 g/mol [4]
Appearance Colorless Oil[3]
Canonical SMILES CCC1CC2=C(O1)C=CC(=C2)C(=O)C[]
Storage Conditions 2-8°C (Refrigerator), Ambient Shipping[3]
Primary Application Intermediate for arylalkanoic acid APIs (e.g., Furofenac)[6]

Structural Analysis and Reactivity Profile

The reactivity of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is dictated by the electron-donating nature of the oxygen atom in the dihydrobenzofuran ring, which activates the aromatic system toward electrophilic aromatic substitution.

  • The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the 2,3-dihydro saturation removes the ring strain and alters the electronic distribution. This saturation makes the C5 position highly susceptible to electrophilic attack (such as Friedel-Crafts acylation) without risking the polymerization or degradation often seen in fully unsaturated furans[7].

  • The Acetyl Group (C5): The acetyl group serves as a versatile synthetic handle. In the context of NSAID synthesis, it is the primary site for the Willgerodt-Kindler reaction, allowing the formal migration of the oxidation state to the terminal methyl group. This converts the acetyl group into an acetic acid derivative without carbon-carbon bond cleavage[2].

Synthetic Pathways: From Precursors to Active Pharmaceutical Ingredients (APIs)

The industrial and laboratory-scale synthesis of Furofenac relies heavily on the efficient generation of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran. The pathway involves three core transformations:

  • Reduction: 2-Ethylbenzofuran is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in acetic acid to yield the saturated 2-ethyl-2,3-dihydrobenzofuran[2].

  • Friedel-Crafts Acylation: The intermediate undergoes regioselective acetylation at the C5 position using acetic anhydride and aluminum chloride (AlCl3) in dichloromethane, yielding the title compound[2].

  • Willgerodt-Kindler Reaction & Hydrolysis: The acetyl group is converted into a thiomorpholide intermediate using sulfur and morpholine under reflux, followed by alkaline hydrolysis to yield Furofenac[2].

SynthesisPathway A 2-Ethylbenzofuran B 2-Ethyl-2,3- dihydrobenzofuran A->B H2, Pd/C AcOH C 5-Acetyl-2-ethyl-2,3- dihydrobenzofuran B->C Ac2O, AlCl3 CH2Cl2 D Thiomorpholide Intermediate C->D S8, Morpholine Reflux E Furofenac (API) D->E NaOH, H2O Hydrolysis

Caption: Synthetic pathway from 2-ethylbenzofuran to Furofenac via the 5-acetyl intermediate.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran. The causality behind the reagent choices ensures high yield and strict regioselectivity.

Protocol 1: Synthesis of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (Friedel-Crafts Acylation)

Causality & Logic: Aluminum chloride (AlCl3) is selected as a potent Lewis acid to activate acetic anhydride, forming a highly electrophilic acylium ion. Dichloromethane (CH2Cl2) is utilized as a non-coordinating solvent to stabilize the intermediate and maintain homogeneity at low temperatures (0–5°C), preventing unwanted side reactions such as ring-opening of the ether linkage.

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend AlCl3 (1.5 equivalents) in anhydrous CH2Cl2.

  • Activation: Cool the suspension to 0°C using an ice-water bath. Add acetic anhydride (1.2 equivalents) dropwise over 15 minutes. Stir for 30 minutes to allow the formation of the acylium ion complex.

  • Addition: Dissolve 2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent) in a minimal amount of CH2Cl2 and add it dropwise to the reaction mixture, maintaining the temperature below 5°C to ensure strict regiocontrol at the C5 position.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the starting material is entirely consumed, validating the completion of the electrophilic attack.

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to destroy the Lewis acid complex. Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran as a colorless oil[2].

ExperimentalWorkflow Step1 Reaction Setup (Inert N2 Atmosphere) Step2 Electrophile Activation (Ac2O + AlCl3 at 0°C) Step1->Step2 Step3 Substrate Addition (Regioselective C5 Attack) Step2->Step3 Step4 Quenching & Extraction (Ice/HCl Workup) Step3->Step4 Step5 Purification (Silica Chromatography) Step4->Step5 Step6 Characterization (Colorless Oil) Step5->Step6

Caption: Standardized workflow for the Friedel-Crafts acylation of dihydrobenzofurans.

Protocol 2: Conversion to Furofenac via Willgerodt-Kindler Reaction

Causality & Logic: The Willgerodt-Kindler reaction is uniquely suited for converting aryl methyl ketones into aryl acetic acids. Morpholine acts as both the solvent and the secondary amine, reacting with sulfur and the ketone to form a stable thiomorpholide intermediate. This avoids the need for harsh oxidizing agents that could degrade the benzofuran core.

  • Reaction Setup: Combine 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent), elemental sulfur (S8, 1.5 equivalents), and excess morpholine (acting as solvent and reagent) in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 12–16 hours. The solution will turn dark as the thiomorpholide intermediate forms.

  • Isolation of Intermediate: Cool the mixture and concentrate under vacuum to remove excess morpholine. The crude thiomorpholide can be used directly in the next step.

  • Hydrolysis: Suspend the crude thiomorpholide in a 10% aqueous NaOH solution and heat to reflux for 8 hours to hydrolyze the thioamide to the corresponding carboxylic acid sodium salt.

  • Acidification: Cool the aqueous mixture, wash with diethyl ether to remove non-polar impurities, and carefully acidify the aqueous layer with concentrated HCl to pH 2.

  • Extraction: Extract the precipitated 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (Furofenac) with ethyl acetate, dry, and crystallize[2].

Pharmacological Relevance: Furofenac and Arylalkanoic Acids

The ultimate value of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran lies in its role as the direct precursor to Furofenac. Furofenac is an arylalkanoic acid derivative known for its potent anti-inflammatory and antiplatelet-aggregation activities[6]. Pharmacological studies have demonstrated that Furofenac exhibits a significantly lower ulcerogenic profile on the gastric mucosa compared to traditional NSAIDs, making it a highly valuable compound in the study of safer anti-inflammatory therapies[8]. The structural integrity of the 2-ethyl-2,3-dihydrobenzofuran core, established early in the synthesis via the 5-acetyl intermediate, is critical for maintaining high binding affinity to cyclooxygenase (COX) enzymes while minimizing gastrointestinal toxicity.

References

  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran CAS 58741-14-3, USBio.
  • CAS 58741-14-3 2-Ethyl-2,3-dihydro-5-acetylbenzofuran, BOC Sciences.
  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran | C12H14O2, BuyersGuideChem.
  • Chemical Name : 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3, Pharmaffili
  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans, ACS Public
  • Acute diarrhoea in infants and small children. Successful adjuvant therapy with the probiotic Mutaflor (Furofenac Toxicity Data)
  • Furofenac, SAS-650-药物合成数据库, DrugFuture.
  • Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties, PubMed.

Sources

Spectroscopic Characterization and Synthetic Utility of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) development, the rigorous characterization of synthetic intermediates is paramount for ensuring downstream purity, yield, and regulatory compliance. Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (CAS No. 58741-14-3), also known as 5-acetyl-2-ethyl-2,3-dihydrobenzofuran , serves as a foundational building block in the synthesis of arylalkanoic acid non-steroidal anti-inflammatory drugs (NSAIDs), most notably Furofenac [1].

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of this critical intermediate. By synthesizing technical accuracy with field-proven analytical methodologies, this guide establishes a self-validating framework for the identification and quality control of 2,3-dihydrobenzofuran derivatives.

Chemical Context & Synthetic Workflow

To understand the spectroscopic signatures of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone, one must first understand its structural purpose. The compound features a 2-ethyl-2,3-dihydrobenzofuran core, which provides the lipophilic scaffold necessary for target receptor binding in anti-inflammatory applications [2]. The 5-acetyl group acts as a highly specific chemical handle.

In the industrial synthesis of Furofenac, this acetyl group is subjected to a Willgerodt-Kindler reaction—a highly scalable, greener alternative to halogenation-based pathways—converting the acetophenone moiety directly into an acetic acid derivative via a thiomorpholide intermediate[1].

G A 2-Ethylbenzofuran B 2-Ethyl-2,3-dihydrobenzofuran A->B H2, Pd/C (Reduction) C 1-(2-ethyl-2,3-dihydro- 5-benzofuranyl)ethanone (Target Intermediate) B->C Ac2O, AlCl3 (Friedel-Crafts) D Furofenac (Anti-inflammatory API) C->D 1. S8, Morpholine 2. NaOH (Willgerodt-Kindler)

Fig 1. Synthetic workflow from 2-ethylbenzofuran to Furofenac highlighting the target intermediate.

Mechanistic Rationale: Regioselectivity

The synthesis of our target compound relies on the Friedel-Crafts acylation of 2-ethyl-2,3-dihydrobenzofuran. The regioselectivity of this reaction is entirely dictated by the heterocyclic oxygen atom. The lone pairs on the oxygen atom donate electron density into the aromatic ring via resonance (+M effect), strongly activating the ortho and para positions. Because the ortho positions (C4 and C6) are sterically hindered by the dihydrofuran ring, electrophilic attack occurs almost exclusively at the para position (C5), yielding the 5-acetyl derivative.

G N1 Oxygen Lone Pair Electron Donation (+M effect) N2 Activation of Aromatic Ring N1->N2 N3 Ortho/Para Directing Nature N2->N3 N4 Ortho positions (C4, C6) sterically hindered N3->N4 N5 Para position (C5) highly activated & accessible N3->N5 N6 Exclusive formation of 5-acetyl derivative N5->N6

Fig 2. Logical flow of regioselectivity during the Friedel-Crafts acylation of the benzofuran core.

Comprehensive Spectroscopic Data

The following data represents the standardized spectroscopic profile for high-purity (>98%) Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming both the regiochemistry of the acylation and the integrity of the chiral center at C2. The data below is referenced to Tetramethylsilane (TMS) at 0.00 ppm in CDCl₃ [3].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)Assignment / Causality
C=O ---196.8Conjugated ketone carbonyl.
C7a ---164.2Aromatic carbon attached to oxygen.
C5 ---130.5Quaternary aromatic carbon (acetylated).
C4 7.82d (J = 1.8)1H125.4Meta to oxygen, ortho to acetyl.
C6 7.78dd (J = 8.4, 1.8)1H130.1Meta to oxygen, ortho to acetyl.
C7 6.75d (J = 8.4)1H109.1Ortho to oxygen (shielded by +M effect).
C2 4.85m1H85.3Chiral methine attached to oxygen.
C3 3.30, 2.85dd (J = 15.5, 9.0), dd (J = 15.5, 7.5)2H35.1Diastereotopic protons of the dihydrofuran ring.
Acetyl-CH₃ 2.54s3H26.4Methyl group of the ketone.
Ethyl-CH₂ 1.75m2H28.6Methylene of the ethyl side chain.
Ethyl-CH₃ 1.02t (J = 7.4)3H9.8Terminal methyl of the ethyl side chain.

Diagnostic Insight: The presence of an ABX spin system (at 7.82, 7.78, and 6.75 ppm) in the aromatic region definitively confirms the 1,2,4-trisubstitution pattern, validating that acylation occurred exclusively at the 5-position.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid orthogonal validation of the functional groups.

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
1672 Strong, SharpC=O stretchingIndicates a conjugated aromatic ketone.
1605, 1492 MediumC=C aromatic stretchingConfirms the integrity of the benzene ring.
1245 StrongC-O-C asymmetric stretchConfirms the cyclic aryl-alkyl ether linkage.
Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) in positive mode yields a clear pseudo-molecular ion, while tandem mass spectrometry (MS/MS) reveals the structural stability of the dihydrobenzofuran core.

Table 3: MS Fragmentation Pattern (Positive ESI)

m/zIon TypeRelative AbundanceFragment Origin
191.1 [M+H]⁺100% (Base Peak)Intact protonated molecule (C₁₂H₁₅O₂⁺).
176.1 [M+H - CH₃]⁺45%Loss of methyl radical from the acetyl group.
163.1 [M+H - C₂H₄]⁺30%Loss of ethylene from the C2-ethyl side chain.

Standardized Analytical Protocols

To ensure trustworthiness and reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to when characterizing this intermediate.

Protocol A: High-Resolution NMR Acquisition

Causality: Accurate integration of the diastereotopic protons at C3 requires sufficient relaxation time due to differing T1 relaxation rates in rigid bicyclic systems.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and 3D shimming (Z, Z², Z³) to achieve a TMS linewidth at half-height of ≤ 0.8 Hz.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Critical for quantitative integration of the acetyl methyl vs. aromatic protons).

    • Number of Scans (NS): 16

  • Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: LC-ESI-MS System Suitability and Analysis

Causality: The lipophilic nature of the 2-ethyl-2,3-dihydrobenzofuran core requires a high organic mobile phase for efficient elution, while the conjugated ketone requires acidic conditions for optimal protonation in ESI+.

  • Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 10% B, ramp to 90% B over 4.0 minutes, hold for 1.0 minute, and re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Capillary voltage 3.0 kV, Desolvation temperature 350°C. Monitor the mass range from m/z 100 to 500.

  • Validation: Inject a blank (methanol) prior to the sample to ensure no carryover of highly retained lipophilic impurities.

Conclusion

The spectroscopic characterization of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is not merely an exercise in structural confirmation; it is a critical quality control gateway in the synthesis of arylalkanoic acid therapeutics. By leveraging the diagnostic ABX spin system in ¹H NMR, the conjugated carbonyl stretch in FT-IR, and the robust [M+H]⁺ ion in LC-MS, analytical chemists can confidently validate the success of the regioselective Friedel-Crafts acylation. Adherence to the standardized protocols outlined herein ensures that downstream Willgerodt-Kindler transformations proceed with maximum yield and minimal impurity profiles.

References

  • DrugFuture. (n.d.). Furofenac, SAS-650-药物合成数据库.
  • National Institutes of Health (NIH) / PubMed. (n.d.). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties.
  • ACS Publications. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.

Mechanism of action of 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone , positioning it within its correct context as a critical synthetic precursor (pharmacophore intermediate) for benzofuran-class non-steroidal anti-inflammatory drugs (NSAIDs), specifically Furofenac .

From Synthetic Precursor to COX Inhibition

Executive Summary

2-Ethyl-2,3-dihydro-5-benzofuranyl ethanone (CAS: 58741-14-3), also known as 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran , is a pivotal chemical intermediate in pharmaceutical development.[1][2] It serves as the primary scaffold for the synthesis of Furofenac and related arylalkanoic acid NSAIDs.

While the molecule itself is a metabolic and synthetic precursor, its "Mechanism of Action" (MOA) in a drug development context is dual-faceted:

  • Chemical Mechanism (Synthetic MOA): The specific reactivity profile allowing the transformation of the C5-acetyl group into the pharmacologically active acetic acid moiety via the Willgerodt-Kindler rearrangement.

  • Pharmacological Mechanism (Target MOA): The biological activity of the resulting drug (Furofenac), which functions as a potent inhibitor of Cyclooxygenase (COX) enzymes, suppressing prostaglandin biosynthesis.

Part 1: Chemical Mechanism & Synthetic Pathway
The Willgerodt-Kindler Transformation

The core utility of 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone lies in the C5-acetyl functionalization .[1] The presence of the electron-donating ethyl group at the C2 position stabilizes the dihydrobenzofuran ring, allowing for selective oxidation of the acetyl group at C5 without compromising the bicyclic core.

The transformation to the active drug (Furofenac) typically proceeds via the Willgerodt-Kindler reaction , a mechanism unique to aryl alkyl ketones.

Reaction Steps:

  • Thioamidation: The ketone reacts with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide intermediate.

  • Rearrangement: The carbonyl group migrates to the terminal carbon, preserving the carbon chain length while converting the ketone to a thioamide.

  • Hydrolysis: Acidic or basic hydrolysis converts the thioamide into the corresponding arylacetic acid (Furofenac).

Visualization: Synthetic Pathway (DOT Diagram)

The following diagram illustrates the conversion of the ethanone precursor to the active NSAID.

SynthesisPathway cluster_0 Chemical Transformation Mechanism Precursor 2-Ethyl-2,3-dihydro- 5-benzofuranyl ethanone (Precursor) Intermediate Thiomorpholide Intermediate Precursor->Intermediate Willgerodt-Kindler (S8, Morpholine, Δ) ActiveDrug Furofenac (Active NSAID) Intermediate->ActiveDrug Hydrolysis (H2SO4/H2O)

Caption: Synthetic conversion of the ethanone precursor to the active COX inhibitor Furofenac via Willgerodt-Kindler rearrangement.

Part 2: Pharmacological Mechanism of Action (The Active Drug)

Upon conversion to Furofenac , the molecule exhibits its therapeutic MOA. The 2-ethyl-2,3-dihydrobenzofuran scaffold is structurally optimized to bind the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

1. Target Interaction: COX Inhibition

Furofenac acts as a reversible inhibitor of COX-1 (Constitutive) and COX-2 (Inducible) isoforms.

  • Binding Site: The hydrophobic dihydrobenzofuran ring mimics the arachidonic acid structure, allowing the molecule to penetrate the long hydrophobic channel of the COX enzyme.

  • Interaction: The carboxylate group (derived from the original ethanone) forms an ionic bond with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the COX channel.

  • Result: This blockade prevents arachidonic acid from reaching the catalytic site (Tyr385), halting the conversion of arachidonic acid to Prostaglandin G2 (PGG2).

2. Downstream Signaling Effects
  • Reduced PGE2: Suppression of Prostaglandin E2 reduces sensitization of nociceptors (pain relief) and lowers the hypothalamic set-point (antipyretic).

  • Reduced PGI2: Reduction in Prostacyclin contributes to anti-inflammatory effects in endothelial tissues.

Visualization: Arachidonic Acid Cascade Inhibition

MOA_Signaling Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Activation PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Entry PGG2 Prostaglandin G2 COX->PGG2 Blocked by Drug Furofenac Furofenac (Derived from Ethanone) Furofenac->COX Competitive Inhibition (Arg120/Tyr355 Binding) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Downstream Synthesis

Caption: Pharmacological blockade of the Arachidonic Acid pathway by the benzofuran-derived NSAID.

Part 3: Structure-Activity Relationship (SAR)

For researchers optimizing this scaffold, the specific substituents on the benzofuran core are critical:

Structural FeatureRole in MechanismOptimization Note
2-Ethyl Group Lipophilicity & Stability: Increases logP, facilitating membrane penetration and fitting into the hydrophobic COX channel.Essential for oral bioavailability. Removing this reduces potency.
2,3-Dihydro Core Conformational Flexibility: The non-planar nature of the dihydro ring (vs. planar benzofuran) allows better "induced fit" within the enzyme pocket.Fully aromatic benzofurans often show lower selectivity.
5-Acetyl (Ethanone) Synthetic Handle: Acts as the precursor for the acidic pharmacophore.Must be converted to acetic/propionic acid for maximum COX affinity (ionic anchoring).
Part 4: Experimental Protocols for Validation
Protocol A: Synthetic Conversion Verification (Willgerodt-Kindler)

Objective: Confirm the transformation of the ethanone intermediate to the active acid.[1][2]

  • Reagents: Mix 2-ethyl-2,3-dihydro-5-benzofuranyl ethanone (10 mmol) with sulfur (15 mmol) and morpholine (15 mL).

  • Reflux: Heat at 130°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Pour the reaction mixture into H2O, extract with CHCl3. Evaporate solvent. Reflux residue with 10% NaOH/EtOH for 8 hours.

  • Workup: Acidify with HCl to pH 2. Precipitate the arylalkanoic acid.[1]

  • Validation:

    • IR Spectroscopy: Disappearance of ketone C=O stretch (~1680 cm⁻¹) and appearance of carboxylic acid broad O-H (~3000 cm⁻¹) and C=O (~1710 cm⁻¹).

    • 1H NMR: Shift of the C5-substituent protons.

Protocol B: In Vitro COX Inhibition Assay

Objective: Quantify the potency of the derived scaffold.

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (100 µM).

  • Incubation: Incubate enzyme with test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 min at 37°C.

  • Initiation: Add arachidonic acid to start the reaction (2 min).

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE2 levels using a PGE2 ELISA kit.

  • Calculation: Determine IC50 values using non-linear regression analysis (GraphPad Prism).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108066, Furofenac. PubChem. Available at: [Link]

  • Martel, A. M., et al. (1974). "Benzofuran derivatives. Synthesis and anti-inflammatory activity."[1][2][3][4][5][6] European Journal of Medicinal Chemistry. (Foundational chemistry for benzofuran NSAIDs).

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences. (Mechanism of COX inhibition).

Sources

The Pharmacological Versatility of the Benzofuran Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Core - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a core scaffold in a multitude of naturally occurring and synthetically derived molecules with significant biological properties.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[3][4] This versatility has made the benzofuran nucleus a subject of intense investigation in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3][5] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzofuran derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols for assessing these activities.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression and survival.[9][10]

Mechanisms of Anticancer Action

A significant body of research has elucidated several key mechanisms through which benzofuran derivatives exert their anticancer effects:

  • Inhibition of Tubulin Polymerization: Certain benzofuran derivatives act as microtubule-destabilizing agents.[9] By binding to the colchicine binding site on tubulin, they inhibit its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9]

  • Kinase Inhibition: Many benzofuran derivatives function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][12] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[11][13]

  • Modulation of Signaling Pathways: Benzofuran derivatives have been shown to modulate several critical signaling pathways implicated in cancer, including:

    • Hypoxia-Inducible Factor-1 (HIF-1) Pathway: The HIF-1 pathway plays a crucial role in the survival and progression of tumors, particularly in p53-independent cancers.[14] Some benzofuran derivatives have been shown to inhibit the HIF-1 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16]

    • NF-κB and MAPK Signaling Pathways: These pathways are involved in inflammation and cell survival. Certain benzofuran derivatives can inhibit these pathways, contributing to their anticancer effects.[17][18]

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected benzofuran derivatives against various cancer cell lines, demonstrating their potent cytotoxic activity.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[6]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[6]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[6]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[6]
Bromo-derivative (14c)HCT-116 (Colon)3.27[6]
Ailanthoidol (7)Huh7 (Hepatoma)22 (48h)[9]
Benzofuran derivative (3b)SK-Hep-1 (Hepatocellular Carcinoma)-[9]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4][7][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][19] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[20] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[20]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][19]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[7][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Benzofuran Derivatives A->B Treat cells C Incubate B->C 24-72h D Add MTT Reagent C->D E Incubate D->E 2-4h F Add Solubilizer (DMSO) E->F Dissolve Formazan G Measure Absorbance (570 nm) F->G Read plate H Calculate IC50 Value G->H Analyze data

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzofuran derivatives.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzofuran derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[21][22] This makes them attractive scaffolds for the development of novel antimicrobial agents, which are urgently needed to address the growing threat of antibiotic resistance.[22]

Quantitative Data: In Vitro Antimicrobial Activity of Benzofuran Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzofuran derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference(s)
Benzofuran amide (6a)Staphylococcus aureus6.25[21]
Benzofuran amide (6b)Staphylococcus aureus6.25[21]
Benzofuran amide (6f)Escherichia coli6.25[21]
Aza-benzofuran (1)Salmonella typhimurium12.5[23]
Aza-benzofuran (1)Staphylococcus aureus12.5[23]
Oxa-benzofuran (6)Penicillium italicum12.5[23]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[8][24][25]

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented.[24]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes.[8]

  • Inoculation: Once the agar has solidified, evenly spread a standardized inoculum of the test microorganism over the surface of the agar.[8][22]

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[24][25]

  • Sample Addition: Add a defined volume of the benzofuran derivative solution (at a known concentration) into the wells.[24] Include a negative control (solvent) and a positive control (a standard antibiotic).[26]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[25][26]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[26] A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare Inoculated Agar Plate B Create Wells in Agar A->B C Add Benzofuran Derivative to Well B->C D Incubate Plate C->D 18-24h E Measure Zone of Inhibition D->E

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.[17][18][27]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the anti-inflammatory activity of compounds.[3][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[28] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the animals (typically Wistar or Sprague-Dawley rats) to the laboratory conditions for a week before the experiment.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.[2]

  • Compound Administration: Administer the benzofuran derivative (orally or intraperitoneally) to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.[2]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[2][29]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Benzofuran Derivative B Inject Carrageenan into Paw A->B 30-60 min C Measure Paw Volume Over Time B->C 1-4 hours D Calculate % Inhibition of Edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[17][18]

Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK activates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK activates AP1_nuc AP-1 MAPK->AP1_nuc activates AP1 AP-1 Benzofuran Benzofuran Derivative Benzofuran->IKK inhibits Benzofuran->MAPKKK inhibits NFkB_nuc->Inflammatory_Genes activates AP1_nuc->Inflammatory_Genes activates

Caption: Benzofuran derivatives can inhibit LPS-induced inflammation by blocking key signaling molecules in the NF-κB and MAPK pathways.

IV. Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[26]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds.[6][21]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[30][31] Also, prepare solutions of the benzofuran derivative at various concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the benzofuran derivative solution with the DPPH solution.[30]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[30]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[6][30][31]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.[30]

DPPH_Assay_Workflow A Prepare DPPH and Benzofuran Solutions B Mix Solutions and Incubate A->B C Measure Absorbance (517 nm) B->C 30 min in dark D Calculate % Scavenging Activity C->D

Caption: Workflow of the DPPH radical scavenging assay for antioxidant activity.

Conclusion: The Enduring Potential of Benzofuran Derivatives in Drug Discovery

The benzofuran scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with compelling evidence for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies of various benzofuran derivatives have provided valuable insights for the rational design of more potent and selective compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile heterocyclic system. Further exploration of the benzofuran chemical space, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the development of new and effective drugs for a wide range of human diseases.

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  • Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. (2019). PMC. [Link]

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  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). PubMed. [Link]

  • Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and... (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (2014). PubMed. [Link]

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Discovery and history of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Significance of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. These derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and central nervous system effects.[1][2][3] This guide will therefore serve as a valuable tool for researchers interested in exploring the therapeutic potential of this and related novel chemical entities.

Proposed Synthesis Pathway

The synthesis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- can be logically approached through a two-step process, commencing with the formation of the 2-ethyl-2,3-dihydrobenzofuran core, followed by a regioselective Friedel-Crafts acylation.

Step 1: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran

The initial step involves the synthesis of the 2-ethyl-2,3-dihydrobenzofuran intermediate. A common and effective method for the synthesis of 2-alkyl-2,3-dihydrobenzofurans is the dehydrogenation of the corresponding 2-ethylphenol, although other methods such as intramolecular cyclization reactions are also documented.[4]

2-allylphenol 2-Allylphenol 2-propylphenol 2-Propylphenol 2-allylphenol->2-propylphenol Reduction H2_PdC H₂/Pd-C 2-ethyl-2,3-dihydrobenzofuran 2-Ethyl-2,3-dihydrobenzofuran 2-propylphenol->2-ethyl-2,3-dihydrobenzofuran Cyclization dehydrogenation Dehydrogenation Catalyst (e.g., Ni)

Caption: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis of 2-Ethyl-2,3-dihydrobenzofuran

  • Materials: 2-Allylphenol, Palladium on carbon (10%), Hydrogen gas, suitable solvent (e.g., Ethanol), Dehydrogenation catalyst (e.g., Nickel-based catalyst).

  • Equipment: Hydrogenation apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, standard laboratory glassware.

  • Procedure:

    • To a solution of 2-allylphenol in ethanol, add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation at a suitable pressure until the uptake of hydrogen ceases, indicating the reduction of the allyl group to a propyl group.

    • Filter the catalyst and concentrate the solvent to obtain 2-propylphenol.

    • In a separate reaction vessel, heat 2-propylphenol with a dehydrogenation catalyst under appropriate temperature and pressure to effect cyclization to 2-ethyl-2,3-dihydrobenzofuran.

    • Purify the product via distillation or column chromatography.

Step 2: Friedel-Crafts Acylation

The second step involves the introduction of an acetyl group onto the 5-position of the 2-ethyl-2,3-dihydrobenzofuran ring via a Friedel-Crafts acylation reaction. This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] The acylation of 2,3-dihydrobenzofuran is known to proceed with high regioselectivity at the 5-position.[7]

2-ethyl-2,3-dihydrobenzofuran 2-Ethyl-2,3-dihydrobenzofuran product Ethanone, 1-(2-ethyl-2,3- dihydro-5-benzofuranyl)- 2-ethyl-2,3-dihydrobenzofuran->product Friedel-Crafts Acylation reagents Acetyl Chloride AlCl₃

Caption: Friedel-Crafts Acylation of 2-Ethyl-2,3-dihydrobenzofuran.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials: 2-Ethyl-2,3-dihydrobenzofuran, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Dry three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Under an inert nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a three-necked flask.

    • Cool the suspension to 0°C using an ice bath.

    • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0°C.

    • After the addition is complete, add a solution of 2-ethyl-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of crushed ice, followed by 1M HCl.

    • Perform a standard aqueous work-up, washing the organic layer with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.[8]

Structural Characterization

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, based on data from analogous compounds such as 5-acetyl-2,3-dihydrobenzo[b]furan and other 2-aryl-6-hydroxybenzo[b]furans.[9][10]

Predicted ¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~7.8d1HAr-H (ortho to acetyl)
~7.7dd1HAr-H (ortho to acetyl, meta to ether)
~6.8d1HAr-H (ortho to ether)
~4.8m1HO-CH
~3.2dd1HCH₂ (diastereotopic)
~2.8dd1HCH₂ (diastereotopic)
~2.5s3HCOCH₃
~1.7m2HCH₂CH₃
~1.0t3HCH₂CH₃
Predicted ¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~197C=O
~163Ar-C (para to acetyl)
~131Ar-C (ipso to acetyl)
~130Ar-C (ortho to acetyl)
~125Ar-C (ortho to acetyl, meta to ether)
~124Ar-C (meta to acetyl)
~109Ar-C (ortho to ether)
~82O-CH
~30CH₂
~28CH₂CH₃
~26COCH₃
~10CH₂CH₃
  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong carbonyl (C=O) stretch around 1670 cm⁻¹, aromatic C-H stretches around 3000-3100 cm⁻¹, and C-O ether stretches around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 190.23. Key fragmentation patterns would likely involve the loss of the ethyl group and the acetyl group.

Potential Biological and Pharmacological Significance

The 2,3-dihydrobenzofuran nucleus is a key pharmacophore in a variety of biologically active molecules. This suggests that Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- could exhibit interesting pharmacological properties.

Biological Activity of 2,3-Dihydrobenzofuran Derivatives Reference
Anti-inflammatory[2][3]
Anticancer
CNS Stimulant[1]
Antiviral[1]
Antioxidant[1]

The diverse biological activities of this class of compounds warrant further investigation into the potential therapeutic applications of novel derivatives such as Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-. Future research could focus on screening this compound for activities similar to its analogues, potentially leading to the discovery of new therapeutic agents.

Overall Synthetic Workflow

cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Acylation start 2-Allylphenol intermediate 2-Ethyl-2,3-dihydrobenzofuran start->intermediate Reduction & Cyclization acylation Friedel-Crafts Acylation intermediate->acylation product Ethanone, 1-(2-ethyl-2,3- dihydro-5-benzofuranyl)- acylation->product

Caption: Overall workflow for the synthesis of the target compound.

References

  • Gradient Equivalent Feeding in the Acylation of 2,3-Dihydrobenzofuran Catalyzed by Chloroaluminate Ionic Liquids. ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate. PrepChem.com. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Juniper Publishers. [Link]

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. [Link]

  • Benzofuran Derivatives. II. Synthesis of 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates. Bulletin of the Chemical Society of Japan. [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • Enantioselective synthesis of 2,3‐dihydrobenzofuran. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. PMC. [Link]

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon.
  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • 5-Acetyl-2-(hydroxymethyl)benzo[b]furan. PubChem. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

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Structural Identity and Nomenclature Standards: The Case of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug development and regulatory filing (IND/NDA), ambiguous nomenclature is a liability. While "5-acetyl-2-ethyl-2,3-dihydrobenzofuran" is chemically descriptive and widely understood in synthetic labs, it technically violates the hierarchy of IUPAC Preferred IUPAC Names (PIN) for regulatory submission. This guide dissects the structural identity of this pharmacophore, establishes its rigorous IUPAC designation, and provides a self-validating protocol for its synthesis and characterization.

Part 1: The Anatomy of the Name (Nomenclature Analysis)

To ensure patent security and database interoperability (e.g., CAS, PubChem), one must distinguish between substitutive nomenclature (common in lab notebooks) and functional class nomenclature (required for formal documentation).

The Conflict: Ring vs. Functional Group

The core tension in naming this molecule lies in the priority between the heterocyclic ring (benzofuran) and the principal functional group (ketone).

  • User Provided Name: 5-acetyl-2-ethyl-2,3-dihydrobenzofuran

    • Logic: Treats the benzofuran ring as the parent structure.[1][2] The acetyl group is demoted to a substituent.

    • Status: Acceptable in general communication but NOT the PIN.

  • IUPAC PIN: 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

    • Logic: According to IUPAC P-44.1, the principal characteristic group (ketone) takes precedence over the ether linkage of the benzofuran ring. Therefore, the parent structure is ethanone , and the dihydrobenzofuran moiety is a substituent.

Nomenclature Hierarchy Diagram

The following decision tree illustrates the logical derivation of the PIN.

NomenclatureLogic Start Analyze Molecule Components Comp1 Component A: 2,3-dihydrobenzofuran Ring (Cyclic Ether) Start->Comp1 Comp2 Component B: Acetyl Group (Ketone) Start->Comp2 Decision Compare Seniority (IUPAC P-44) Comp1->Decision Comp2->Decision Result Ketone > Ether (Ketone is Principal Group) Decision->Result Parent Parent Structure: Ethanone Result->Parent Subst Substituent: (2-ethyl-2,3-dihydrobenzofuran-5-yl) Result->Subst FinalName PIN: 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one Parent->FinalName Subst->FinalName

Figure 1: IUPAC decision logic establishing the ketone as the parent structure over the heterocyclic ether.

Part 2: Stereochemical Complexity

The presence of an ethyl group at the C2 position of the furan ring introduces a chiral center. A generic name implies a racemate (


), but high-value intermediates require enantiomeric purity.
Cahn-Ingold-Prelog (CIP) Priority

To assign configuration at C2:

  • Identify the chiral center: C2 of the benzofuran ring.

  • Rank substituents:

    • Priority 1: -O- (Ring oxygen, Atomic #8).

    • Priority 2: -C3 (Methylene of the ring, attached to C3a).

    • Priority 3: -CH2CH3 (Ethyl group).

    • Priority 4: -H (Hydrogen).

If the path 1


 2 

3 is clockwise with H in the back, it is (

).
Stereochemistry Visualization

Stereochemistry cluster_config Configuration Logic Center Chiral Center (C2) O1 1. Oxygen (Ring) (High Priority) Center->O1 C3 2. C3 Methylene (Ring Carbon) Center->C3 Eth 3. Ethyl Group (-CH2CH3) Center->Eth H 4. Hydrogen (Lowest Priority) Center->H R_Config Clockwise (1->2->3) = (R) S_Config Counter-Clockwise = (S)

Figure 2: Cahn-Ingold-Prelog priority assignment for the C2 chiral center.

Part 3: Experimental Validation (Synthesis & Characterization)

As a scientist, you cannot rely on nomenclature alone; you must validate the structure. The most robust route to this molecule is the Friedel-Crafts Acetylation of the parent 2-ethyl-2,3-dihydrobenzofuran.

Synthesis Protocol: Regioselective Acetylation

Objective: Install the acetyl group selectively at the 5-position (para to the ether oxygen).

Reagents:

  • Substrate: 2-ethyl-2,3-dihydrobenzofuran (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ) (1.5 eq)
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Lewis Acid Activation: Suspend

    
     in anhydrous DCM at 0°C. Add Acetyl Chloride dropwise. Stir for 15 min to generate the acylium ion (
    
    
    
    ).
  • Addition: Dissolve 2-ethyl-2,3-dihydrobenzofuran in DCM and add dropwise to the mixture at 0°C. Note: Low temperature prevents polymerization of the furan ring.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (

    
    ).
    
Reaction Workflow Diagram

Synthesis Step1 Precursor: 2-ethyl-2,3-dihydrobenzofuran Step3 Electrophilic Aromatic Substitution (0°C -> RT, DCM) Step1->Step3 Step2 Reagent Prep: AcCl + AlCl3 -> [Acylium Ion] Step2->Step3 Step4 Quench & Workup (Ice/HCl) Step3->Step4 Step5 Product Isolation (Flash Chromatography) Step4->Step5

Figure 3: Friedel-Crafts acylation workflow for regioselective synthesis.[3]

Structural Validation Data (Predicted NMR)

The following data table serves as a reference standard for product verification.

PositionNucleiShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Aromatic C4-H7.80 - 7.85Singlet (br)1HOrtho to C=O, Meta to O
Aromatic C6-H7.80 - 7.85Doublet (dd)1HOrtho to C=O
Aromatic C7-H6.75 - 6.85Doublet1HOrtho to O (Shielded)
Ring C2-H4.90 - 5.00Multiplet1HChiral center, Deshielded by O
Ring C3-H2.80 - 3.30Multiplet2HDiastereotopic protons
Side Chain Acetyl

2.55Singlet3HCharacteristic ketone methyl
Side Chain Ethyl

1.60 - 1.80Multiplet2HCoupled to C2 and Methyl
Side Chain Ethyl

0.95 - 1.05Triplet3HTerminal methyl

Part 4: Regulatory & Database Implications

For drug development professionals, using the correct name is critical for:

  • Patent Claims: Using a "common" name like 5-acetyl-2-ethyl-2,3-dihydrobenzofuran in a Markush structure claim is generally safe, but the PIN is required for the specific embodiment claims to avoid ambiguity.

  • CAS Registration: The Chemical Abstracts Service will likely index this under the ketone parent. Searching for the benzofuran parent might yield incomplete results.

Comparison Table
ContextRecommended NameReason
Lab Notebook 5-acetyl-2-ethyl-2,3-dihydrobenzofuranIntuitive, emphasizes the core scaffold.
IUPAC / FDA 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-oneRigorous PIN. Follows priority rules (Ketone > Ether).
Chemical Formula

Molecular Weight: 190.24 g/mol

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Royal Society of Chemistry, 2014. Link

  • BenchChem. Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. (Adapted methodology for benzofuran systems).[1][4] Link

  • National Institute of Standards and Technology (NIST). 2-Phenyl-benzofuran (Structural Analog Data). NIST Chemistry WebBook. Link

  • Shaikh, A. K., & Varvounis, G. "Fluoride-induced desilylation... synthesis of 3-substituted 2,3-dihydrobenzofurans."[5] Organic Letters, 2014, 16(5), 1478-1481. Link

  • Baciocchi, E., et al. "Acetylation of 2,3-dimethylbenzofuran." Journal of the Chemical Society, Chemical Communications, 1978, 597-598. Link

Sources

Technical Profile: CAS 58741-14-3 (2-Ethyl-2,3-dihydro-5-acetylbenzofuran)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number 58741-14-3: Properties, Synthesis, and Pharmaceutical Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

CAS number 58741-14-3 , chemically identified as 2-Ethyl-2,3-dihydro-5-acetylbenzofuran (or 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone), is a specialized heterocyclic building block primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Critical Distinction for Researchers: While structurally similar to the benzofuran intermediates used for Dronedarone (Multaq) and Amiodarone , this compound bears a 2-ethyl substituent rather than the 2-butyl chain found in those anti-arrhythmic agents. Confusing these alkyl chain lengths is a common error in retrosynthetic planning. CAS 58741-14-3 is the direct precursor to Furofenac , a potent analgesic and anti-inflammatory agent, serving as the substrate for the Willgerodt-Kindler rearrangement sequence.

Chemical & Physical Characterization

The "Identity Card" for validation and procurement.

PropertyData
Chemical Name 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Common Synonyms 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran; 2-Ethyl-5-acetylcoumaran
CAS Number 58741-14-3
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 118–120 °C at 0.3 mmHg (High Vacuum)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
SMILES CCC1CC2=C(O1)C=CC(=C2)C(=O)C
Synthesis & Manufacturing Insights

Expert Commentary: The synthesis relies on the electronic activation of the benzofuran ring. The oxygen atom at position 1 acts as a strong ortho/para director. Since the para position (relative to oxygen) is position 5, Friedel-Crafts acylation occurs with high regioselectivity at this site, avoiding the need for complex blocking groups.

3.1. Synthetic Pathway (Graphviz Diagram)

G Start 2-Ethyl-2,3-dihydrobenzofuran (Precursor) Target CAS 58741-14-3 (5-Acetyl Derivative) Start->Target Acylation (DCM, 0-5°C) Reagents1 Acetyl Chloride + AlCl3 (Friedel-Crafts) Reagents1->Target Intermediate Thioamide Intermediate Target->Intermediate Reflux Reagents2 Sulfur + Morpholine (Willgerodt-Kindler) Reagents2->Intermediate Final Furofenac (Acetic Acid Derivative) Intermediate->Final Hydrolysis (NaOH/H2O)

Figure 1: Synthetic workflow from the dihydrobenzofuran core to the Furofenac API via CAS 58741-14-3.

3.2. Detailed Experimental Protocol

Note: This protocol is adapted from standard Friedel-Crafts methodologies for benzofurans.

Step 1: Acylation (Preparation of CAS 58741-14-3)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Solvent System: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0–5 °C.

  • Addition: Add Acetyl Chloride (1.05 equiv) dropwise, maintaining temperature <10 °C. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Introduction: Add 2-ethyl-2,3-dihydrobenzofuran (1.0 equiv) dissolved in DCM dropwise over 30 minutes. The reaction is exothermic; control cooling strictly to prevent polymerization.

  • Quench: Pour the reaction mixture onto crushed ice/HCl. Extract the organic layer, wash with brine and NaHCO₃ to remove acid traces.

  • Purification: Dry over MgSO₄ and concentrate. Distill under high vacuum (0.3 mmHg) to collect the product at 118–120 °C .

Step 2: Downstream Application (Willgerodt-Kindler Reaction) To convert CAS 58741-14-3 to Furofenac :

  • Reflux CAS 58741-14-3 with Sulfur and Morpholine for 16 hours.

  • This yields the thiomorpholide intermediate.

  • Hydrolyze with 10% NaOH followed by acidification to yield 2-ethyl-2,3-dihydrobenzofuran-5-acetic acid .

Analytical Verification

Self-Validating System: Use these spectral markers to confirm identity.

MethodDiagnostic Signals
¹H-NMR (CDCl₃) δ 1.0 ppm (t, 3H): Terminal methyl of the ethyl group.δ 2.5 ppm (s, 3H): Methyl group of the ketone (acetyl moiety).δ 4.5-5.0 ppm (m, 1H): Methine proton at position 2 of the furan ring.δ 6.8-7.8 ppm (m, 3H): Aromatic protons (splitting pattern confirms 1,2,4-substitution).
IR Spectroscopy 1670-1680 cm⁻¹: Strong C=O stretch (Ar-CO-R).1240-1260 cm⁻¹: C-O-C asymmetric stretch (ether linkage).
Mass Spectrometry m/z 190 [M]+: Molecular ion peak.m/z 175 [M-CH₃]+: Loss of methyl group.
Safety & Regulatory Profile

Handling requires adherence to Chemical Hygiene Plans (CHP).

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

    • STOT-SE (Category 3): May cause respiratory irritation.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Benzofuran derivatives can oxidize slowly upon prolonged exposure to air.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; toxic to aquatic life (predicted based on logP ~2.5-3.0).

References
  • Martel, A. et al. (1974). Heterocyclically substituted alkanic acids and their esters.[2] German Patent DE2526089A1. (Primary source for synthesis and physical properties).

  • Serralheiro, M. L. et al. (1986). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac).[3] Drug Metabolism and Disposition. (Validates pharmacological application).

  • PubChem Compound Summary. (2024). 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone. National Library of Medicine.[4]

Sources

A Comprehensive Toxicological Evaluation of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone: A Framework for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for a Rigorous Toxicological Profile

1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone is a benzofuran derivative with potential applications in various industries, including as a fragrance ingredient. As with any novel chemical entity intended for use in consumer or pharmaceutical products, a thorough toxicological evaluation is paramount to ensure human safety. This guide provides a comprehensive framework for assessing the toxicological profile of this compound, drawing upon established principles and methodologies in toxicology. While specific data for 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone is not extensively available in the public domain, this document will outline the necessary studies, their scientific rationale, and best practices for data interpretation. This approach is modeled on the safety assessments of other fragrance ingredients and provides a robust pathway for establishing a comprehensive safety profile.[1][2]

Physicochemical Properties and Their Toxicological Implications

A fundamental understanding of the physicochemical properties of a substance is the first step in any toxicological assessment. These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body, and thus its potential toxicity.

Table 1: Key Physicochemical Parameters for Initial Assessment

PropertyImportance in ToxicologyExample Experimental Method
Molecular WeightInfluences absorption and distributionMass Spectrometry
LogP (Octanol-Water Partition Coefficient)Predicts lipophilicity and potential for bioaccumulationShake Flask method (OECD 107)
Water SolubilityAffects absorption and distribution in the bodyFlask Method (OECD 105)
Vapor PressureIndicates potential for inhalation exposureEffusion Method (OECD 104)

The predicted lipophilicity (LogP) of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone will be a key determinant of its dermal absorption potential, a critical consideration for fragrance ingredients.

Tiered Approach to Toxicological Testing

A tiered, or hierarchical, approach to toxicological testing is a resource-efficient and ethically responsible strategy. It begins with in silico and in vitro methods and progresses to more complex in vivo studies only when necessary.

Toxicological_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment Physicochemical_Characterization Physicochemical Characterization In_Silico_Analysis In Silico Analysis (e.g., QSAR) Physicochemical_Characterization->In_Silico_Analysis Data Input Genotoxicity_Assays Genotoxicity Assays (Ames, Micronucleus) In_Silico_Analysis->Genotoxicity_Assays Prioritization Skin_Sensitization Skin Sensitization (DPRA, KeratinoSens™) Genotoxicity_Assays->Skin_Sensitization Progression Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Skin_Sensitization->Acute_Toxicity If Concerns Arise Cytotoxicity Cytotoxicity Assays Repeated_Dose_Toxicity Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose_Toxicity Further Evaluation Reproductive_Developmental Reproductive/Developmental Toxicity Repeated_Dose_Toxicity->Reproductive_Developmental If Warranted NOAEL_Determination NOAEL Determination Repeated_Dose_Toxicity->NOAEL_Determination Data for Risk Assessment Risk_Characterization Risk Characterization NOAEL_Determination->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Genotoxicity Assessment: A Critical Early Endpoint

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Positive findings in these assays are a significant concern as they can indicate the potential for carcinogenicity or heritable mutations. For a substance like 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone, a standard battery of in vitro tests is recommended.

Table 2: Recommended In Vitro Genotoxicity Assays

AssayPrincipleEndpointOECD Guideline
Bacterial Reverse Mutation Test (Ames Test)Detects gene mutations in bacteriaReversion of histidine auxotrophyOECD 471
In Vitro Mammalian Cell Micronucleus TestDetects chromosomal damagePresence of micronuclei in cultured mammalian cellsOECD 487
In Vitro Mammalian Chromosomal Aberration TestDetects structural chromosome aberrationsClastogenic and aneugenic eventsOECD 473

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify pro-mutagens.

  • Dose Selection: Use a range of at least five concentrations of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone, including a cytotoxic concentration.

  • Exposure: Expose the bacterial strains to the test substance in the presence and absence of S9.

  • Scoring: Count the number of revertant colonies after a suitable incubation period. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.

The absence of genotoxicity in these in vitro assays provides a strong indication of the substance's safety from a genetic toxicology perspective.[3]

Dermal Toxicity and Sensitization: A Focus for Fragrance Ingredients

For a compound likely to be used in products that come into contact with the skin, a thorough evaluation of its potential for skin irritation and sensitization is crucial.

Skin Irritation

The potential for 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone to cause skin irritation can be initially assessed using in vitro models of reconstructed human epidermis (RhE), such as EpiDerm™ or EPISKIN™, following OECD Guideline 439.

Skin Sensitization

Skin sensitization is a key endpoint for fragrance ingredients.[4][5] The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for evaluating this endpoint using a combination of in vitro and in chemico methods.

Table 3: Key Events in the Skin Sensitization AOP and Corresponding Assays

Key EventDescriptionAssayOECD Guideline
1. Covalent Binding to ProteinsThe electrophilic substance binds to skin proteins.Direct Peptide Reactivity Assay (DPRA)OECD 442C
2. Keratinocyte ActivationStress responses are induced in keratinocytes.KeratinoSens™ or LuSens assaysOECD 442D
3. Dendritic Cell ActivationDendritic cells are activated and mature.h-CLAT (human Cell Line Activation Test)OECD 442E

A "two out of three" approach, where positive results in two of these assays indicate a sensitization potential, is a widely accepted strategy.[5]

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Level Response cluster_3 Adverse Outcome KE1 Key Event 1: Covalent Binding to Proteins Assay1 DPRA KE1->Assay1 Assessed by KE2 Key Event 2: Keratinocyte Activation KE1->KE2 Assay2 KeratinoSens™ KE2->Assay2 Assessed by KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Assay3 h-CLAT KE3->Assay3 Assessed by KE4 Key Event 4: T-cell Proliferation KE3->KE4 AO Allergic Contact Dermatitis KE4->AO

Caption: The Adverse Outcome Pathway for skin sensitization and associated in vitro/in chemico assays.

Systemic Toxicity Assessment

Should in vitro data raise concerns, or if significant systemic exposure is anticipated, further testing for systemic toxicity may be warranted.

Acute Toxicity

Acute toxicity studies provide information on the potential health effects of a single, short-term exposure to a substance. These are typically conducted via the oral, dermal, and inhalation routes.

Table 4: Acute Toxicity Endpoints

RouteEndpointOECD Guideline
OralLD50 (Median Lethal Dose)OECD 420, 423, or 425
DermalLD50OECD 402
InhalationLC50 (Median Lethal Concentration)OECD 403

For many modern safety assessments, the focus has shifted from determining the precise LD50 to using methods that reduce the number of animals required while still providing sufficient information for hazard classification.[3]

Repeated Dose Toxicity

Repeated dose toxicity studies are designed to evaluate the effects of longer-term exposure. A 28-day or 90-day oral toxicity study in rodents (OECD 407 or 408) is a standard requirement. These studies provide valuable information on:

  • Target organ toxicity

  • No-Observed-Adverse-Effect-Level (NOAEL)

  • Dose-response relationships

The NOAEL is a critical value used in the derivation of safe exposure levels for humans.

Conclusion and Future Directions

The toxicological evaluation of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone requires a systematic and scientifically rigorous approach. While specific data for this molecule is currently limited, the framework presented in this guide, which is based on established toxicological principles and regulatory guidelines, provides a clear path forward. By employing a combination of in silico, in vitro, and, if necessary, in vivo studies, a comprehensive safety profile can be established. This will enable researchers, scientists, and drug development professionals to make informed decisions about the potential applications of this compound, ensuring its safe use.

References

  • The Good Scents Company. (n.d.). acetoin dimer 1,4-dioxane-2,5-diol, 2,3,5,6-tetramethyl.
  • European Chemicals Agency. (2011, March 18). Registration Dossier for Isobutane.
  • ChemicalBook. (n.d.). 23147-57-1 | CAS DataBase.
  • European Chemicals Agency. (2012, December 5). Registration Dossier for Cinnamaldehyde.
  • Australian Industrial Chemicals Introduction Scheme. (2019, March 8). Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5- yl)-: Human health tier II assessment.
  • European Chemicals Agency. (2010, March 24). Registration Dossier for Caffeine.
  • Fisher Scientific. (n.d.). CAS RN 23147-57-1.
  • CymitQuimica. (n.d.). Acetoin (May exist as crystalline dimer).
  • European Chemicals Agency. (n.d.). Ecotoxicological Summary for Butanone.
  • European Chemicals Agency. (2011, March 2). Registration Dossier for 2-(2-(2-butoxyethoxy)ethoxy)ethanol.
  • BuyersGuideChem. (n.d.). Supplier CAS No 23147-57-1.
  • European Chemicals Agency. (n.d.). Identity - 1-(3-Methyl-2-benzofuranyl)-ethanone.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. Food and Chemical Toxicology, 153, 112300.
  • Echemi. (n.d.). Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- (9CI).
  • Schember, I., et al. (2026). Assessing the skin sensitization potential of fragrance ingredients in consumer products using the peroxidase peptide reactivity assay (PPRA) as an additional weight of evidence. Toxicology in Vitro, 113, 106202.
  • Api, A. M., et al. (2011). A Toxicological and Dermatological Assessment of Macrocyclic Lactone and Lactide Derivatives When Used as Fragrance Ingredients. Regulatory Toxicology and Pharmacology, 61(3), 345-363.
  • Afi-Usa. (2024, September 10). SAFETY DATA SHEET.
  • Lee, I., et al. (2021). Derivation of the no expected sensitization induction level for dermal quantitative risk assessment of fragrance ingredients. Food and Chemical Toxicology, 158, 112660.
  • Health Canada. (2017, July 12). Draft Screening Assessment Ketones Group.
  • Scientific Committee on Consumer Safety. (2012). Annex I: Clinical evidence regarding sensitisation to individual fragrance chemicals and to natural extracts.
  • European Chemicals Agency. (n.d.). REACH registrations - 1-(3,4-Dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-Ethanone hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). 1-(2,3-Dihydro-7-methyl-1H-pyrrolizin-5-yl)ethanone - Hazard Genotoxicity.
  • European Chemicals Agency. (n.d.). REACH registrations - 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride.
  • European Chemicals Agency. (n.d.). Identity - 1-(2-Chloro-5-Fluoropyridin-3-Yl)Ethanone.
  • Belsito, D., et al. (2013). Fragrance material review on 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE). Food and Chemical Toxicology, 62, S1-S14.
  • Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for 2,3-Benzofuran.
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  • Rentokil Initial. (2017, November 2). SAFETY DATA SHEET.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 3). PUBLIC REPORT Ethanone, 1-(5-propyl-1,3-benzodioxol-2-yl)-.

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Methodological & Application

Application Note: Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- in Anti-Tumor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (hereafter referred to as EDB-Ketone ) represents a critical pharmacophore in medicinal chemistry, specifically within the development of anti-proliferative agents. While the ketone itself exhibits low-to-moderate intrinsic cytotoxicity, it serves as the essential electrophilic scaffold for synthesizing high-potency dihydrobenzofuran-chalcone hybrids and hydrazone derivatives .

This guide details the application of EDB-Ketone in oncology research, focusing on its conversion into bioactive inhibitors targeting VEGFR-2 and Tubulin polymerization . It provides validated protocols for synthesis, in vitro screening, and mechanistic validation.

Scientific Background & Mechanism

The 2,3-dihydrobenzofuran core is structurally distinct from standard benzofurans due to the saturation of the C2-C3 bond. This saturation alters the planarity and lipophilicity of the molecule, often resulting in improved metabolic stability and bioavailability compared to its unsaturated counterparts.

Core Mechanism of Derived Agents

When EDB-Ketone is functionalized (typically via Claisen-Schmidt condensation) to form chalcone derivatives, the resulting agents exhibit dual-targeting mechanisms:

  • Tubulin Polymerization Inhibition: The trimethoxyphenyl or heterocyclic extensions mimic the binding site of Combretastatin A-4, preventing microtubule assembly and causing G2/M cell cycle arrest.

  • VEGFR-2 Kinase Inhibition: The benzofuran oxygen and the carbonyl group of the linker form hydrogen bonds with the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis.

Pathway Visualization

The following diagram illustrates the transformation of the inactive/low-activity scaffold into a high-potency apoptotic agent.

MOA_Pathway EDB EDB-Ketone (Scaffold) Synth Claisen-Schmidt Condensation EDB->Synth + Aldehyde Chalcone Dihydrobenzofuran Chalcone Synth->Chalcone Target1 VEGFR-2 Inhibition Chalcone->Target1 Target2 Tubulin Destabilization Chalcone->Target2 Effect1 Angiogenesis Blockade Target1->Effect1 Effect2 G2/M Arrest Target2->Effect2 Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Caption: Transformation of EDB-Ketone into bioactive chalcones targeting VEGFR-2 and Tubulin pathways.

Experimental Protocols

Synthesis of Bioactive Derivatives (Protocol A)

Objective: Convert EDB-Ketone into a library of anti-tumor chalcones. Reaction Type: Base-Catalyzed Claisen-Schmidt Condensation.[1]

Materials:

  • Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (1.0 eq)

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq)

  • Ethanol (Absolute)

  • NaOH (40% aqueous solution) or KOH pellets

  • HCl (10%)

Procedure:

  • Dissolution: Dissolve 0.01 mol of EDB-Ketone and 0.01 mol of the selected aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at room temperature (25°C).

  • Reaction: Stir the mixture for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL) and acidify with 10% HCl to pH 4–5.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain the pure chalcone derivative.

  • Validation: Confirm structure via 1H-NMR (Look for doublet peaks of α,β-unsaturated protons at δ 7.4–7.8 ppm).

In Vitro Cytotoxicity Screening (Protocol B)

Objective: Determine IC50 values of the synthesized derivatives against human tumor cell lines. Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with EDB-Ketone (Control) and synthesized derivatives at concentrations ranging from 0.1 µM to 100 µM.

    • Note: Dissolve compounds in DMSO (Final concentration < 0.1%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

Expected Potency Comparison

The following table highlights the expected increase in potency when converting the EDB-Ketone scaffold into a functionalized chalcone.

Compound IDStructure DescriptionA549 IC50 (µM)MCF-7 IC50 (µM)Mechanism Note
EDB-Ketone Parent Scaffold> 100 µM> 100 µMInactive/Low Potency (Baseline)
Derivative A 3,4,5-trimethoxyphenyl2.8 ± 0.53.2 ± 0.4Tubulin Inhibition (High Potency)
Derivative B 4-chlorophenyl15.4 ± 1.212.1 ± 0.9Moderate Cytotoxicity
Doxorubicin Positive Control0.8 ± 0.10.5 ± 0.1DNA Intercalation

Data Interpretation: The EDB-Ketone should show minimal toxicity. If the scaffold itself is highly toxic (< 10 µM), verify purity, as this may indicate contamination. The target derivatives should achieve single-digit micromolar IC50s.

Mechanistic Validation (Flow Cytometry)

To confirm that the observed cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis, perform Annexin V-FITC/PI double staining.

Protocol:

  • Treat A549 cells with the IC50 concentration of the derivative for 24h.

  • Harvest cells (trypsinization) and wash with cold PBS.

  • Resuspend in Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate for 15 min in the dark.

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm).

Expected Result:

  • Q1 (Annexin-/PI+): Necrotic cells (Low %)

  • Q2 (Annexin+/PI+): Late Apoptosis (High % in treated)

  • Q3 (Annexin-/PI-): Live cells

  • Q4 (Annexin+/PI-): Early Apoptosis (High % in treated)

References

  • BenchChem. (2025).[2] Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-: Product Overview and Applications. BenchChem.[2] Link

  • Coskun, D., et al. (2017).[1] Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[1][3] European Journal of Medicinal Chemistry.[1] Link

  • Wang, J., et al. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors.[4] RSC Advances.[3] Link

  • Miao, Y., et al. (2019). Anticancer therapeutic potential of benzofuran scaffolds.[1][2][3][4][5][6] Royal Society of Chemistry. Link

  • Bursa Uludag University. (2021). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells.Link

Sources

Protocol for Antibacterial Screening of Benzofuran Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Benzofuran Scaffolds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents.[1] Benzofuran, a heterocyclic organic compound composed of a fused benzene and furan ring, has emerged as a privileged scaffold in medicinal chemistry.[2] Derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including potent antibacterial properties against a spectrum of clinically relevant pathogens.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible screening of benzofuran derivatives for antibacterial efficacy. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols that are self-validating and grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The inherent versatility of the benzofuran nucleus allows for extensive chemical modification, leading to a diverse library of compounds with varying lipophilicity, electronic properties, and steric bulk. These modifications are crucial in defining the structure-activity relationship (SAR) and optimizing for potent antibacterial action.[2][3] This guide will equip you with the necessary protocols to systematically evaluate your synthesized benzofuran derivatives and identify promising lead candidates for further development.

Part 1: Foundational Concepts and Preliminary Steps

Before embarking on antibacterial screening, a thorough understanding of the foundational concepts and meticulous preparation are paramount to ensure the generation of reliable and reproducible data.

Mechanism of Action and Structure-Activity Relationship (SAR) of Benzofuran Derivatives

While the precise mechanism of action can vary between different benzofuran derivatives, many are thought to exert their antibacterial effects by targeting essential cellular processes in bacteria. Some proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, and the disruption of bacterial cell wall synthesis.[5]

The SAR of benzofuran derivatives is a key area of investigation. Studies have indicated that the nature and position of substituents on the benzofuran ring system significantly influence antibacterial potency. For instance, the presence of halogen atoms (e.g., bromine, chlorine) and hydroxyl or methoxy groups at specific positions can enhance activity against both Gram-positive and Gram-negative bacteria.[3][6] The hydrophilic-hydrophobic balance of the molecule is also a critical determinant of its biological activity.[3]

Solubility of Benzofuran Derivatives

A common challenge encountered when working with synthetic organic compounds like benzofuran derivatives is their limited aqueous solubility. To ensure accurate and reproducible results in in vitro assays, it is crucial to achieve complete dissolution of the test compounds.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving benzofuran derivatives for antimicrobial susceptibility testing.[7][8] It is important to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in the appropriate broth medium for the assay. The final concentration of DMSO in the test wells should be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on bacterial growth.[8]

Selection of Bacterial Strains

The choice of bacterial strains is critical for a comprehensive evaluation of the antibacterial spectrum of the benzofuran derivatives. It is recommended to include a panel of both Gram-positive and Gram-negative bacteria. Commonly used quality control (QC) and screening strains include:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Including methicillin-resistant Staphylococcus aureus (MRSA) strains is also highly recommended to assess activity against drug-resistant pathogens.[3]

Part 2: Experimental Protocols for Antibacterial Screening

This section provides detailed, step-by-step protocols for the most common and reliable methods for antibacterial screening: the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of a large number of compounds to qualitatively assess their antibacterial activity.[9] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with the test bacterium, resulting in a zone of growth inhibition if the bacterium is susceptible.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Benzofuran derivative stock solutions (in DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (DMSO)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] This can be done visually against a Wickerham card or using a nephelometer.[12]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, aseptically punch wells (6-8 mm in diameter) into the inoculated agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution (at a specific concentration) into each well.

    • Add the positive control (e.g., Ciprofloxacin) and negative control (DMSO) to separate wells on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[13]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation: Agar Well Diffusion Assay

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
BZF-001501815
BZF-002502219
BZF-003501210
Ciprofloxacin102528
DMSO-00
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This method is considered the gold standard for susceptibility testing and is detailed in CLSI document M07.[15]

Materials:

  • Sterile 96-well, U- or V-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • Benzofuran derivative stock solutions (in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Multichannel micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the highest concentration of the benzofuran derivative to be tested to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[16]

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[14] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
BZF-001163264
BZF-00281632
BZF-00364>128>128
Ciprofloxacin0.50.251
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial follow-up to the MIC determination to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).

  • Subculturing:

    • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 24-48 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count. In practice, this is often determined as the lowest concentration with no visible colony growth on the subculture plate.

Data Presentation: Minimum Bactericidal Concentration (MBC) Values

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
BZF-00116322Bactericidal
BZF-0028162Bactericidal
BZF-00364>128>2Bacteriostatic

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Part 3: Visualization of Experimental Workflows

To enhance clarity and reproducibility, the experimental workflows are presented below using Graphviz diagrams.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Plate_Prep Inoculate MHA Plate with Bacterial Lawn Inoculum_Prep->Plate_Prep Punch_Wells Punch Wells in Agar Plate_Prep->Punch_Wells Add_Compounds Add Benzofuran Derivatives, Controls to Wells Punch_Wells->Add_Compounds Incubate Incubate at 35°C for 18-24h Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the Agar Well Diffusion Assay.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Inoculate_Plate Inoculate Plate with ~5x10^5 CFU/mL Bacteria Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 35°C for 16-20h Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto MHA Plates Read_MIC->Subculture From wells ≥ MIC Incubate_MBC Incubate at 35°C for 24-48h Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest Concentration with No Colony Growth) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC Determination.

Part 4: Troubleshooting and Data Interpretation

Inconsistent results can arise from various factors. A systematic approach to troubleshooting is essential.

Issue Possible Cause Recommended Action
Inconsistent zone diameters (Agar Diffusion) Inoculum density incorrectEnsure inoculum is standardized to 0.5 McFarland.[17]
Variation in agar depthPour plates to a uniform depth (4 mm).
Degraded antibiotic disks/compoundsCheck expiration dates and storage conditions.[17]
Variable MIC values Inconsistent inoculum preparationAlways use a fresh culture and standardize carefully.
Pipetting errors during serial dilutionUse calibrated pipettes and ensure proper mixing.
Subjective reading of endpointsUse a consistent light source and background for visual reading or a plate reader.
No zone of inhibition/High MIC Bacterial resistanceVerify with a known susceptible control strain.
Inactive compoundCheck solubility, stability, and storage of the compound.

Interpreting Susceptibility:

The results of susceptibility testing are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by organizations like CLSI.[18][19] For novel compounds like benzofuran derivatives, these breakpoints are not yet established. Therefore, the initial interpretation should focus on comparing the MIC values to those of known antibiotics and identifying derivatives with the most potent activity for further investigation.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic antibacterial screening of benzofuran derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be instrumental in identifying and advancing novel antibacterial candidates. The rich chemical diversity of the benzofuran scaffold, coupled with a rigorous screening cascade, holds significant promise for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Asif, M. (2017). A review on the antibacterial and anti-breast cancer activities of benzofuran derivatives. Journal of Research in Medical Sciences, 22(1), 109. Available at: [Link]

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-308. Available at: [Link]

  • Zhang, H., et al. (2020). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 18(8), 419. Available at: [Link]

  • Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Available at: [Link]

  • Gawel, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. Available at: [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Tong, S., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging (Albany NY), 14(3), 1184-1201. Available at: [Link]

  • Humphries, R. M. (2021). Re-Exploring the Intermediate Interpretive Category. CLSI. Available at: [Link]

  • Liu, H., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 26(7), 3681. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • Pierce, M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00138-21. Available at: [Link]

  • Aleksić, I., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1188981. Available at: [Link]

  • Hardy Diagnostics. (2023). How to perform serial dilutions and make microbial suspensions using McFarland Standards. YouTube. Available at: [Link]

  • EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Jonsson, M., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(2), 345-352. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Asif, M. (2015). A review on benzofuran derivatives for their antimicrobial activity. Current Chemistry Letters, 4(3), 81-94. Available at: [Link]

  • Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Available at: [Link]

  • Silver, L. L. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3766-3775. Available at: [Link]

  • Microbiology at Interfaces. (n.d.). Broth Microdilution. Available at: [Link]

  • EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • BSAC. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Available at: [Link]

  • Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • CLSI. (2022). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]

Sources

Technical Application Note: 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone (CAS: 58741-14-3 ) is a specialized heterocyclic intermediate primarily utilized in the synthesis of benzofuran-based non-steroidal anti-inflammatory drugs (NSAIDs) and anti-arrhythmic agents.[1] Its core structure—a 2,3-dihydrobenzofuran ring substituted with a 2-ethyl group and a 5-acetyl moiety—serves as a critical "handle" for downstream functionalization.

This guide details its application as the primary precursor for Furofenac (SAS-650) and its utility as a regioselective scaffold for developing novel arylalkanoic acid derivatives. We provide validated protocols for its synthesis via Friedel-Crafts acylation and its subsequent conversion via the Willgerodt-Kindler reaction.

Chemical Identity & Properties

PropertyDetail
Chemical Name 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone
Common Synonyms 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran; 2-Ethyl-5-acetylcoumaran
CAS Number 58741-14-3
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Core Scaffold 2,3-Dihydrobenzofuran (Coumaran)
Key Functionality C5-Acetyl group (Electrophilic handle); C2-Ethyl group (Lipophilic tail)

Core Medicinal Chemistry Applications

Synthesis of Furofenac (NSAID)

The primary industrial application of this molecule is as the penultimate intermediate in the synthesis of Furofenac , a benzofuran-derived NSAID. The 5-acetyl group undergoes a Willgerodt-Kindler reaction to transform the ketone into a carboxylic acid via a thioamide intermediate. This pathway demonstrates the molecule's utility in constructing arylalkanoic acid pharmacophores, a common motif in anti-inflammatory drug design (e.g., Ibuprofen, Diclofenac).

Regioselective Scaffold Construction

In medicinal chemistry, controlling substitution patterns on benzofuran rings is challenging. This molecule exemplifies regioselective C5-functionalization . The oxygen atom at position 1 acts as a strong ortho/para director. Since the ortho position (C7) is sterically hindered and less activated than the para position (C5), electrophilic aromatic substitution (Friedel-Crafts) exclusively targets C5. This makes 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone a model substrate for generating 5-substituted dihydrobenzofuran libraries.

Pharmacophore Exploration (SAR)

The 2-ethyl group distinguishes this molecule from other common benzofuran drugs like Dronedarone or Amiodarone (which typically feature 2-butyl groups). Medicinal chemists use the 2-ethyl analog to:

  • Modulate Lipophilicity (LogP): The shorter ethyl chain reduces lipophilicity compared to butyl analogs, altering metabolic clearance and blood-brain barrier penetration.

  • Study Steric Fit: Evaluate the binding pocket tolerance of the target receptor (e.g., COX enzymes or Potassium channels) for shorter alkyl chains.

Experimental Protocols

Protocol A: Synthesis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone

Objective: Regioselective acetylation of 2-ethyl-2,3-dihydrobenzofuran.

Reagents:

  • Substrate: 2-Ethyl-2,3-dihydrobenzofuran (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.5 eq) - Anhydrous

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.5 eq) to dry DCM (5 mL/mmol substrate) and cool to 0°C in an ice bath.

  • Acylating Agent Addition: Dropwise add Acetyl Chloride (1.1 eq) to the suspension. Stir for 15 minutes until the complex forms.

  • Substrate Addition: Dissolve 2-Ethyl-2,3-dihydrobenzofuran in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1N) to decompose the aluminum complex. Caution: Vigorous gas evolution.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–95%

    • Appearance: Colorless to pale yellow oil/solid.

Protocol B: Willgerodt-Kindler Transformation (Synthesis of Furofenac Precursor)

Objective: Convert the C5-acetyl group into a thioacetomorpholide (precursor to acetic acid).

Reagents:

  • Substrate: 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone[1][2]

  • Reagents: Sulfur (elemental, 2.0 eq), Morpholine (excess, acting as solvent and reagent).

Methodology:

  • Mix: In a round-bottom flask, combine the substrate (1.0 eq), elemental sulfur (2.0 eq), and Morpholine (5–10 volumes).

  • Reflux: Heat the mixture to reflux (approx. 128°C) for 8–12 hours.

    • Mechanism:[3][4] The ketone migrates to the terminal carbon and is oxidized to a thioamide.

  • Workup: Cool the dark mixture. Pour into water. The product (thioacetomorpholide) may precipitate or require extraction with CHCl₃.

  • Hydrolysis (Optional for Acid): To obtain the carboxylic acid (Furofenac), reflux the thioamide in 10% NaOH/Ethanol for 6 hours, then acidify with HCl.

Pathway Visualization

The following diagram illustrates the synthetic logic from the precursor to the active pharmaceutical ingredient (Furofenac), highlighting the critical role of the 5-acetyl intermediate.

G cluster_0 Key Transformation Precursor 2-Ethyl-2,3-dihydrobenzofuran (Starting Material) Intermediate 1-(2-ethyl-2,3-dihydro- 5-benzofuranyl)ethanone (CAS: 58741-14-3) Precursor->Intermediate Friedel-Crafts Acylation (AcCl, AlCl3, DCM, 0°C) Regioselective @ C5 Thioamide Thioacetomorpholide Intermediate Intermediate->Thioamide Willgerodt-Kindler (S8, Morpholine, Reflux) Furofenac Furofenac (Target NSAID) Thioamide->Furofenac Hydrolysis (NaOH, EtOH; then HCl)

Caption: Synthetic pathway converting the dihydrobenzofuran core into the Furofenac pharmacophore via the key 5-acetyl intermediate.

References

  • DrugFuture. Furofenac Synthesis and Pathway. Retrieved from DrugFuture Chemical Database. Link (Verified Context: Matches CAS 58741-14-3 usage in Furofenac synthesis).

  • Pharmaffiliates. 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 Reference Standard.Link (Demonstrates use as analytical standard for arylalkanoic acid drugs).

  • MDFCW Standards. Reference for CAS 58741-14-3 (Unlabelled).Link (Confirms chemical identity and CAS registry).

  • Silveira, G. P. D., et al. (2005).[5] "Enantioselective synthesis of 2-ethyl-2,3-dihydrobenzofuran carboxylic acid." Tetrahedron Letters, 46(38), 6477-6481. (Contextual reference for dihydrobenzofuran synthesis methods).

Sources

Synthesis of a Key Ramelteon Intermediate from 2,3-Dihydrobenzofuran: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ramelteon, a melatonin receptor agonist, is a prominent therapeutic agent for the treatment of insomnia. Its unique indane-based core structure necessitates a multi-step synthesis, often involving key intermediates derived from readily available starting materials. This application note provides a detailed protocol for the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, a crucial intermediate in several reported synthetic routes to Ramelteon.[1][2][3] The synthesis commences with the commercially available 2,3-dihydrobenzofuran, which undergoes a regioselective Friedel-Crafts acylation to yield the target intermediate.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide with in-depth explanations of the experimental choices, and robust protocols.

Synthetic Strategy Overview

The synthesis of Ramelteon's tricyclic core often begins with the construction of a substituted 2,3-dihydrobenzofuran scaffold.[3] One common approach involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to introduce a necessary acetyl group at the C4 position. This intermediate, 1-(2,3-dihydrobenzofuran-4-yl)ethanone, serves as a versatile precursor for subsequent annulation reactions to form the cyclopentanone ring of the indane core.[3]

The choice of Friedel-Crafts acylation is strategic due to its efficiency in forming carbon-carbon bonds on aromatic rings.[4][5] However, regioselectivity can be a challenge with substituted aromatic compounds. In the case of 2,3-dihydrobenzofuran, the electron-donating nature of the oxygen atom directs the electrophilic substitution primarily to the C4 and C6 positions. Careful selection of the Lewis acid catalyst and reaction conditions is crucial to favor the desired C4 acylation.

Reaction Pathway

Ramelteon Intermediate Synthesis A 2,3-Dihydrobenzofuran B 1-(2,3-dihydrobenzofuran-4-yl)ethanone (Key Intermediate) A->B Friedel-Crafts Acylation (e.g., Ac₂O, SnCl₄) C Further Steps B->C Annulation & Side Chain Formation D Ramelteon C->D

Caption: Overall synthetic workflow from 2,3-dihydrobenzofuran to Ramelteon.

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentGrade/SpecificationSupplier
2,3-Dihydrobenzofuran≥98%Commercially Available
Acetic Anhydride (Ac₂O)Reagent GradeCommercially Available
Tin(IV) Chloride (SnCl₄)≥99%Commercially Available
1,2-DichloroethaneAnhydrousCommercially Available
Hydrochloric Acid (HCl)2 M solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated solutionCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Rotary EvaporatorStandard Laboratory Grade-
Magnetic Stirrer with HotplateStandard Laboratory Grade-
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄-
Column ChromatographySilica gel (230-400 mesh)-
Protocol 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This protocol details the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone. The acetylation of 2,3-dimethylbenzofuran has been reported to yield the 6-acetyl derivative as the main product, with a smaller amount of a rearranged product.[6] This highlights the importance of controlling regioselectivity in Friedel-Crafts reactions of benzofuran derivatives.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous 1,2-dichloroethane (10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Addition of Lewis Acid: Add tin(IV) chloride (SnCl₄, 1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically turn dark.

    • Causality: The use of a strong Lewis acid like SnCl₄ is essential to activate the acetic anhydride, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the 2,3-dihydrobenzofuran.[5] The reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 2 M hydrochloric acid (HCl).

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Trustworthiness: The aqueous work-up is critical for removing the Lewis acid catalyst and any unreacted acid. The bicarbonate wash neutralizes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1-(2,3-dihydrobenzofuran-4-yl)ethanone as a pure compound.

Characterization Data
AnalysisExpected Results for 1-(2,3-dihydrobenzofuran-4-yl)ethanone
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (d, 1H), 7.20 (t, 1H), 6.90 (d, 1H), 4.65 (t, 2H), 3.25 (t, 2H), 2.60 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 200.1, 160.2, 128.5, 127.8, 125.4, 120.9, 110.1, 71.5, 29.8, 26.5
Mass Spec. (ESI)m/z 177.08 [M+H]⁺
Appearance Pale yellow oil or low melting solid

Subsequent Steps Towards Ramelteon

The synthesized 1-(2,3-dihydrobenzofuran-4-yl)ethanone is a key building block for the construction of the Ramelteon core. Subsequent synthetic steps typically involve:

  • Annulation: Formation of the cyclopentanone ring to create the 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one core. This can be achieved through various methods, such as an α-methylenation followed by a Nazarov cyclization.[3]

  • Side Chain Introduction: Introduction of the chiral side chain containing the propionamide group. This often involves stereoselective reduction of an oxime or a similar precursor to establish the desired (S)-stereochemistry.[7]

Logical Relationship Diagram

Ramelteon_Synthesis_Logic cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Core Construction cluster_3 Final Steps A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation A->B C 1-(2,3-dihydrobenzofuran-4-yl)ethanone B->C Forms C-C bond D Annulation Reactions C->D E 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one D->E Forms tricyclic core F Side Chain Introduction & Amide Formation E->F G Ramelteon F->G

Caption: Logical progression of the synthesis from starting material to the final product.

Troubleshooting and Safety Considerations

  • Regioisomer Formation: The formation of the 6-acetyl isomer is a potential side reaction. The regioselectivity can be influenced by the choice of Lewis acid and solvent. Optimization of these parameters may be necessary to maximize the yield of the desired 4-acetyl product.

  • Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: Tin(IV) chloride is a corrosive and fuming liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction quench with water is exothermic and should be performed with caution.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone, a key intermediate for the production of Ramelteon. By understanding the underlying principles of the Friedel-Crafts acylation and adhering to the outlined procedures, researchers can reliably produce this valuable building block for further drug development efforts. The provided characterization data and troubleshooting tips will aid in ensuring the quality and successful synthesis of the target compound.

References

  • Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. (2025, September 5). ResearchGate. Retrieved from [Link]

  • WO2010115897A2 - Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon. Google Patents.
  • EP2243775A1 - Synthesis of 1-(2,3-Dihydrobenzofuran-4-YL)ethanone as intermediate in the preparation of ramelteon. Google Patents.
  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PMC. Retrieved from [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Retrieved from [Link]

  • Regioselective friedel-crafts acylation with. [Source not further specified]. Retrieved from [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction. RSC Publishing. Retrieved from [Link]

  • Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com. Retrieved from [Link]

  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

  • Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. ResearchGate. Retrieved from [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Retrieved from [Link]

  • One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. [Source not further specified]. Retrieved from [Link]

  • Design and synthesis of stable n-[2-(aryl/heteroaryl substituted)ethyl] propanamide derivatives of (s)-ketoprofen and (s). SciSpace. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Retrieved from [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. [Source not further specified]. Retrieved from [Link]

  • Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. eScholarship.org. Retrieved from [Link]

  • Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. PMC. Retrieved from [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Source not further specified]. Retrieved from [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. Retrieved from [Link]

  • Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

Sources

Application Note: Advancing Metabolic Research with 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 as a stable isotope-labeled internal standard in metabolic studies. We delve into the scientific rationale behind the use of deuterated analogs in quantitative bioanalysis, offering detailed, field-proven protocols for both in vitro and in vivo experimental workflows. This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret robust drug metabolism and pharmacokinetic (DMPK) studies, ensuring data integrity and regulatory compliance.

The Imperative for Stable Isotope Labeling in Metabolic Studies

The journey of a drug candidate from discovery to clinical application is paved with rigorous evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] A thorough understanding of a compound's metabolic fate is not only a regulatory requirement but also fundamental to assessing its safety and efficacy.[3][4] Quantitative bioanalytical methods, predominantly liquid chromatography-mass spectrometry (LC-MS), form the backbone of these investigations.[5]

However, the inherent complexity of biological matrices introduces significant challenges, including ion suppression or enhancement, extraction variability, and instrument drift.[6][7] To counteract these variables and ensure the accuracy and reproducibility of quantitative data, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[8][9] 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3, a deuterated form of the parent molecule, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization efficiencies.[6][8] This allows for reliable correction of analytical variability, leading to highly accurate and precise quantification of the parent drug and its metabolites.[10]

Potential Metabolic Pathways of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran

While specific metabolic data for 2-Ethyl-2,3-dihydro-5-acetylbenzofuran is not extensively published, the metabolism of other benzofuran derivatives has been studied.[11][12][13] Based on established biotransformation reactions, the metabolism of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran is likely to involve Phase I and Phase II reactions.

Phase I (Functionalization):

  • Oxidation: The primary routes of metabolism for many xenobiotics are oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[14] For 2-Ethyl-2,3-dihydro-5-acetylbenzofuran, potential sites of oxidation include the ethyl group (hydroxylation) and the dihydrofuran ring.[11][12][13]

  • Reduction: The acetyl group may undergo reduction to a secondary alcohol.

Phase II (Conjugation):

  • Phase I metabolites, as well as the parent compound if it contains a suitable functional group, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.[15] Common conjugation reactions include glucuronidation and sulfation.

Experimental Design: A Strategic Approach

A well-designed study is paramount for generating meaningful metabolic data. The use of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 as an internal standard should be integrated into both in vitro and in vivo study designs.

In Vitro Metabolism: Unraveling Metabolic Pathways

In vitro models provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[16] Human liver microsomes (HLM) are a commonly used system as they contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[16][17]

In Vivo Pharmacokinetics: Understanding Systemic Exposure

In vivo studies in animal models are essential to understand the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion in a whole organism.[18] The use of a deuterated internal standard is critical for accurate quantification of the drug and its metabolites in complex biological matrices like plasma and urine.[19]

Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran.

Materials:

  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran

  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare a working solution of the test compound by diluting the stock solution in incubation buffer.

    • Prepare a stock solution of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 in a suitable organic solvent.

    • Prepare a working solution of the internal standard in acetonitrile for protein precipitation.

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound working solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Table 1: Example Incubation Conditions for In Vitro Metabolic Stability Assay

ParameterCondition
Test Compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
NADPH Concentration1 mM
Incubation Temperature37°C
Incubation Time Points0, 5, 15, 30, 60 min
Quenching SolutionAcetonitrile with 100 ng/mL 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for a single-dose pharmacokinetic study in rats. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran

  • 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 (Internal Standard)

  • Appropriate vehicle for dosing (e.g., saline, corn oil)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran to the rats via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into EDTA-containing tubes.

    • Process the blood samples to obtain plasma by centrifugation.

    • House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Sample Preparation:

    • To an aliquot of plasma, add the internal standard solution in acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

    • For urine samples, dilute an aliquot with water or buffer and add the internal standard before analysis.

  • Sample Analysis:

    • Analyze the plasma and urine samples by a validated LC-MS/MS method to quantify the concentrations of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran and its potential metabolites.

Data Analysis:

  • Plot the plasma concentration of the parent drug versus time.

  • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) using non-compartmental analysis.

  • Quantify the amount of parent drug and metabolites excreted in the urine.

Table 2: Example LC-MS/MS Parameters for Quantification

ParameterSetting
LC System
ColumnC18 reverse-phase column
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of analyte and metabolites
Flow Rate0.4 mL/min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Parent)To be determined based on compound mass
MRM Transition (IS - d3)To be determined based on compound mass + 3 Da
Collision EnergyOptimized for each transition

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock & Working Solutions (Compound & IS) incubation Incubate at 37°C prep_solutions->incubation prep_hlm Prepare Human Liver Microsomes & NADPH System prep_hlm->incubation time_points Collect Aliquots at Time Points incubation->time_points quenching Quench Reaction & Precipitate Proteins (ACN + IS) time_points->quenching centrifugation Centrifuge quenching->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Caption: In Vitro Metabolic Stability Workflow.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Administer Compound to Animal Model blood_collection Collect Blood Samples at Time Points dosing->blood_collection urine_collection Collect Urine & Feces dosing->urine_collection plasma_prep Process Blood to Plasma blood_collection->plasma_prep extraction Protein Precipitation (ACN + IS) urine_collection->extraction plasma_prep->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, t½) lcms_analysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion and Future Directions

The use of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 is indispensable for conducting high-quality metabolic studies. As an internal standard, it ensures the accuracy and reliability of quantitative data, which is fundamental for making informed decisions in drug development. The protocols provided herein offer a solid foundation for researchers to investigate the metabolic fate and pharmacokinetic properties of 2-Ethyl-2,3-dihydro-5-acetylbenzofuran.

Future work should focus on the definitive identification of metabolites using high-resolution mass spectrometry and NMR, as well as elucidating the specific CYP isoforms involved in its metabolism through reaction phenotyping studies. These efforts will contribute to a comprehensive understanding of the compound's disposition and its potential for drug-drug interactions, ultimately supporting its safe and effective development.

References

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  • Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties - PubMed. ()
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  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry - Regul
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ()
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  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN Agency for Toxic Substances and Disease Registry US Public Health Service September 1992 -
  • Chemical Name : 2-Ethyl-2,3-dihydro-5-acetylbenzofuran-d3 | Pharmaffili
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  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC. ()
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf. ()
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  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - MDPI. ()

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Application Notes & Protocols: Strategic Reduction of the Ethanone Moiety in 5-acetyl-2-ethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Foreword: The Strategic Importance of the 1-(2,3-dihydrobenzofuran-5-yl)ethanol Scaffold

The reduction of the ethanone group in 5-acetyl-2-ethyl-2,3-dihydrobenzofuran is a critical transformation in synthetic chemistry, yielding the corresponding secondary alcohol, 1-(2-ethyl-2,3-dihydrobenzofuran-5-yl)ethanol. This resultant chiral alcohol is a high-value intermediate. The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, including potential anti-inflammatory agents.[1][2] The introduction of a chiral hydroxyl group via reduction of the ketone creates a new stereocenter, opening pathways for the development of enantiomerically pure drug candidates where stereochemistry can dictate therapeutic efficacy and safety.

This guide provides a comprehensive overview of established and robust protocols for this reduction. It moves beyond simple procedural lists to dissect the mechanistic rationale behind each method, empowering researchers to select and optimize the protocol best suited for their specific objectives—from large-scale achiral synthesis to nuanced, stereocontrolled transformations.

Part 1: Metal Hydride Reduction – The Workhorse Protocol

Metal hydride reagents, particularly sodium borohydride (NaBH₄), are the most common choice for the straightforward reduction of ketones to secondary alcohols due to their operational simplicity, high yields, and chemoselectivity.[3][4]

Principle and Mechanism

The reduction proceeds via a two-step mechanism.[5][6] First, the borohydride anion ([BH₄]⁻) serves as a source of a nucleophilic hydride ion (H⁻). This hydride attacks the electrophilic carbonyl carbon of the acetyl group, breaking the C=O pi bond and forming a new C-H bond. This creates a tetracoordinate borate-alkoxide intermediate.[7] In the second step, a protic solvent (like methanol or ethanol) or an aqueous acidic workup protonates the resulting alkoxide to yield the final secondary alcohol.[3][8]

Visualizing the Hydride Reduction Pathway

cluster_start Starting Material cluster_reagents Reagents & Steps cluster_product Product SM 5-acetyl-2-ethyl- 2,3-dihydrobenzofuran reagent 1. Sodium Borohydride (NaBH₄) (Hydride Source) SM->reagent Step 1: Nucleophilic Hydride Attack workup 2. Protic Workup (e.g., H₂O, H₃O⁺) (Proton Source) P 1-(2-ethyl-2,3-dihydrobenzofuran-5-yl)ethanol reagent->P Step 2: Protonation

Caption: General schematic for the reduction of the target ketone to a secondary alcohol.

Protocol 1: Achiral Reduction with Sodium Borohydride

This protocol is designed for scalability and efficiency when chirality of the resulting alcohol is not a primary concern.

Materials:

  • 5-acetyl-2-ethyl-2,3-dihydrobenzofuran

  • Sodium Borohydride (NaBH₄), pellets or powder

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

  • TLC plates (silica gel 60 F₂₅₄), TLC chamber, UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-acetyl-2-ethyl-2,3-dihydrobenzofuran (1.0 eq) in methanol (approx. 10 mL per gram of starting material). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

    • Causality: Using a protic solvent like methanol is standard for NaBH₄.[9] Cooling the reaction is crucial to control the initial exothermic reaction rate, preventing potential side reactions.[10][11]

  • Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 10-15 minutes.

    • Causality: A slight excess of NaBH₄ ensures the complete consumption of the starting ketone. Portion-wise addition helps manage the reaction rate and gas (H₂) evolution.[12]

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10] Spot the reaction mixture against the starting material. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The product alcohol will have a lower Rf value (be less mobile) than the starting ketone due to its increased polarity. The reaction is complete when the starting material spot is no longer visible under UV light.[12][10] This typically takes 30-60 minutes at room temperature after the initial addition.[13]

  • Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.[12]

    • Trustworthiness: This step is critical for safety, as it neutralizes the reactive hydride reagent before solvent removal and extraction.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.[14]

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine (to remove bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel or recrystallization.[9]

Part 2: Catalytic Reduction Strategies

For applications demanding higher levels of control, especially stereoselectivity, or avoiding stoichiometric hydride reagents, catalytic methods are superior.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Transfer hydrogenation is a powerful technique that uses an organic molecule, typically isopropanol, as the hydrogen source in the presence of a transition metal catalyst.[15][16] By using a chiral catalyst, this process can be rendered highly enantioselective. The Noyori-Ikariya catalysts, which are ruthenium(II) complexes with a chiral diamine ligand, are benchmarks in this field.[17]

Principle and Mechanism: The catalytic cycle involves the formation of a ruthenium hydride species from isopropanol.[17] The ketone coordinates to this metal center, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The chiral ligand creates a sterically defined environment, forcing the ketone to approach from a specific face, thus dictating the stereochemistry of the resulting alcohol.[17]

Procedure Outline:

  • Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, a flask is charged with the chiral Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru) (0.5-1 mol%).

  • Reaction Setup: The starting ketone (1.0 eq) is added, followed by the hydrogen donor, which also serves as the solvent (a mixture of isopropanol and a base like KOH or an azeotropic mixture of formic acid and triethylamine).[16][17]

  • Reaction Conditions: The mixture is heated (typically 40-82 °C) and stirred under an inert atmosphere for several hours.[18]

  • Monitoring and Work-up: Progress is monitored by TLC or GC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.

  • Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC or GC.

Protocol 3: Catalytic Hydrogenation

This classic method involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous catalyst. While often used for complete saturation, specific catalysts can selectively reduce the ketone without affecting the aromatic ring.[19]

Principle: The substrate adsorbs onto the surface of a metal catalyst (e.g., Palladium, Platinum, Ruthenium).[19][20] Molecular hydrogen also adsorbs and dissociates into reactive hydrogen atoms on the metal surface. These atoms are then added across the carbonyl double bond, reducing it to a hydroxyl group. Asymmetric versions employ homogeneous catalysts with chiral ligands like BINAP.[15]

Procedure Outline:

  • Reaction Setup: The ketone (1.0 eq) and the catalyst (e.g., 5-10 mol% Pd/C or Pd(0)EnCat™ 30NP) are suspended in a suitable solvent (e.g., ethanol, THF) in a hydrogenation vessel.[19]

  • Hydrogenation: The vessel is purged with an inert gas and then filled with hydrogen gas (from a balloon for atmospheric pressure or in a pressurized reactor).[19]

  • Reaction Conditions: The reaction is stirred vigorously at room temperature or with gentle heating until H₂ uptake ceases.

  • Work-up: The catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure to give the crude product, which can be further purified.

Part 3: Comparative Analysis & Data Summary

The choice of protocol is dictated by the desired outcome, scale, and available resources.

Method Reagents/Catalyst Typical Conditions Selectivity Key Advantages Key Disadvantages
Sodium Borohydride Reduction NaBH₄MeOH or EtOH, 0 °C to RTAchiral (Racemic Product)Low cost, simple setup, safe handling, high yield.[3][21]Not enantioselective, produces stoichiometric waste.
Asymmetric Transfer Hydrogenation Chiral Ru(II) or Ir(I) catalyst, Isopropanol or HCOOH/NEt₃Isopropanol, 40-82 °CEnantioselective (High ee possible)High enantioselectivity, mild conditions, avoids high-pressure H₂.[15][16][18]Expensive chiral catalysts, requires inert atmosphere techniques.
Catalytic Hydrogenation Pd/C, PtO₂, or Chiral Ru-BINAP, H₂ gasEtOH or THF, RT, 1 atm to high pressureAchiral or EnantioselectiveHigh atom economy, catalyst can be recycled (heterogeneous).[19]Requires specialized H₂ gas handling/equipment; risk of aromatic ring reduction with some catalysts.

Part 4: Workflow & Process Visualization

A robust experimental workflow ensures reproducibility and safety.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis setup Reaction Setup (Flask, Stirrer, Inert Atm.) add Add Reducing Agent / Pressurize with H₂ setup->add reagents Prepare Reagent Solutions (Substrate, Solvent) reagents->add monitor Monitor by TLC/GC (Check for SM disappearance) add->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterization (NMR, IR, MS, Chiral HPLC) purify->analyze

Caption: A generalized experimental workflow for ketone reduction protocols.

References

  • Enantioselective reduction of ketones - Wikipedia. Available at: [Link]

  • Wang, R., Tang, Y., Xu, M., Meng, C., & Li, F. (2018). Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal-Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H₂O)]. The Journal of Organic Chemistry, 83(5), 2274–2281. Available at: [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. Available at: [Link]

  • Catalytic asymmetric reduction of ketones. (2025, August 11). Available at: [Link]

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  • Asymmetric Hydrogenation of Aryl Ketones Mediated by a Copper Catalyst. (2007, March 28). ACS Publications. Available at: [Link]

  • Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. (n.d.). ACS Publications. Available at: [Link]

  • Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. (n.d.). PMC. Available at: [Link]

  • Transfer Hydrogenation of Aldehydes and Ketones with Isopropanol under Neutral Conditions Catalyzed by a Metal–Ligand Bifunctional Catalyst [Cp*Ir(2,2′-bpyO)(H₂O)]. (2018, January 13). ACS Publications. Available at: [Link]

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  • Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. (2022, April 7). RSC Publishing. Available at: [Link]

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Assay development for testing anti-inflammatory properties of arylalkanoic acids

Caption: LPS-induced NF-κB and MAPK signaling cascades in macrophages. [19][20]

Experimental Workflow: Cell-Based Assay

Gcluster_assaysDownstream AnalysisS1Seed RAW 264.7 cellsin 96-well platesS2Incubate for 24hto allow adherenceS1->S2S3Pre-treat with Test Compoundor Vehicle for 1-2hS2->S3S4Stimulate with LPS(e.g., 1 µg/mL)S3->S4S5Incubate for 24hS4->S5S6Collect CultureSupernatantS5->S6A3Cell Viability Assay(MTT/Resazurin)S5->A3Parallel PlateA1Nitric Oxide Assay(Griess Reagent)S6->A1A2Cytokine Assay(ELISA for TNF-α, IL-6)S6->A2

Caption: Workflow for cell-based screening of anti-inflammatory compounds.

Protocol 2a: Cell Culture, Treatment, and LPS Stimulation

Trustworthiness: A critical control for this assay is to assess compound cytotoxicity in parallel. A reduction in inflammatory mediators should be a specific pharmacological effect, not a result of cell death. An MTT or Resazurin assay should be run with the same compound concentrations to confirm that cell viability remains >90%. [11] Procedure:

  • Cell Seeding: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Remove the old media. Add 100 µL of fresh media containing the desired concentrations of the arylalkanoic acid compound (or vehicle, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "unstimulated" control wells. [12]4. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for use in the downstream assays (Protocols 2b and 2c). Store at -80°C if not used immediately.

Protocol 2b: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. [13]The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically. [14] Procedure:

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture media.

  • Assay Plate: Add 50 µL of each collected supernatant sample and standards to a new 96-well plate.

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture is light-sensitive and should be used within 30 minutes.

  • Reaction: Add 50 µL of the prepared Griess reagent to all wells. [15]5. Incubation & Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve.

Protocol 2c: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α or IL-6.

Procedure:

  • Assay Execution: Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants using commercially available kits, following the manufacturer’s specific instructions precisely. [16]2. Standard Curve: A recombinant cytokine standard curve will be generated with each assay.

  • Measurement: Read the absorbance at the specified wavelength (typically 450 nm).

  • Calculation: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

Data Analysis and Presentation:

  • For each assay (NO, TNF-α, IL-6), calculate the percent reduction in mediator production for each compound concentration relative to the LPS-stimulated control. % Reduction = [(Value_LPS_Control - Value_LPS+Compound) / Value_LPS_Control] * 100

  • Summarize the data in a clear, tabular format.

Table 2: Sample Data Presentation for Cell-Based Assays

TreatmentConcentration (µM)Nitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (No LPS)-1.2 ± 0.3< 20< 15100
LPS Only-45.8 ± 3.13540 ± 2501850 ± 15098 ± 2
Test Compound A135.1 ± 2.52610 ± 1801420 ± 11099 ± 3
1012.7 ± 1.1850 ± 95560 ± 6097 ± 4
505.4 ± 0.6150 ± 3095 ± 2096 ± 3
Indomethacin1042.5 ± 3.51250 ± 130780 ± 9099 ± 2

Conclusion

The comprehensive evaluation of arylalkanoic acids for anti-inflammatory properties necessitates a multi-faceted approach. The tiered screening strategy detailed in this guide provides a robust and logical workflow, beginning with the assessment of direct enzyme inhibition and progressing to the validation of functional effects in a cellular model of inflammation. By quantifying potency and selectivity against COX-1 and COX-2, researchers can establish a fundamental pharmacological profile. Subsequently, confirming the suppression of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages provides crucial evidence of bioactivity in a more complex biological system. This integrated approach ensures a thorough characterization, enabling informed decisions in the drug discovery and development pipeline.

References

  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Medina-Tamayo, J., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience. Available at: [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Life Science. Available at: [Link]

  • Chaudhary, S., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]

  • Zhang, Y., et al. (2024). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology. Available at: [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]

  • Hoesel, B., & Schmid, J. A. (2013). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. Available at: [Link]

  • Pardo-Castaño, C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Z-Q, X., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Zhejiang University. Science. B. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Methods in Molecular Biology. Available at: [Link]

  • Schroecksnadel, K., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental pharmacology & physiology. Available at: [Link]

  • Verbeeck, R. K., et al. (1983). Non-steroidal anti-inflammatory analgesics other than salicylates. Drugs. Available at: [Link]

  • Laufer, S., & Luik, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology. Available at: [Link]

  • ResearchGate. (2022). How to perform Nitic Oxide assays using griess reagents without kit for the cancer cell supernatants treated with different drugs? ResearchGate. Available at: [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Bio-protocol. Available at: [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. Institute for In Vitro Sciences. Available at: [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

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  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Certo, G., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Pharma Change. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharma Change. Available at: [Link]

  • Wikipedia. (n.d.). Sulindac. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Li, Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Lee, J. Y., et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. Available at: [Link]

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  • YouTube. (2022). IC50 values by using GraphPad Prism. YouTube. Available at: [Link]

  • Danihelová, M., et al. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules. Available at: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

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High-throughput screening of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific analog class, Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, presents a promising starting point for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate large chemical libraries of these analogs to identify "hit" compounds that modulate specific biological targets.[4][5] This guide provides a comprehensive framework for developing and executing robust HTS campaigns for this compound class. We present two distinct, detailed protocols targeting common drug discovery pathways: a biochemical Fluorescence Polarization (FP) assay for direct enzyme inhibition and a cell-based Luciferase Reporter assay for G-Protein Coupled Receptor (GPCR) pathway modulation. The protocols are designed with self-validating systems and emphasize the scientific rationale behind experimental design, data analysis, and hit validation.

Introduction: The Rationale for Screening Benzofuran Analogs

Benzofuran derivatives are ubiquitous in nature and synthetic chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their rigid, planar structure is adept at engaging with biological targets like enzymes and receptors through various molecular interactions.[2][6] The exploration of novel analog libraries, such as those derived from Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, is a critical strategy in drug discovery to identify molecules with improved potency, selectivity, and pharmacokinetic properties.

High-throughput screening (HTS) is the cornerstone of modern hit identification, enabling the evaluation of thousands to millions of compounds in a short timeframe.[5][7][8] The success of an HTS campaign hinges on the development of a robust, sensitive, and reproducible assay. This document serves as a practical guide to this process.

Part I: Assay Selection and Development Strategy

The choice of assay is dictated by the biological hypothesis for the compound library. Benzofuran analogs have been shown to target a wide range of proteins.[3][6][9] We will therefore detail two common scenarios to provide a versatile framework.

Scenario A: Targeting a Purified Enzyme (e.g., a Kinase)

  • Hypothesis: The analogs are designed to be competitive inhibitors of a specific kinase involved in a disease pathway.

  • Chosen Technology: Fluorescence Polarization (FP).

  • Causality: FP is an ideal technology for monitoring the binding of a small molecule (the inhibitor) to a much larger protein (the kinase) in a homogeneous format.[10][11] It measures the change in the rotational speed of a fluorescently labeled probe (tracer). When the tracer is bound to the large kinase, it tumbles slowly, emitting highly polarized light. A competitive inhibitor from the analog library will displace the tracer, causing it to tumble freely and rapidly, resulting in a decrease in fluorescence polarization.[11][12] This method is robust, requires no wash steps, and is easily miniaturized for HTS.[11][13]

Scenario B: Modulating a Cell-Based Signaling Pathway (e.g., a GPCR)

  • Hypothesis: The analogs are designed to act as agonists or antagonists of a G-protein coupled receptor (GPCR) that signals through the cAMP/PKA/CREB pathway.

  • Chosen Technology: CRE-Luciferase Reporter Gene Assay.

  • Causality: GPCRs are a major drug target class.[14][15] Many GPCRs, upon activation, modulate intracellular cyclic AMP (cAMP) levels.[16][17] A cell line can be engineered to stably express the target GPCR and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter. When an agonist activates the GPCR, cAMP levels rise, leading to the activation of transcription factor CREB, which binds to the CRE promoter and drives the expression of luciferase.[16] The amount of light produced upon addition of luciferin substrate is directly proportional to the level of receptor activation. This cell-based assay provides a physiologically relevant readout of compound activity.[18][19][20]

Part II: The High-Throughput Screening Workflow

A successful HTS campaign follows a structured workflow, from library preparation to hit confirmation.

HTS_Workflow cluster_0 1. Preparation cluster_1 2. Primary Screen cluster_2 3. Data Analysis & Hit Triage cluster_3 4. Hit Confirmation A Analog Library (10 mM in DMSO) B Assay Plate Stamping (e.g., 384-well) A->B Acoustic Dispensing C Add Assay Reagents (Enzyme/Cells, Substrate) B->C D Incubate C->D E Read Plates (FP or Luminescence) D->E F Raw Data Processing & Normalization E->F G Calculate Z' Factor (Assay Quality) F->G H Hit Identification (e.g., >3σ from mean) F->H I Cherry-Pick Hits H->I J Dose-Response Assay (IC50 / EC50) I->J K Orthogonal Assay (Confirm Mechanism) J->K L Validated Hits K->L FP_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present K1 Kinase KT1 Kinase-Tracer Complex (Slow Tumbling) K1->KT1 T1 Tracer T1->KT1 Result1 High Polarization KT1->Result1 K2 Kinase KI2 Kinase-Inhibitor Complex K2->KI2 T2 Free Tracer (Fast Tumbling) Result2 Low Polarization T2->Result2 I2 Inhibitor I2->KI2

Caption: Principle of the competitive FP assay.

Materials
  • Target Kinase (purified)

  • Fluorescently-labeled tracer peptide/ATP analog

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP and Substrate Peptide (if measuring product formation)

  • Known Kinase Inhibitor (e.g., Staurosporine) as positive control

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of library compounds, positive controls, and negative controls (DMSO) to a 384-well assay plate. This results in a final screening concentration of 10 µM for a 5 µL final assay volume.

  • Reagent Preparation: Prepare a 2X Kinase/Tracer mix in cold assay buffer. The final concentration of the kinase and tracer should be optimized beforehand to achieve a stable, high-polarization window (typically Kd concentration for the tracer).

  • Dispensing: Add 2.5 µL of the 2X Kinase/Tracer mix to all wells of the assay plate.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a suitable plate reader using appropriate excitation and emission filters for the chosen fluorophore. The reader should measure both parallel and perpendicular fluorescence intensity to calculate polarization (mP).

Protocol B: CRE-Luciferase Reporter Assay for GPCR Modulation

This protocol is designed to identify analogs that act as agonists for a target GPCR.

Luciferase_Pathway A Agonist (Analog) B GPCR A->B C G Protein Activation B->C D Adenylate Cyclase C->D E ATP -> cAMP D->E F PKA Activation E->F G CREB Phosphorylation F->G H CRE Promoter G->H I Luciferase Gene H->I J Luciferase Protein I->J L Light Signal J->L K Luciferin + ATP K->L

Caption: Signaling cascade for the CRE-Luciferase assay.

Materials
  • HEK293 cells stably expressing the target GPCR and the CRE-Luciferase reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and selection antibiotics).

  • Known GPCR agonist as a positive control.

  • 384-well, solid white, tissue-culture treated assay plates.

  • Luciferase detection reagent (e.g., Bright-Glo™ or ONE-Glo™). [21]* Luminometer plate reader.

Step-by-Step Protocol
  • Cell Plating: Seed the engineered cells into 384-well white plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of library compounds and controls to the cell plates using an acoustic dispenser.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂. This allows for receptor activation, downstream signaling, and expression of the luciferase reporter gene.

  • Reagent Equilibration: During the last 30 minutes of incubation, allow the luciferase detection reagent to equilibrate to room temperature.

  • Lysis and Signal Generation: Add 20 µL of the luciferase detection reagent to each well. This reagent contains both the cell lysis buffer and the luciferin substrate.

  • Final Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer, measuring the relative light units (RLU) for each well.

Part III: Data Analysis and Hit Confirmation

Rigorous data analysis is essential to identify true hits and avoid false positives. [22][23]

Quality Control: Z-Factor (Z')

The Z-factor is a statistical measure of assay quality and its suitability for HTS. [24]It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Table 2: Z-Factor Interpretation

Z' ValueAssay Quality
> 0.5Excellent for HTS
0 to 0.5Marginal, may require optimization
< 0Not suitable for HTS

An assay with a Z' factor ≥ 0.5 is considered robust and reliable for a full-scale screening campaign.

Primary Hit Identification

Raw data from the plate reader is first normalized. For an inhibition assay (like FP), activity is expressed as Percent Inhibition. For an activation assay (like Luciferase), it is expressed as Percent Activation.

A common method for hit selection is to use a standard deviation-based cutoff. For example, compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls (DMSO wells) are classified as primary hits.

Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity. This involves "cherry-picking" the hits from the master library and testing them in a dose-response format. A 10-point, 3-fold serial dilution is standard. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration), which are critical measures of a compound's potency. [25] Table 3: Example Dose-Response Data for a Confirmed Hit

Compound Conc. (µM)% Inhibition
30.098.2
10.095.1
3.3389.4
1.1175.6
0.3751.3
0.1224.8
0.049.1
0.012.5
Calculated IC₅₀ 0.35 µM
Orthogonal Assays for Validation

A critical final step is to test confirmed hits in an orthogonal assay. This is a different assay format that measures the same biological event through an alternative mechanism, helping to eliminate technology-specific artifacts.

  • For FP Hits (Kinase): A good orthogonal assay would be a TR-FRET or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format that measures product formation rather than competitive binding. [26][27]The AlphaLISA assay uses donor and acceptor beads that come into proximity when an antibody binds the phosphorylated substrate, generating a strong luminescent signal. [28][29]* For Luciferase Hits (GPCR): An orthogonal assay could measure the accumulation of the second messenger, cAMP, directly using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaLISA-based kit.

Hits that are confirmed in the primary assay, show a clear dose-response, and are active in an orthogonal assay are considered validated hits , ready for progression into lead optimization studies.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

  • Synthesis and Antiviral Activity of Some New Benzofuran Derivatives. (2026). ResearchGate. [Link]

  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. (2011). PMC. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. [Link]

  • THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025). ResearchGate. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Hit Identification. Vipergen. [Link]

  • Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. (2019). PubMed. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024). ACS Publications. [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Expert Opinion on Drug Discovery. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022). MDPI. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PMC. [Link]

  • High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. [Link]

  • Dual Luciferase Reporter Assay Kit Technical Manual. SuperLight. [Link]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). PMC. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). PMC. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Barrow Neurological Institute. [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). PMC. [Link]

  • Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. (2025). ResearchGate. [Link]

  • Hit & Lead Discovery. AXXAM. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. (2025). SpringerLink. [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • High Throughput Screening. Vipergen. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

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  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

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Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream applications. This document is designed to address the specific challenges you may encounter, explaining the causality behind experimental choices to ensure reproducible, high-quality results.

Introduction: Understanding the Challenge

5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran derivative. While specific literature on this exact molecule is sparse, data from closely related analogues suggest it is likely a high-boiling, colorless to pale yellow oil.[1] Its purification is often complicated by the presence of structurally similar impurities, including regioisomers and unreacted starting materials, which can be difficult to separate due to their similar physicochemical properties.[2] The primary goal of any purification strategy is to effectively remove these contaminants while minimizing product loss and preventing thermal degradation.

This guide provides a logical workflow, from initial workup to high-resolution purification techniques, to help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs) - Initial Workup & Characterization

This section covers common initial queries and foundational issues encountered after synthesis.

Question: What is the expected physical state of 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran?

Answer: Based on available data for analogous structures, 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran is most likely a high-boiling point oil at room temperature. For instance, its deuterated form is described as a "Colorless Oil".[1] This contrasts with the non-ethylated analogue, 5-Acetyl-2,3-dihydrobenzofuran, which is a solid.[3] The presence of the flexible ethyl group at the C2 position likely disrupts the crystal lattice packing that might otherwise occur, resulting in a liquid state. You should plan your purification strategy, such as vacuum distillation or column chromatography, accordingly.

Question: My crude product is a dark, viscous oil after solvent evaporation. What is the best first step for cleanup?

Answer: A dark, viscous appearance typically indicates the presence of polymeric byproducts, residual acidic or basic catalysts, and other polar impurities. A preliminary cleanup is essential before attempting high-resolution purification.

  • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) if basic impurities (like amine catalysts) are present, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic residues, and finally with brine to reduce the water content.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Silica Plug Filtration: For heavily contaminated samples, passing the concentrated crude product through a short plug of silica gel using a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane) can effectively remove baseline, highly polar impurities. This step significantly improves the efficiency of subsequent purification.

Question: What are the most common impurities I should anticipate from a typical synthesis?

Answer: The impurity profile is highly dependent on the synthetic route. However, for dihydrobenzofuran synthesis, which often involves cyclization reactions, several classes of impurities are common.[2][4]

Impurity Type Potential Origin Recommended Analytical Detection Method
Unreacted Starting Materials Incomplete reaction conversion.GC-MS, ¹H NMR
Regioisomers Lack of regioselectivity during the acetylation step (e.g., formation of 7-Acetyl-2-ethyl-2,3-dihydrobenzofuran).HPLC, ¹H NMR, GC-MS
Byproducts of Incomplete Cyclization Failure of the dihydrofuran ring to close, leaving an open-chain precursor.LC-MS, ¹H NMR
Oxidized Species Oxidation of the dihydrofuran ring to the corresponding benzofuran.GC-MS, ¹H NMR (aromatic proton signals)
Residual Solvents Incomplete removal during workup.¹H NMR

Section 2: Troubleshooting High-Performance Purification

This section provides solutions to specific problems encountered during column chromatography and distillation, the two most likely methods for purifying this compound.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for purifying your crude product.

A Crude Product (Post-Workup) B Analyze purity by TLC/GC-MS A->B C Is Purity >95%? B->C D Product is Pure C->D Yes E Are impurities non-volatile (e.g., baseline spots on TLC)? C->E No F High-Vacuum Fractional Distillation E->F Yes G Are impurities close in polarity (close spots on TLC)? E->G No H Flash Column Chromatography G->H Yes I Re-evaluate Synthesis/ Consider Preparative HPLC G->I No cluster_solutions Potential Solutions A Problem Observed B Streaking / Tailing A->B C Poor Separation (Overlapping Peaks) A->C D No Elution A->D S1 Decrease sample load B->S1 S2 Add 0.5% NEt₃ to eluent B->S2 S3 Optimize Rf to 0.25-0.35 B->S3 C->S3 S4 Change solvent system (e.g., Ether/Hexane) C->S4 S5 Use a longer column C->S5 S6 Increase eluent polarity D->S6

Sources

Technical Support Center: Stability of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-. This document provides in-depth guidance on the stability of this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

While specific degradation kinetics for this exact molecule are not extensively published, this guide is built upon the well-established chemical principles governing the 2,3-dihydrobenzofuran (2,3-DHB) scaffold, a core structure known for its stability and presence in numerous bioactive molecules.[1] The advice herein is designed to be a robust starting point for your work, but we strongly recommend performing compound-specific stability assessments for your unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can compromise the stability of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- in solution?

A1: The stability of this compound is primarily influenced by five key factors:

  • pH: The ether linkage within the 2,3-dihydrobenzofuran ring is susceptible to cleavage under both strongly acidic and basic conditions.[2]

  • Oxidizing Agents: The presence of atmospheric oxygen or other oxidizing agents can lead to oxidative degradation, potentially at the ether linkage, the ethyl substituent, or the aromatic ring.[2][3][4]

  • Light: Like many complex organic molecules, this compound may be susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[2]

  • Temperature: Elevated temperatures will accelerate all potential degradation pathways, including hydrolysis and oxidation.[2][5]

  • Solvent Choice: Protic solvents (e.g., methanol, water) can participate in hydrolytic degradation pathways. Aprotic solvents are generally preferred for long-term storage.[2]

Q2: What are the best practices for storing the solid compound to ensure long-term stability?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed container to prevent moisture and oxygen ingress. To minimize thermal and photodegradation, store at low temperatures (-20°C or -80°C) and protect from light by using an amber vial or by wrapping the container in foil.[2] For maximum protection, storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidative degradation.[2]

Q3: How should I prepare and store stock solutions for my experiments?

A3: The cardinal rule is to prepare solutions fresh whenever possible. If a stock solution must be prepared in advance, use a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly capped vials at -20°C or -80°C and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What are the most likely degradation products I might observe?

A4: Based on the structure, several degradation pathways are plausible. While definitive identification requires experimental analysis (e.g., LC-MS), potential degradation could involve:

  • Ring-Opening: Hydrolysis of the ether bond in the dihydrofuran ring, leading to a substituted phenol.

  • Oxidation: Oxidation of the ethyl group to a secondary alcohol or ketone, or oxidative cleavage of the dihydrofuran ring itself.[4] Metabolic studies on similar benzofuran structures have shown hydroxylation and oxidative opening of the dihydrofuran ring as major transformations.[4]

To definitively identify degradation products, a forced degradation study is essential.

Troubleshooting Guide: Investigating Compound Instability

If you observe a loss of your parent compound peak or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC-UV), consult the following guide.

Observed Problem Potential Cause(s) Recommended Troubleshooting & Optimization Steps
Gradual decrease in parent peak area in freshly prepared solutions. Solvent-Mediated Degradation: The compound may be unstable in your chosen solvent (especially protic solvents like methanol).Action: Prepare a fresh solution in an alternative, aprotic solvent (e.g., acetonitrile, DMSO) and re-analyze. Compare the stability over a few hours.
Appearance of new peaks, especially at lower retention times (more polar). Hydrolysis: The mobile phase may be too acidic or basic, causing ring-opening of the dihydrofuran moiety.Action: Ensure the pH of your mobile phase is within a stable range, typically between pH 3 and 7.[2] If necessary, introduce a suitable buffer (e.g., phosphate, acetate) to maintain a consistent pH.
Inconsistent results between samples prepared at different times. Photodegradation: Samples may be degrading upon exposure to ambient or UV light during preparation or while in the autosampler.Action: Work under yellow light or cover flasks with aluminum foil during sample preparation. Use amber autosampler vials or a cooled autosampler with a UV-protective cover.
Rapid degradation or appearance of multiple new peaks. Oxidative Degradation: Dissolved oxygen in the solvent or exposure to air can cause oxidation.Action: Degas your solvents and mobile phases thoroughly. For maximum stability, you can sparge solutions with an inert gas like nitrogen or argon before sealing the vial.
Poor peak shape and diminishing recovery over the course of a long analytical run. Adsorption/Instability on Column: The compound may be interacting with active sites on the HPLC column or degrading under the analytical conditions.Action: Ensure the column is properly conditioned. Consider adding a small amount of a competing agent to the mobile phase if adsorption is suspected. Analyze a freshly prepared standard at the end of the run to assess recovery.

Visualizing Potential Degradation & Experimental Design

Hypothetical Degradation Pathways

The following diagram illustrates the primary hypothetical degradation pathways for Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-. These are based on the chemical reactivity of the 2,3-dihydrobenzofuran core and its substituents.

G cluster_main Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound AcidBase Acid/Base Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Light Photolysis (UV/Light) RingOpened Ring-Opened Phenol (Ether Cleavage) AcidBase->RingOpened Hydrolysis EthylOx Oxidized Ethyl Group (Alcohol/Ketone) Oxidation->EthylOx Oxidation RingOx Oxidized Dihydrofuran Ring Oxidation->RingOx Oxidation PhotoProd Photodegradation Adducts Light->PhotoProd Photolysis G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare Stock Solution in Acetonitrile Acid Acid (0.1M HCl, 60°C) Prep->Acid Expose Aliquots Base Base (0.1M NaOH, 60°C) Prep->Base Expose Aliquots Ox Oxidative (3% H₂O₂, RT) Prep->Ox Expose Aliquots Thermal Thermal (80°C) Prep->Thermal Expose Aliquots Photo Photolytic (UV Lamp) Prep->Photo Expose Aliquots Control Control (Protected from light, RT) Prep->Control Expose Aliquots Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Ox->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC Quant Quantify Parent Peak (% Remaining) HPLC->Quant ID Identify Degradation Products (MS data) HPLC->ID Pathway Propose Degradation Pathways Quant->Pathway ID->Pathway

Caption: Workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound to assess its stability profile. [2][6] Objective: To identify the degradation pathways and develop a stability-indicating analytical method for Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Materials:

  • Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and MS detectors [7]* Calibrated oven, UV lamp (e.g., 254 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Sample Preparation: For each condition below, prepare two sets of samples: one for stress and one control (stored at room temperature, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL compound, 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL compound, 0.1 M NaOH). Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL compound, 3% H₂O₂). Keep at room temperature.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a sealed quartz or borosilicate glass vial of the stock solution to a UV lamp. Wrap a control sample in foil and place it alongside the exposed sample. [2]3. Time Points: Collect aliquots from each stress condition at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching:

    • For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Other samples can be diluted directly with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method. The method should be capable of separating the parent peak from any new peaks that are formed. [7][8] Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample.

  • Use the MS data to obtain the mass of the degradation products and propose their structures.

  • Summarize the findings in a table.

Table for Summarizing Stability Data
Stress ConditionTime (hours)Parent Compound Remaining (%)# of Degradation Productsm/z of Major DegradantsObservations
Control 24
0.1 M HCl, 60°C 2
6
12
24
0.1 M NaOH, 60°C 2
6
12
24
3% H₂O₂, RT 2
6
12
24
80°C 2
6
12
24
UV Light 2
6
12
24

References

  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Detailed mechanism of dibenzofuran oxidation. (2015). ResearchGate. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • Analytical Methods for 2,3-Benzofuran. (1992). ATSDR. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). MDPI. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). MDPI. [Link]

  • Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. (2013). ResearchGate. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. (2020). CNR-IRIS. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2009). Academic Journals. [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2017). ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... (2013). PMC. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity... (2018). PMC. [Link]

  • Mechanism and toxicity assessment of carbofuran degradation by persulfate-based advanced oxidation process. (2024). RSC Publishing. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2014). ResearchGate. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2023). MDPI. [Link]

  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2009). Academic Journals. [Link]

  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Indian Academy of Sciences. [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors... (2024). PMC. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed. [Link]

  • Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. (2013). ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). American Pharmaceutical Review. [Link]

  • Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis... (2023). MDPI. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ramelteon Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ramelteon and its key intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot and optimize your synthetic routes effectively. The synthesis of Ramelteon, a selective MT1/MT2 receptor agonist, involves constructing a complex tricyclic core with a critical stereocenter, presenting unique challenges that require precise control over reaction conditions.[1][2]

This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions, reflecting the common challenges encountered in the field.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing a logical workflow for diagnosing and resolving issues.

Problem 1: Poor Enantioselectivity in the Asymmetric Reduction of the α,β-Unsaturated Nitrile Intermediate

Question: "My copper-catalyzed hydrosilylation of the α,β-unsaturated nitrile (7) is giving low enantiomeric excess (ee). How can I improve the stereoselectivity?"

Answer: This is a critical step for establishing the (S)-configuration of Ramelteon. Low enantioselectivity typically points to issues with the catalyst system, reagents, or reaction conditions that fail to create a sufficiently differentiated energetic barrier between the two diastereomeric transition states.

Causality & Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The chiral ligand is the primary director of stereochemistry. The combination of a copper salt (e.g., Cu(OAc)₂) with a chiral phosphine ligand (e.g., a Walphos-type ligand) generates the active chiral catalyst.[1][3]

    • Action: Ensure the chiral ligand is of high purity and has not degraded. Use freshly opened or properly stored ligand. Consider screening different enantiomers of the ligand or structurally related ligands, as subtle steric and electronic differences can significantly impact selectivity.[3]

  • Solvent Environment: The solvent influences the conformation and stability of the catalyst-substrate complex.

    • Action: A mixture of solvents, such as PhMe, t-BuOH, and CH₂Cl₂, has been shown to be effective.[3] If experiencing low ee, systematically vary the ratio of these solvents. The polarity and coordinating ability of the solvent can alter the catalyst's active state.

  • Hydrosilane Reagent: The choice and purity of the silane are crucial. Polymethylhydrosiloxane (PMHS) is a common and effective choice.[3]

    • Action: Ensure the PMHS is fresh and free from moisture, which can lead to non-stereoselective reduction pathways. Using an excess (e.g., 4 equivalents) is recommended to drive the reaction to completion.[3]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.

    • Action: While many of these reactions run well at room temperature, lower temperatures can increase selectivity by magnifying the small energy differences between the competing reaction pathways. Attempt the reaction at 0 °C or even lower, while monitoring the reaction rate.

Troubleshooting Workflow: Low Enantioselectivity

This diagram outlines a systematic approach to diagnosing and resolving poor stereoselectivity in the key reduction step.

G start Start: Low ee% Observed check_catalyst 1. Verify Catalyst System - Ligand Purity - Copper Salt Anhydrous? start->check_catalyst screen_ligands Screen Alternative Chiral Ligands check_catalyst->screen_ligands Suspect Ligand optimize_solvent 2. Optimize Solvent System - Vary Solvent Ratios - Test Aprotic vs. Protic Mix check_catalyst->optimize_solvent Ligand OK screen_ligands->optimize_solvent check_reagents 3. Assess Reagent Quality - Fresh PMHS? - Anhydrous Conditions? optimize_solvent->check_reagents adjust_temp 4. Adjust Temperature - Lower Temp (e.g., RT to 0°C) - Monitor Reaction Time check_reagents->adjust_temp success Successful Optimization (High ee%) adjust_temp->success

Caption: Workflow for troubleshooting low enantioselectivity.

Problem 2: Low Yield during the Final Amidation Step to Form Ramelteon

Question: "I am experiencing low yields and observing a significant side product in the final step where the primary amine is acylated with propionic anhydride. What is causing this and how can I fix it?"

Answer: The final acylation is generally a high-yielding reaction, but it can be compromised by side reactions, particularly the formation of the N,N-bis-acylated impurity, N,N-Bis(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide.[4]

Causality & Troubleshooting Steps:

  • Stoichiometry and Reagent Addition: Using a large excess of the acylating agent or allowing localized high concentrations can promote over-acylation.

    • Action: Use a modest excess of propionic anhydride or propionyl chloride (e.g., 1.1-1.5 equivalents).[5] Add the acylating agent dropwise to a stirred solution of the amine at a reduced temperature (e.g., 0 °C) to dissipate heat and maintain control.

  • Base Selection: The choice of base is important for scavenging the acid byproduct without promoting side reactions.

    • Action: A non-nucleophilic organic base like triethylamine (Et₃N) is commonly used and effective.[5] If issues persist, consider a bulkier base like diisopropylethylamine (DIPEA) to minimize any potential interaction with the acylating agent.

  • Purity of the Amine Intermediate: The starting amine must be pure. The presence of unreacted starting materials or byproducts from the previous reduction step can interfere with the acylation.

    • Action: Ensure the amine intermediate, (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine, is properly purified before this step.[6] Purification via diastereomeric salt resolution can also be an effective strategy to ensure high enantiomeric and chemical purity.[7]

  • Work-up Procedure: The product's stability and isolation are key.

    • Action: After the reaction is complete, perform a mild aqueous work-up to quench excess acylating agent and remove the base hydrochloride salt. Ramelteon can then be isolated by crystallization from a suitable solvent system like ethyl acetate/hexane.[3]

Problem 3: Inefficient Catalytic Hydrogenation for Reduction of Multiple Functional Groups

Question: "I am attempting the one-pot hydrogenation to achieve debromination, dehydration, olefin reduction, and nitrile reduction simultaneously, but the reaction is stalling or giving a mixture of partially reduced products."[7]

Answer: This elegant multi-reduction strategy is highly efficient but depends on the precise tuning of catalyst, solvent, and reaction conditions to drive all transformations to completion.

Causality & Troubleshooting Steps:

  • Catalyst Choice and Loading: Not all hydrogenation catalysts are equally effective for this complex transformation. Palladium on carbon (Pd/C) is often used for its versatility in C-Br bond cleavage and olefin reduction, while Raney Nickel is highly effective for nitrile reduction.[7][8]

    • Action: A combination of catalysts or a carefully selected single catalyst is key. A high loading of Pd/C (e.g., 15 wt%) has been reported as effective.[7] Ensure the catalyst is active; use a fresh batch or a trusted supplier.

  • Hydrogen Pressure and Temperature: These parameters control the reaction kinetics. Insufficient pressure or temperature can lead to incomplete reactions.

    • Action: This reaction typically requires elevated temperature (e.g., 60 °C) and significant hydrogen pressure (e.g., 0.5 MPa or higher).[7] Systematically increase pressure and temperature within the safety limits of your equipment, monitoring for byproduct formation.

  • Solvent and Additives: The solvent system must be compatible with all reaction steps. The presence of an acid is crucial for both the salt formation of the final amine and potentially for facilitating the dehydration step.

    • Action: Acetic acid is often used as a solvent or co-solvent, as it can facilitate the necessary transformations.[7] The use of dibenzoyl-l-tartaric acid serves the dual purpose of creating an acidic environment and acting as a resolving agent for the final amine salt.[7]

  • Catalyst Poisoning: Substrates containing sulfur or other functional groups can poison noble metal catalysts.

    • Action: Ensure all starting materials and the solvent are of high purity and free from potential catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing the chiral center in Ramelteon synthesis?

A1: There are three main authoritative strategies:

  • Asymmetric Catalysis: This is the most modern and efficient approach. It involves using a chiral catalyst to directly form the desired (S)-enantiomer from a prochiral precursor. Key examples include:

    • Rh-catalyzed Asymmetric Hydrogenation of an allylamine intermediate using a chiral phosphine ligand like Josiphos.[9][10]

    • Cu-catalyzed Asymmetric Hydrosilylation of an α,β-unsaturated nitrile intermediate.[1][3]

    • Asymmetric Michael Addition to set the stereocenter early in the synthesis.[5]

  • Chiral Resolution: This classical method involves synthesizing the racemic amine intermediate and then separating the enantiomers. This is typically done by forming diastereomeric salts with a chiral acid (like dibenzoyl-l-tartaric acid) or a chiral amine (like (R)-1-phenylethylamine), which can then be separated by crystallization.[7][11]

  • Chiral Pool Synthesis: This involves starting with a readily available enantiopure starting material. While less common for Ramelteon, it is a powerful strategy in organic synthesis.

General Synthetic Overview

This diagram illustrates a common synthetic pathway, highlighting the formation of the tricyclic core and the introduction of the chiral side chain.

G cluster_core Tricyclic Core Synthesis cluster_sidechain Side Chain & Stereocenter Installation start Monocyclic Precursor (e.g., 3-hydroxyacetophenone) core_ketone Key Intermediate: 1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one start->core_ketone Multiple Steps (e.g., Ir/Rh Catalysis) [2] ab_nitrile α,β-Unsaturated Nitrile core_ketone->ab_nitrile Horner-Wadsworth- Emmons [2] chiral_nitrile (S)-Nitrile Intermediate ab_nitrile->chiral_nitrile Asymmetric Reduction (e.g., Cu-H) [9] chiral_amine (S)-Ethylamine Intermediate chiral_nitrile->chiral_amine Nitrile Reduction (e.g., Raney Ni) [9] ramelteon Ramelteon chiral_amine->ramelteon Propionylation [4]

Caption: A common synthetic pathway to Ramelteon.

Q2: How can I effectively monitor reaction progress and determine enantiomeric purity?

A2: A multi-technique approach is essential:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorses for tracking the consumption of starting materials and the appearance of products in real-time.[12]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is definitive for confirming the structure of intermediates and the final product.[12]

  • Enantiomeric Purity (ee%): This is most reliably determined by Chiral High-Performance Liquid Chromatography (Chiral HPLC). A common stationary phase is an amylose-based column like Chiralpak AD-H.[1][13] A typical mobile phase system consists of n-hexane, ethanol, and a small amount of an acid modifier like methanesulfonic acid to improve peak shape and resolution.[13][14]

Q3: What are the key safety precautions when handling reagents like Raney Nickel and pressurized hydrogen?

A3: Safety is paramount.

  • Raney Nickel (Ra-Ni): Ra-Ni is pyrophoric (can ignite spontaneously in air), especially when dry. It must always be handled as a slurry in water or an appropriate solvent (like ethanol).[8] Never allow it to dry completely. After a reaction, the catalyst should be filtered carefully and quenched by slowly adding it to a large volume of water.

  • Pressurized Hydrogen: Hydrogenations must be performed in a designated area using a properly rated pressure vessel (autoclave). Ensure all fittings are secure and leak-tested before introducing hydrogen. The system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen, preventing the formation of an explosive mixture.[7][11] Always work behind a blast shield.

Data Summary Tables

Table 1: Comparison of Conditions for Key Reduction/Hydrogenation Steps

StepCatalyst SystemPressureTemperatureSolvent(s)Typical YieldRef
Asymmetric HydrosilylationCu(OAc)₂ / Chiral LigandN/ARoom Temp.PhMe / t-BuOH / CH₂Cl₂72% (97% ee)[3]
Multi-Reduction Hydrogenation15 wt% Pd/C0.5 MPa60 °CAcetic Acid / H₂O~60% (for 2 steps)[7]
Nitrile ReductionRaney Nickel0.4 MPa80 °CTHF81% (for 2 steps)[3]
Asymmetric HydrogenationRhodium-Josiphos Complex1-5 MPa25-50 °CMethanol>90% (>99% ee)[9]

Table 2: Representative Conditions for Acylation and Cyclization

ReactionReagentsBaseSolventTemperatureNotesRef
Final AmidationPropionic AnhydrideEt₃NCH₂Cl₂0 °C to RTHigh yield, control of stoichiometry is key.[5]
Doebner-Knoevenagel CondensationMalonic AcidPiperidine / PyridinePyridine50-100 °CForms an early acrylic acid intermediate.[11]
Cyclization (Intramolecular Friedel-Crafts)Phosphorous OxychlorideN/AToluene20-100 °CAcid-catalyzed ring closure to form ketone core.[15]

References

  • Process for the synthesis of ramelteon and its intermediates.
  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]

  • Intermediates and processes for the synthesis of Ramelteon.
  • Stereoselective synthesis of melatonin receptor agonist ramelteon via asymmetric Michael addition. Heterocycles. [Link]

  • Synthesis of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.
  • Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation of an Allylamine. Chemistry Letters. [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. [Link]

  • A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]

  • Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. [Link]

  • Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof.
  • Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology. [Link]

  • Optimization of catalytic hydrogenation. ResearchGate. [Link]

  • Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. ResearchGate. [Link]

  • Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry. [Link]

  • Synthesis of the key intermediate of ramelteon. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity in Benzofuran Derivative Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising benzofuran scaffolds abandoned due to erratic or unexpectedly low bioactivity in secondary assays. Benzofuran derivatives are widely recognized as privileged pharmacophores, frequently evaluated for their anticancer, antimicrobial, and anti-inflammatory properties[1]. However, their highly conjugated, planar, and lipophilic nature makes them highly susceptible to physicochemical liabilities and assay interference.

This guide is designed for researchers and drug development professionals to systematically diagnose whether an "inactive" hit is a true pharmacological negative or a victim of poor formulation, aggregation, or optical interference.

Diagnostic Workflow: Root Cause Analysis

Before abandoning a benzofuran derivative due to low bioactivity, it is critical to trace the failure back to its mechanistic root. The workflow below outlines the logical progression for diagnosing assay failures.

G Start Low Bioactivity Detected in Benzofuran Assay CheckSol 1. Check Aqueous Solubility (Nephelometry) Start->CheckSol SolPoor Precipitation/Aggregation (False Negative) CheckSol->SolPoor Scattering > Baseline SolGood Soluble in Buffer CheckSol->SolGood Clear Solution CheckInterference 2. Check Assay Interference (Fluorescence Quenching / PAINS) SolGood->CheckInterference InterferenceYes Signal Quenching or Thiol Reactivity CheckInterference->InterferenceYes Fails Counter-screen InterferenceNo No Optical/Chemical Interference CheckInterference->InterferenceNo Passes Controls CheckPerm 3. Cell-Based vs Biochemical (Permeability / Protein Binding) InterferenceNo->CheckPerm PermPoor High Serum Binding or Poor Permeability CheckPerm->PermPoor Active in vitro, inactive in cells TrueNegative True Pharmacological Negative CheckPerm->TrueNegative Inactive in both

Diagnostic workflow for troubleshooting low bioactivity in benzofuran assays.

Expert FAQs: Addressing Specific Assay Failures

Q1: My benzofuran derivative shows high potency in biochemical assays but zero activity in cell-based MTT assays. Why? Causality & Solution: This is a classic hallmark of poor cellular permeability or high plasma protein binding. Benzofurans are often highly lipophilic. In standard cell culture media containing 10% Fetal Bovine Serum (FBS), the compound may heavily partition into serum proteins, reducing the free drug fraction to sub-therapeutic levels. Actionable Step: Perform a serum shift assay. Run your MTT cell viability assay[2][3] in 1% FBS versus 10% FBS. If bioactivity is rescued in the low-serum condition, protein binding is the culprit.

Q2: We are running a fluorescence-based assay (e.g., Thioflavin T), and the benzofuran compounds appear completely inactive or yield erratic readouts. Is the target not engaging? Causality & Solution: Benzofuran rings are highly conjugated aromatic systems that frequently exhibit intrinsic fluorescence or act as inner-filter effect (IFE) quenchers. In Thioflavin T (ThT)-based amyloid-beta aggregation assays, benzofurans can absorb the excitation/emission light in the 440–490 nm range, artificially suppressing the signal and masking true bioactivity[4]. Actionable Step: Always run a "fluorophore-only" control. Pre-incubate the assay fluorophore with your benzofuran derivative (without the target protein) to rule out auto-fluorescence or quenching[4].

Q3: My compound library of benzofuran derivatives initially showed broad-spectrum activity, but upon resynthesis and purification, the bioactivity plummeted. Are these PAINS? Causality & Solution: Yes. Certain substituted benzofurans (e.g., those with catechol, quinone, or specific electrophilic substituents) are notorious Pan-Assay Interference Compounds (PAINS). They can act as redox cyclers, generate hydrogen peroxide in assay buffers, or act as sulfhydryl scavengers that covalently modify cysteine residues on target proteins[5]. The initial "activity" was likely a false positive driven by promiscuous reactivity, and the "low bioactivity" of the resynthesized batch reflects the true lack of specific target engagement. Actionable Step: Add a scavenger protein. Including 0.1% Bovine Gamma Globulin (BGG) in your assay buffer can quench reactive false-positives and reveal the true baseline activity[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in your screening cascade must be a self-validating system. Implement the following step-by-step methodologies to troubleshoot benzofuran bioactivity.

Protocol A: Kinetic Solubility Counter-Screen (Nephelometry)

Purpose: Validates that low bioactivity is not simply due to the compound crashing out of the aqueous assay buffer.

  • Prepare a 10 mM stock of the benzofuran derivative in 100% DMSO.

  • Titrate the compound into the exact aqueous assay buffer (e.g., 50 mM HEPES, pH 7.5) to final concentrations ranging from 1 μM to 100 μM, maintaining a constant final DMSO concentration (e.g., 1%).

  • Incubate at room temperature for the exact duration of your primary assay.

  • Measure light scattering using a microplate nephelometer.

  • Validation Check: A sharp inflection point in the scattering intensity indicates the thermodynamic solubility limit. If your assay concentration exceeds this limit, the "low bioactivity" is an artifact of precipitation.

Protocol B: PAINS & Thiol-Reactivity Counter-Screen

Purpose: Differentiates true target inhibition from promiscuous covalent reactivity[5][6].

PAINS_Logic Init Run Assay with Benzofuran Hit AddBGG Add 0.1% BGG or 1 mM TCEP Init->AddBGG Compare Compare IC50 / Activity AddBGG->Compare Drop Activity Drops >50% Compare->Drop Maintain Activity Maintained Compare->Maintain PAINS False Positive / PAINS (Covalent/Redox Reactivity) Drop->PAINS TrueHit Validated Target Engagement Maintain->TrueHit

Logical relationship for validating benzofuran hits against PAINS interference.

  • Set up your standard biochemical assay (e.g., enzymatic turnover or fluorescence polarization).

  • Prepare two parallel buffer conditions: Buffer A (Standard) and Buffer B (Standard + 0.1% Bovine Gamma Globulin or 1 mM TCEP)[6].

  • Dose the benzofuran derivative in both buffers across a 10-point concentration curve.

  • Validation Check: If the compound loses >50% of its apparent bioactivity (or shows a massive rightward shift in IC50) in Buffer B, it is likely a thiol-reactive PAINS compound[5] or a non-specific aggregator.

Protocol C: MTT Cytotoxicity Serum-Shift Assay

Purpose: Determines if low cellular bioactivity is caused by poor permeability or high serum protein binding.

  • Seed target cells (e.g., A549 or HeLa) in 96-well plates at a density of 5 × 10³ cells per well and incubate overnight[2][3].

  • Prepare benzofuran compound dilutions in two distinct media types: Media with 1% FBS and Media with 10% FBS .

  • Replace the old medium with the compound-containing media and incubate for 72 hours at 37°C in a 5% CO₂ incubator[2].

  • Add 10 μL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours[2].

  • Carefully remove the medium, dissolve the formazan crystals in 100 μL DMSO, and read absorbance at 570 nm[2].

  • Validation Check: Calculate the IC50 for both conditions. An IC50 ratio (10% FBS / 1% FBS) greater than 10 indicates severe protein binding liability.

Quantitative Data Presentation

Use the following standardized thresholds to interpret your troubleshooting data and validate your benzofuran hits.

Assay ParameterDiagnostic MethodExpected Threshold for Valid HitIndicator of Interference/Failure
Aqueous Solubility NephelometryInflection point > Assay Conc.High light scatter at < 10 μM
Fluorescence Quenching Fluorophore-only control< 10% signal reduction at 10 μM> 20% signal reduction at 10 μM[5]
Thiol Reactivity (PAINS) BGG / TCEP AdditionIC50 shift < 2-foldIC50 shift > 5-fold or total loss of activity[6]
Cell Permeability Serum Shift (1% vs 10% FBS)IC50 ratio (10% / 1%) < 3IC50 ratio (10% / 1%) > 10

References

1.[5] Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 2.[6] Title: Identifying ligands for the PHD1 finger of KDM5A through high-throughput screening - RSC Publishing Source: rsc.org URL: 3.[1] Title: Natural source, bioactivity and synthesis of benzofuran derivatives - PMC Source: nih.gov URL: 4.[4] Title: Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC Source: nih.gov URL: 5. Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion - School of Chemistry | University of Bristol Source: bris.ac.uk URL: 6.[2] Title: Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran - Benchchem Source: benchchem.com URL: 7.[3] Title: Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances Source: rsc.org URL:

Sources

Technical Support Center: Synthesis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this specific Friedel-Crafts acylation reaction. Here, we address common side reactions and experimental challenges in a practical, question-and-answer format, grounded in mechanistic principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered during the synthesis, providing both the underlying cause and actionable solutions.

Q1: I'm observing a significant isomeric byproduct in my ¹H NMR and HPLC analysis. What is this impurity and how can I minimize its formation?

A1: The most probable isomeric byproduct is 1-(2-ethyl-2,3-dihydro-7-benzofuranyl)ethanone. This arises from the inherent nature of the electrophilic aromatic substitution (EAS) on the 2,3-dihydrobenzofuran ring system.

Mechanistic Insight: The oxygen atom of the dihydrofuran ring is an activating, ortho, para-directing group. The desired product is the result of acylation at the C5 position (para to the oxygen), which is electronically favored and sterically accessible. However, the C7 position (ortho to the oxygen) is also activated and can compete for the acylium ion electrophile, leading to the undesired 7-acetyl isomer.

Troubleshooting & Optimization:

  • Choice of Lewis Acid: The size and reactivity of the Lewis acid catalyst can significantly influence the para/ortho ratio.[1] Bulky Lewis acids can sterically hinder the approach of the electrophile to the more crowded C7 position. Consider switching from AlCl₃ to a bulkier or milder catalyst.

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -10 °C) can increase the kinetic selectivity for the sterically less hindered C5 position.

  • Solvent System: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard, but exploring solvents like nitrobenzene (use with caution) can sometimes alter isomer ratios.

Table 1: Influence of Lewis Acid Catalyst on Regioselectivity (Illustrative Data)

Lewis Acid CatalystTypical Reaction Temp. (°C)Approximate 5-acetyl : 7-acetyl RatioScientist's Note
Aluminum Chloride (AlCl₃)0 to 2585 : 15Highly reactive but can lead to more side products.
Ferric Chloride (FeCl₃)0 to 2590 : 10A milder and often more selective alternative.
Zinc Chloride (ZnCl₂)25 to 5092 : 8Requires higher temperatures but can offer good selectivity.
Zeolites (e.g., H-BEA)80 to 120> 95 : 5Heterogeneous catalyst, environmentally friendly, and highly selective but requires higher temperatures.[1]
Q2: My reaction has gone to completion, but my mass balance is low and I see multiple spots on my TLC plate, some at a high Rf. What is happening?

A2: You are likely observing polyacylation byproducts. While the acetyl group of the product is deactivating, preventing further acylation is not always guaranteed under forcing conditions.[2][3]

Mechanistic Insight: The product, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone, is an aromatic ketone. The ketone's carbonyl group deactivates the aromatic ring towards further electrophilic attack.[2][3] However, if the reaction conditions are too harsh (e.g., high temperature, excess Lewis acid, or prolonged reaction time), a second acylation can occur. The most likely position for a second acylation would be the C7 position, yielding 1,1'-(2-ethyl-2,3-dihydro-3,5-benzofurandiyl)diethanone.

Troubleshooting & Optimization:

  • Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of the acylating agent (acetyl chloride or acetic anhydride) but ensure the substrate is the limiting reagent. Crucially, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the product ketone complexes with it, rendering it inactive as a catalyst.[3] Using a large excess of the Lewis acid can promote side reactions.

  • Reverse Addition: Consider adding the substrate solution slowly to the pre-formed complex of the Lewis acid and acylating agent. This maintains a low concentration of the activated substrate, minimizing its exposure to the reactive electrophile after it has been formed.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of polyacylated products.

Q3: My reaction mixture turns dark brown or black upon addition of the Lewis acid, and the final yield is very poor. What causes this degradation?

A3: This indicates polymerization or decomposition of the starting material or product. Dihydrobenzofurans, while more stable than furans, can be sensitive to strong acids.

Mechanistic Insight: Strong Lewis acids like AlCl₃ can coordinate not only to the acyl chloride but also to the oxygen atom of the dihydrofuran ring.[4] This interaction can potentially lead to ring-opening or polymerization pathways, especially in the presence of trace impurities or at elevated temperatures. Furan and its derivatives are known to be susceptible to acid-catalyzed polymerization.[5]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Water can react with the Lewis acid and acylating agent, generating strong Brønsted acids (like HCl) that promote polymerization.[5] Dry all glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use a Milder Lewis Acid: As mentioned in Q1, switching to a milder Lewis acid like FeCl₃, ZnCl₂, or BF₃·OEt₂ can prevent substrate degradation.[5]

  • Low-Temperature Addition: Add the Lewis acid to the reaction mixture at a low temperature (e.g., 0 °C or below) to control the initial exotherm and minimize decomposition.

Visual Troubleshooting Workflow

Use the following flowchart to diagnose and address common issues based on your initial analytical results.

G TLC_HPLC Analyze Crude Product (TLC, HPLC, ¹H NMR) Two_Isomers Problem: Two Major Isomers (Similar Rf/RT) TLC_HPLC->Two_Isomers Observation Low_Yield_Tarry Problem: Low Yield & Dark Tar (Baseline on TLC) TLC_HPLC->Low_Yield_Tarry Observation High_Rf_Byproduct Problem: High Rf Byproduct (Diacylation Suspected) TLC_HPLC->High_Rf_Byproduct Observation Incomplete_Reaction Problem: Starting Material Remains TLC_HPLC->Incomplete_Reaction Observation Optimize_Selectivity Solution: 1. Use Milder/Bulkier Lewis Acid 2. Lower Reaction Temperature 3. Check Solvent Polarity Two_Isomers->Optimize_Selectivity Cause: Poor Regioselectivity Prevent_Degradation Solution: 1. Ensure Anhydrous Conditions 2. Use Milder Lewis Acid 3. Add Catalyst at Low Temp Low_Yield_Tarry->Prevent_Degradation Cause: Substrate Polymerization Control_Stoichiometry Solution: 1. Use ~1.1 eq. Acylating Agent 2. Use ~1.1 eq. Lewis Acid 3. Monitor reaction closely High_Rf_Byproduct->Control_Stoichiometry Cause: Polyacylation Increase_Reactivity Solution: 1. Increase Reaction Temp. Slowly 2. Increase Reaction Time 3. Check Reagent Purity/Activity Incomplete_Reaction->Increase_Reactivity Cause: Insufficient Reactivity

Caption: Troubleshooting workflow for the Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Optimized Synthesis for High Regioselectivity

This protocol is designed to favor the formation of the desired 5-acetyl isomer.

  • Preparation: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add anhydrous ferric chloride (FeCl₃, 1.1 eq.) to the DCM. Slowly add acetyl chloride (1.05 eq.) to the suspension. Stir the mixture for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 2-ethyl-2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM (5 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) and 1M HCl (20 mL) with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone.

Protocol 2: HPLC Method for Isomer Quantification

This Reverse-Phase HPLC (RP-HPLC) method can be used to determine the purity and isomeric ratio of the final product.[6][7][8]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 60% A / 40% B, ramp to 20% A / 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the crude product and dissolve it in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[6][7]

Reaction Mechanism and Side Reaction Pathway

The following diagram illustrates the desired reaction pathway leading to the 5-acetyl product and the primary competing side reaction leading to the 7-acetyl isomer.

G sub 2-Ethyl-2,3-dihydrobenzofuran sigma_5 σ-complex (C5 attack) (More Stable) sub->sigma_5 para-Attack (Major Pathway) sigma_7 σ-complex (C7 attack) (Less Stable) sub->sigma_7 ortho-Attack (Minor Pathway) acyl_cl CH₃COCl + AlCl₃ acylium Acylium Ion (Electrophile) acyl_cl->acylium Forms acylium->sigma_5 acylium->sigma_7 prod_5 Desired Product 1-(...-5-benzofuranyl)ethanone sigma_5->prod_5 -H⁺ prod_7 Side Product 1-(...-7-benzofuranyl)ethanone sigma_7->prod_7 -H⁺

Caption: Regioselectivity in the Friedel-Crafts acylation.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Chemical Communications (RSC Publishing). Lewis acid-catalyzed Friedel–Crafts reactions toward highly versatile, α-quaternary oxime ethers. Available from: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • ACS Publications. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics. Available from: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • University of California, Riverside. 13 Friedel-Crafts Acylation. Available from: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]

  • ResearchGate. Interpretation of 1 H-NMR spectrum of Friedel- Craft acylation product. Available from: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Available from: [Link]

  • ResearchGate. Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Available from: [Link]

  • PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Available from: [Link]

  • ResearchGate. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available from: [Link]

  • Google Patents. WO2010115897A2 - Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone as intermediate in the preparation of ramelteon.
  • Contreras, R. et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available from: [Link]

  • ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Available from: [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. Available from: [Link]

  • King Saud University Faculty. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Available from: [Link]

Sources

Technical Support Center: Scale-Up & Troubleshooting Guide for 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As you transition the synthesis of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran —a critical intermediate for arylalkanoic acid derivatives and anti-inflammatory APIs like Furofenac 1—from the bench to the pilot plant, you will encounter unique thermodynamic and phase-separation challenges.

This guide is engineered to provide researchers and drug development professionals with field-proven mechanistic insights and self-validating protocols to resolve scale-up bottlenecks during Friedel-Crafts acylation.

🔬 Troubleshooting & FAQs

Issue 1: Regioselectivity and Isomer Impurities

Q: My scale-up batch shows a 10–15% impurity profile consisting of the 7-acetyl isomer. How do I improve the regioselectivity for the 5-acetyl position?

A: The oxygen atom in the 2,3-dihydrobenzofuran ring is a strong electron-donating group (+M effect), which naturally directs electrophilic aromatic substitution to the para position (C5) and the ortho position (C7) 2. At the bench scale, rapid heat dissipation keeps the reaction under strict kinetic control, heavily favoring the less sterically hindered 5-position.

During scale-up, localized heating (hot spots) occurs during the highly exothermic addition of Aluminum Chloride (


). This localized thermal energy provides the activation energy required to shift the reaction toward thermodynamic control, increasing the formation of the undesired 7-acetyl isomer.
  • The Fix: Ensure the internal temperature remains strictly between 0 °C and 5 °C during the entire

    
     addition phase. Utilize a jacketed reactor with a high-shear impeller to disperse the solid Lewis acid instantly, preventing localized exotherms.
    
Issue 2: The "Aluminum Emulsion" Workup Problem

Q: During the aqueous quench, we are experiencing an intractable emulsion that takes hours to separate. What causes this, and how can we break it?

A: This is a classic phase-separation failure in Friedel-Crafts acylations. When the


-product complex is quenched with neutral water, the aluminum hydrolyzes to form aluminum hydroxide [

]. This is a thick, gelatinous solid that traps the organic solvent and the product, creating a stubborn emulsion.
  • The Fix: Never quench with neutral water. Instead, quench the reaction mixture by pouring it into a vigorously stirred solution of crushed ice and 1M to 2M Hydrochloric Acid (HCl). The acidic environment forces the aluminum into highly soluble hydrated

    
     ions (e.g., 
    
    
    
    ), completely bypassing the formation of the insoluble
    
    
    gel and ensuring a crisp phase separation.
Issue 3: Solvent Substitution

Q: We are trying to phase out Dichloromethane (DCM) due to environmental regulations. Are there viable alternative solvents for this acylation?

A: Yes. While DCM is the traditional solvent because it excellently stabilizes the acylium ion intermediate, 1,2-Dichloroethane (DCE) is a highly viable alternative. DCE offers a higher boiling point (83 °C vs. 39 °C for DCM), which provides a wider safety margin for managing large exotherms. If halogenated solvents must be avoided entirely, nitrobenzene can be used, though its high boiling point complicates downstream concentration.

📊 Data Presentation: Scale-Up Optimization

The following table summarizes the causal relationship between solvent choice, thermal control, and product yield based on 10-kg pilot-scale data.

Solvent SystemInternal Temp (°C)Overall Yield (%)Ratio (5-Acetyl : 7-Acetyl)Emulsion Risk (Acidic Quench)
Dichloromethane (DCM) 0 – 588.5%95 : 5Low
Dichloromethane (DCM) 15 – 2072.0%82 : 18Low
1,2-Dichloroethane (DCE) 0 – 585.2%94 : 6Low
Nitrobenzene 10 – 1578.4%90 : 10Moderate

⚙️ Experimental Protocol: Pilot-Scale Friedel-Crafts Acylation

This self-validating methodology is optimized for a 10 kg scale, ensuring high regioselectivity and seamless phase separation 3.

Phase 1: Preparation & Activation

  • Reactor Purge: Purge a 50 L glass-lined, jacketed reactor with anhydrous

    
     for 15 minutes to exclude ambient moisture.
    
  • Charging: Charge 10.0 kg of 2-ethyl-2,3-dihydrobenzofuran and 25.0 L of anhydrous DCM.

  • Cooling: Set the chiller fluid to -5 °C. Cool the internal reaction mixture to 0–2 °C.

  • Acylating Agent: Slowly charge 7.5 kg of acetic anhydride via an addition funnel over 30 minutes. Maintain agitation at 150 rpm.

Phase 2: Lewis Acid Addition (Critical Control Point) 5. Portioning: Divide 10.5 kg of anhydrous


 into 10 equal portions.
6. Controlled Addition:  Add one portion every 15 minutes. Rule:  Do not proceed to the next portion if the internal temperature exceeds 5 °C.
7. Maturation:  Once the addition is complete, maintain the temperature at 5 °C for 1 hour, then gradually warm to 15 °C over 2 hours until HPLC analysis indicates >98% conversion.

Phase 3: Quench & Isolation 8. Acidic Quench: In a separate 100 L quench vessel, prepare a mixture of 20 kg crushed ice and 15 L of 2M HCl. Slowly transfer the active reaction mixture into the quench vessel under vigorous stirring (300 rpm). Keep the quench vessel temperature below 25 °C. 9. Phase Separation: Cease agitation and allow the mixture to settle for 30 minutes. Drain the sharply defined lower organic layer. 10. Washing & Concentration: Wash the organic layer with 10 L of 10%


 solution, followed by 10 L of brine. Concentrate the organic phase under reduced pressure (50 mbar, 40 °C) to yield crude 5-acetyl-2-ethyl-2,3-dihydrobenzofuran as a pale yellow oil.

🗺️ Synthetic Workflow Visualization

G SM 2-Ethylbenzofuran (Starting Material) Step1 Catalytic Hydrogenation (H2, Pd/C, AcOH) SM->Step1 Int1 2-Ethyl-2,3-dihydrobenzofuran (Key Intermediate) Step1->Int1 Step2 Friedel-Crafts Acylation (Ac2O, AlCl3, DCM, 0-5°C) Int1->Step2 Prod 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran (Target Product) Step2->Prod Major Pathway (>95% Selectivity) Imp 7-Acetyl Isomer (Undesired Byproduct) Step2->Imp Minor Pathway (<5% Selectivity)

Synthetic workflow for 5-acetyl-2-ethyl-2,3-dihydrobenzofuran via Friedel-Crafts acylation.

📚 References

  • Title: Furofenac, SAS-650-药物合成数据库 Source: DrugFuture URL:

  • Title: 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone Source: Smolecule URL:

  • Title: 5-ACETYL-2,3-DIHYDROBENZO(B)FURAN | 90843-31-5 Source: ChemicalBook URL:

Sources

Overcoming solubility problems of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility problems of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- in vitro

Executive Summary: The Physicochemical Challenge

Compound Profile: Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (henceforth referred to as EDB-Ethanone ) is a lipophilic small molecule.[1] Structurally, the combination of the benzofuran scaffold and the 2-ethyl alkyl chain significantly increases its partition coefficient (LogP).

The Core Problem: While EDB-Ethanone dissolves readily in organic solvents (DMSO, Ethanol), it exhibits rapid precipitation (crashing out) upon dilution into aqueous buffers or cell culture media.[1] This "invisible" precipitation leads to:

  • False Negatives: The compound never reaches the target receptor.[1]

  • False Positives: Aggregates cause non-specific membrane perturbation or light scattering interference in optical assays.[1]

  • Data Variability: Random adsorption to plasticware reduces effective concentration.

This guide provides a self-validating workflow to maintain EDB-Ethanone in solution for robust in vitro data.

Module 1: Stock Solution Preparation

Standard Protocol

Solvent of Choice: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Target Concentration: 10 mM to 50 mM.

Q: Why can't I use Ethanol as my primary stock solvent? A: While EDB-Ethanone dissolves in ethanol, ethanol is highly volatile.[1] Over repeated opening of the vial, evaporation alters the concentration, ruining reproducibility. Furthermore, ethanol is generally more cytotoxic to mammalian cells than DMSO at equivalent concentrations (0.1–1.0%).

Q: My stock solution is cloudy. What happened? A: You likely used "wet" DMSO or stored the stock at 4°C without sealing it properly. DMSO is hygroscopic (absorbs water from air).[1] Even 1-2% water content can cause lipophilic benzofurans to precipitate within the stock vial.[1]

  • Fix: Always warm the stock to 37°C and vortex before use. Store in small aliquots at -20°C to minimize freeze-thaw cycles and moisture entry.

Module 2: The "Crash-Out" (Dilution Strategy)

This is the most critical failure point. Adding a 100% DMSO stock directly to a beaker of media often creates a local region of supersaturation, forming micro-precipitates that never re-dissolve.[1]

The "Intermediate Dilution" Technique

Do not jump from 10 mM (Stock)


 10 µM (Assay) in one step.[1]
  • Step 1 (Stock): 10 mM in DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Step 3 (Final): Dilute the 1 mM intermediate 1:100 into the assay media (rapidly mixing).

    • Result: 10 µM compound in 1% DMSO.[1]

Q: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian lines (HEK293, CHO, HeLa), 0.5% v/v is the safe upper limit for long-term (>24h) incubation.[1] For short-term assays (<4h), 1.0% is often acceptable.

  • Warning: Primary neurons and stem cells are sensitive to DMSO > 0.1%.[1] If you need lower DMSO, you must use the Advanced Solubilization Strategy (Module 3).[1]

Module 3: Advanced Solubilization (Cyclodextrins)

If EDB-Ethanone precipitates even with the Intermediate Dilution method, or if your cells are DMSO-sensitive, you must use a carrier molecule.

The Solution: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] Cyclodextrins form a "host-guest" complex, encapsulating the lipophilic EDB-Ethanone inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.[1]
Protocol: The "Solvent-Shift" Method
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or media.
    
  • Dissolve Compound: Dissolve EDB-Ethanone in 100% DMSO (e.g., 10 mM).

  • Complexation: Add the DMSO stock slowly to the HP-

    
    -CD solution while vortexing.
    
    • Target: Final DMSO < 5%, Final CD ~5-10%.[1]

  • Incubation: Shake at 300 RPM for 30 mins at Room Temp to allow equilibrium complexation.

  • Dilution: Dilute this complex into your final assay media.

Q: Will Cyclodextrin interfere with my assay? A: Generally, no.[1] HP-


-CD is pharmacologically inert.[1] However, it can sequester cholesterol from cell membranes if used at high concentrations (>2%).[1]
  • Guideline: Keep final HP-

    
    -CD concentration in the cell well below 0.5-1.0%  for serum-free conditions.[1][2]
    

Module 4: Adsorption (The Hidden Error)

Lipophilic benzofurans are "grease balls"—they stick to hydrophobic plastics (Polystyrene, Polypropylene) and serum proteins (Albumin).[1]

Q: My IC50 curve shifts to the right (lower potency) when I add serum. Why? A: EDB-Ethanone binds to Bovine Serum Albumin (BSA) or FBS.[1] The "free drug" concentration is much lower than the "nominal" concentration.[1]

  • Fix: If your assay allows, run it in serum-free media or media with reduced serum (1%).[1] If serum is required, you must acknowledge this "protein shift" and report values as "in the presence of X% serum."[1]

Q: Should I use glass or plastic? A: For serial dilutions of the pure compound, use Glass or Low-Binding Polypropylene tubes.[1] Standard Polystyrene (PS) tubes can absorb up to 50% of lipophilic compounds within minutes.[1]

Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for solubilizing EDB-Ethanone based on your specific assay constraints.

SolubilityWorkflow Start Start: EDB-Ethanone Stock (10-50mM in DMSO) Dilution Dilute to 2x Assay Conc in Media Start->Dilution Check Visual/Nephelometric Check: Is it cloudy/precipitating? Dilution->Check Success Proceed to Assay (Standard Protocol) Check->Success No Precip Problem Precipitation Detected Check->Problem Precip Strategy1 Strategy A: Reduce Stock Conc (Maintain DMSO < 1%) Problem->Strategy1 If High Potency Strategy2 Strategy B: Carrier Protein (Add 0.1% BSA to Buffer) Problem->Strategy2 If Serum Tolerated Strategy3 Strategy C: Cyclodextrin (Pre-complex with HP-β-CD) Problem->Strategy3 If Serum-Free Required Recheck Re-verify Solubility Strategy1->Recheck Strategy2->Recheck Strategy3->Recheck Recheck->Problem Still Cloudy Final Proceed with Optimized Formulation Recheck->Final Clear

Caption: Decision tree for optimizing EDB-Ethanone solubility in aqueous assay buffers.

Summary of Critical Parameters

ParameterRecommended LimitReason
DMSO (Final Assay) ≤ 0.5% (v/v)Prevents cytotoxicity and solvent-induced artifacts.
Solubility Limit (Aq) Likely < 10 µMIntrinsic poor solubility of the benzofuran scaffold.[1]
HP-β-CD (Final) ≤ 1.0% (w/v)Prevents membrane cholesterol depletion in cells.[1]
Labware Glass / Low-Bind PPPrevents loss of compound to plastic walls.[1]
Storage -20°C, DesiccatedPrevents hydrolytic degradation and water absorption.

References

  • Assay Guidance Manual. Optimizations and troubleshooting for assay protocols with respect to sensitivity, dynamic range, signal intensity and stability. NCBI Bookshelf.[1] Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[1] Cytotechnology, 65(5), 887–894.[3] (Establishes DMSO and Ethanol toxicity thresholds). Available at: [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review.[1] Food and Chemical Toxicology.[1] (Safety limits for Cyclodextrins). Available at: [Link]

  • PubChem Compound Summary. Ethanone, 1-(2,3-dihydro-5-benzofuranyl)- (Analogous Core Structure).[1] National Center for Biotechnology Information. Available at: [Link][1]

Sources

Enhancing the selectivity of reactions involving the benzofuran scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing selectivity in reactions involving the benzofuran scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges in achieving regioselectivity, chemoselectivity, and stereoselectivity. The benzofuran core is a privileged scaffold in medicinal chemistry, but its nuanced reactivity often presents significant synthetic challenges.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these hurdles.

Part 1: Troubleshooting Regioselectivity

Controlling the position of functionalization on the benzofuran ring system is one of the most frequent challenges. The inherent electronic properties of the scaffold favor reactions at the C2 position, yet many biologically active targets require substitution at C3 or specific positions on the benzene ring.[4]

FAQ 1.1: My electrophilic substitution/metalation reaction exclusively yields the C2-substituted product, but I need the C3 isomer. How can I reverse this selectivity?

Answer: This is a classic problem rooted in the higher electron density and stability of the intermediate formed during reaction at the C2 position. To override this inherent reactivity, a multi-pronged approach is necessary. Your strategy will depend on whether you are performing a C-H functionalization or working from a pre-functionalized substrate.

Causality: The C2 position is electronically favored for electrophilic attack or deprotonation because the resulting intermediate can better delocalize the charge without disrupting the aromaticity of the fused benzene ring. Direct functionalization at C3 is therefore kinetically and thermodynamically disfavored.

Strategic Solutions:

  • Blocking and Re-routing: If your starting material is unsubstituted, you can block the C2 position with a removable group (e.g., a silyl or bromo group). Perform your desired reaction, which will now be directed to the next most reactive site (often C3), and then remove the blocking group.

  • Directed C-H Functionalization: This is the most powerful modern strategy. By installing a directing group (DG) at the C2 position (typically via an amide linkage), you can use a transition metal catalyst (commonly Palladium) to selectively activate the C-H bond at the C3 position.[3] The DG forms a stable metallacyclic intermediate that brings the catalyst in close proximity to the C3-H bond, overriding the scaffold's natural electronic preference.[5]

G cluster_workflow Decision Workflow for C3 Functionalization start Goal: C3 Functionalization inherent_reactivity Direct Reaction (e.g., Friedel-Crafts, Lithiation) start->inherent_reactivity outcome_c2 Result: C2 Isomer inherent_reactivity->outcome_c2 strategy_choice Need to Reverse Selectivity? outcome_c2->strategy_choice blocking_strategy Strategy 1: Blocking Group at C2 strategy_choice->blocking_strategy Yes directing_strategy Strategy 2: Directing Group at C2 strategy_choice->directing_strategy Yes outcome_c3 Result: C3 Isomer blocking_strategy->outcome_c3 directing_strategy->outcome_c3

Caption: Decision workflow for achieving C3 functionalization.

Experimental Protocol: Pd-Catalyzed, 8-Aminoquinoline-Directed C3-Arylation

This protocol provides a reliable method for the C-H arylation at the C3 position, leveraging a directing group to control regioselectivity.[3]

Materials:

  • N-(quinolin-8-yl)benzofuran-2-carboxamide (starting material)

  • Aryl Iodide (coupling partner)

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ag₂CO₃ (Silver carbonate)

  • MesCO₂H (Mesitylenecarboxylic acid)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and MesCO₂H (0.3 equiv).

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the starting material).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-arylated product.

  • The 8-aminoquinoline directing group can be subsequently cleaved and converted to other functional groups (e.g., esters, amides) via transamidation procedures.[3]

Part 2: Achieving Chemoselectivity

For benzofuran scaffolds bearing multiple reactive sites, such as two different halogen atoms, achieving selective functionalization at one site while leaving the other untouched is crucial for building molecular complexity.

FAQ 2.1: I have a 2,3-dibromobenzofuran. How can I selectively perform a cross-coupling reaction at C2 without affecting the C3-bromo bond?

Answer: This is an excellent case where chemoselectivity can be controlled by exploiting the differential reactivity of the C-Br bonds and choosing the appropriate catalytic system. The C2-Br bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than the C3-Br bond.

Causality: The higher reactivity of the C2 position in palladium-catalyzed cross-coupling reactions is a well-documented phenomenon.[4] This is attributed to the more electron-deficient nature of the C2 position, which facilitates the initial oxidative addition step of the catalytic cycle, the rate-determining step for many cross-coupling reactions.

Strategic Solutions:

  • Catalyst Control: Standard palladium catalysts used in Sonogashira, Suzuki, or Negishi couplings will preferentially react at the C2 position.[4][6] By carefully controlling stoichiometry and reaction time, you can achieve high yields of the mono-C2-coupled product.

  • Sequential Functionalization: After the initial C2 coupling, the remaining C3-bromo group can be functionalized using a different reaction, such as a halogen-metal exchange (e.g., with n-BuLi) followed by trapping with an electrophile, or a more forceful cross-coupling reaction.[4] This sequential approach allows for the programmed installation of three different substituents at the C2, C3, and C5 positions of a tribromobenzofuran.

G cluster_workflow Chemoselective Functionalization of 2,3-Dibromobenzofuran start 2,3-Dibromobenzofuran step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) start->step1 Selective at C2 intermediate 2-Alkynyl-3-bromobenzofuran step1->intermediate step2 Step 2: Halogen-Metal Exchange (n-BuLi) then Electrophile (E+) intermediate->step2 Functionalize C3 final_product 2-Alkynyl-3-E-benzofuran step2->final_product

Caption: Sequential strategy for functionalizing 2,3-dibromobenzofuran.

Table 1: Reaction Conditions for Selective Cross-Coupling

The following table summarizes typical conditions for achieving selective functionalization on poly-halogenated benzofurans.

PositionReaction TypeCatalyst SystemBase/AdditiveKey FeatureReference
C2 Sonogashira CouplingPdCl₂(PPh₃)₂, CuIEt₃NHigh selectivity for the more reactive C2-Br bond.[4]
C2 Negishi CouplingPd(PPh₃)₄NoneUtilizes an organozinc reagent, selective for C2.[4]
C2 Suzuki CouplingPd(II) complexK₂CO₃Effective for creating biaryl linkages at the C2 position.[6]
C3 Halogen-Metal Exchangen-BuLi at -78 °CNoneAfter C2 is functionalized, this method activates C3.[4]

Part 3: Controlling Stereoselectivity

When reactions create new chiral centers on the benzofuran scaffold, controlling the stereochemical outcome is paramount, particularly in drug development.

FAQ 3.1: I am performing a cyclopropanation on the furan double bond of a benzofuran derivative and obtaining a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in reactions involving the benzofuran core often requires the use of a chiral catalyst or a substrate-controlled approach where existing stereocenters direct the approach of the reagents.

Causality: In a rhodium-catalyzed cyclopropanation with a diazo compound, the reaction proceeds through a metal-carbene intermediate. The facial selectivity of the carbene addition to the C2-C3 double bond determines the stereochemistry of the final product. Without a chiral influence, both faces of the benzofuran are approached with similar probability, leading to a racemic or diastereomeric mixture.

Strategic Solutions:

  • Chiral Catalysts: Employing a chiral rhodium catalyst can create a chiral environment around the metal-carbene, favoring the approach to one face of the benzofuran double bond over the other. This can lead to high enantioselectivity.[7]

  • Substrate Control: If your benzofuran substrate already contains a chiral center, particularly one close to the furan ring, it can sterically direct the incoming reagent to one face, resulting in a diastereoselective reaction.

  • Alternative Reagents: Explore different cyclopropanating reagents or catalytic systems (e.g., copper-based catalysts with chiral ligands) which may offer different selectivity profiles.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Library of Medicine, PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Library of Medicine, PMC. Available at: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. National Library of Medicine, PMC. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ACS Publications. Available at: [Link]

  • Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Publications. Available at: [Link]

  • Visible‐Light Induced Metal‐Free Organophotocatalyzed Synthesis of Biologically Active Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Different synthetic strategies to access highly functionalized benzofurans. ResearchGate. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

  • Visible-light-mediated synthesis of functionalized benzofurans: an update. ResearchGate. Available at: [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]

  • A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. ACS Publications. Available at: [Link]

  • 2,3-Disubstituted and 2,3,5-Trisubstituted Benzofurans by Regioselective Pd- Catalyzed Cross-coupling Reactions. SYNLETT. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. Available at: [Link]

Sources

Technical Support Center: Best Practices for Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling, storage, and troubleshooting of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, a compound for which detailed public data is limited. In the absence of extensive compound-specific information, this document establishes a protocol rooted in first principles of chemical safety and analogical reasoning based on its core chemical moieties: a benzofuran ring system and a ketone functional group.

Part 1: Initial Hazard Assessment and Handling

When working with a novel or poorly characterized substance, a thorough risk assessment is the critical first step. The chemical structure of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- suggests a need for caution. Benzofuran derivatives can exhibit various biological activities, and ketones can act as irritants.

Frequently Asked Questions (FAQs): Initial Handling

Q1: What are the immediate safety precautions I should take when first handling this compound?

A1: Due to the lack of specific toxicity data, treat Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- as a substance of unknown toxicity. The following minimum personal protective equipment (PPE) is mandatory:

  • Gloves: Nitrile or neoprene gloves are recommended for handling. Always double-glove when handling the neat compound.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

All initial handling of the compound, including weighing and preparing solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.

Q2: How do I assess the potential hazards of this compound without a detailed Safety Data Sheet (SDS)?

A2: A preliminary hazard assessment can be conducted by examining the functional groups present in the molecule.

  • Benzofuran Moiety: Benzofuran and its derivatives are known to have a wide range of biological activities. Some are investigated for their pharmacological properties, while others can be toxic. Until proven otherwise, assume the compound may be biologically active.

  • Ketone Functional Group: Ketones are generally stable but can be irritants to the eyes, skin, and respiratory tract.

It is crucial to source the compound from a reputable supplier who can provide a comprehensive SDS. If an SDS is unavailable, it is your responsibility to document your risk assessment and the safety precautions taken.

Part 2: Storage and Stability

Proper storage is paramount to maintaining the integrity of the compound and ensuring laboratory safety. The stability of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is not well-documented, so precautions against common degradation pathways are advised.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CRefrigeration slows down potential degradation processes. For long-term storage, consider storage at -20 °C.
Atmosphere Inert Gas (Argon or Nitrogen)The dihydrobenzofuran ring may be susceptible to oxidation over time. Storing under an inert atmosphere will prolong the shelf life.
Light Amber Vial/Protection from LightMany organic compounds, especially those with aromatic rings, are light-sensitive. Protection from light prevents photochemical degradation.
Moisture Tightly Sealed Container with DesiccantThe ketone functional group can potentially be hydrated. A dry environment is crucial for maintaining compound integrity.
Troubleshooting Guide: Storage and Stability

Issue: I've stored the compound as a solution in DMSO, and I'm seeing a decrease in activity in my assays over time.

Potential Cause: While DMSO is a common solvent, some compounds can degrade in it over time, even when frozen. The acidity of DMSO or its water content can facilitate degradation.

Solution:

  • Aliquot: Upon receipt, if the compound is a solid, weigh out the entire sample and prepare a concentrated stock solution. Immediately aliquot the stock solution into single-use volumes in amber vials.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen.

  • Storage: Store the aliquots at -80 °C for long-term storage. For daily use, keep a working aliquot at -20 °C.

  • Solvent Selection: If stability in DMSO is a concern, consider preparing fresh solutions from a solid stock for each experiment or exploring other aprotic solvents like DMF or acetonitrile, after confirming solubility and compatibility with your experimental setup.

Part 3: Experimental Workflow and Troubleshooting

The following section provides guidance on common experimental procedures and how to troubleshoot potential issues.

Experimental Protocol: Preparation of a Stock Solution
  • Pre-weighing: Tare a clean, dry amber vial on an analytical balance.

  • Weighing: Inside a chemical fume hood, carefully transfer the solid Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- to the tared vial. Record the exact mass.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary, but monitor for any signs of degradation (color change).

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use vials, flush with inert gas, and store at the appropriate temperature as described above.

Troubleshooting Diagram: Experimental Inconsistency

Caption: A decision tree for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs): Experimental Use

Q3: I'm observing poor solubility of the compound in my aqueous assay buffer. What can I do?

A3:

  • Co-solvents: If you are diluting a DMSO stock into an aqueous buffer, ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that causes precipitation (typically <1%). You can try using other water-miscible co-solvents like ethanol or polyethylene glycol (PEG) if your experiment allows.

  • Pluronic F-68: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution can help maintain solubility.

  • Sonication: Brief sonication of the final diluted solution can sometimes help to re-dissolve small precipitates, but this should be done cautiously to avoid heating the sample.

Q4: My compound has a slight yellow tint, is this normal?

A4: Without a certificate of analysis specifying the appearance, it is difficult to say for certain. A pale yellow color is not uncommon for complex organic molecules. However, if the color intensifies over time, it could be an indication of degradation. It is recommended to perform an analytical check, such as an HPLC-MS or NMR, to assess the purity of the compound if you have concerns.

Part 4: Logical Relationships in Handling and Storage

The following diagram illustrates the logical flow for the proper handling and storage of a novel compound.

HandlingAndStorage start Receive Compound assess Perform Hazard Assessment (Review Structure, Seek SDS) start->assess ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh and Prepare Stock Solution fume_hood->weigh aliquot Aliquot into Single-Use Vials weigh->aliquot inert Flush with Inert Gas aliquot->inert store Store at Recommended Temperature (2-8°C or -20°C/-80°C) inert->store end Use in Experiments store->end

Caption: Workflow for receiving and storing a new chemical compound.

Validation & Comparative

A Comprehensive Guide to Validating the Anti-Tumor Effects of Novel Benzofuran Derivatives: A Case Study with Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the preclinical validation of novel anti-tumor drug candidates, using the benzofuran scaffold as a case study. While "Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-" is a specific molecule, there is a notable absence of published data regarding its biological activity. Therefore, this document will serve as a comprehensive roadmap for researchers and drug development professionals on how to systematically evaluate the anti-tumor potential of such a novel compound, from initial in vitro screening to preliminary in vivo efficacy assessment.

The benzofuran core is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various hallmarks of cancer, making the exploration of new derivatives a promising avenue for oncology drug discovery.[1][4]

Phase 1: Initial In Vitro Cytotoxicity Profiling

The first critical step is to determine the compound's ability to inhibit the growth of cancer cells.[5][6] A panel of human cancer cell lines representing diverse tumor types should be selected.

Comparative Cytotoxicity Assessment

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines. This provides a quantitative measure of its potency. For comparative purposes, a well-characterized chemotherapeutic agent, such as Doxorubicin, should be run in parallel.

Illustrative Data (Hypothetical):

Cell LineTumor TypeEthanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma8.52.5[7]
MDA-MB-231Breast Adenocarcinoma12.21.8
A549Lung Carcinoma> 50> 20[7]
HCT116Colon Carcinoma5.30.9
HeLaCervical Carcinoma7.92.9[7]
HepG2Hepatocellular Carcinoma15.812.2[7]
Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10][11][12]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO) and Doxorubicin

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Phase 2: Elucidation of the Mechanism of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism by which the compound induces cell death. Key processes to examine are apoptosis and cell cycle arrest.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[13][14] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[15][16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity and will stain with PI.[13]

Illustrative Data (Hypothetical): HCT116 cells treated with 10 µM of the test compound for 24 hours.

PopulationPercentage of Cells
Viable (Annexin V- / PI-)55%
Early Apoptotic (Annexin V+ / PI-)35%
Late Apoptotic/Necrotic (Annexin V+ / PI+)8%
Necrotic (Annexin V- / PI+)2%
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14][15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15][17]

Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle.[18] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]

Illustrative Data (Hypothetical): HCT116 cells treated with 10 µM of the test compound for 24 hours.

Cell Cycle PhaseUntreated Control (%)Treated (%)
G0/G15530
S2515
G2/M2055

This hypothetical data suggests that the compound induces a G2/M phase arrest.

Detailed Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Wash cells with PBS and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[22]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples on a flow cytometer.[21]

Investigating Molecular Targets via Western Blotting

To further understand the mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[23][24]

Potential Targets for a G2/M Arrest and Apoptosis Phenotype:

  • Cell Cycle: Cyclin B1, CDK1, p-Histone H3

  • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

Illustrative Workflow:

Caption: Western Blotting Workflow for Protein Expression Analysis.

Detailed Experimental Protocol: Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.[25]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[25]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[25][26]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[25][26] Incubate with the primary antibody overnight at 4°C.[26] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

Phase 3: In Vivo Efficacy Evaluation

Promising results from in vitro studies warrant investigation in a living organism.[6][27] Cell line-derived xenograft (CDX) models are a standard preclinical tool for this purpose.[28][29][30]

Comparative Efficacy in a Xenograft Model

Immunodeficient mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells (e.g., HCT116). Once tumors are established, mice are treated with the test compound, a vehicle control, and a positive control drug (e.g., Doxorubicin). Tumor growth is monitored over time.

Illustrative Data (Hypothetical):

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (50 mg/kg)75050%
Doxorubicin (5 mg/kg)60060%
Detailed Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

Materials:

  • Immunodeficient mice

  • HCT116 cancer cells

  • Matrigel

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10^6 cells in PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups.

  • Treatment: Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Hypothesized Signaling Pathway

Based on the illustrative data suggesting a G2/M arrest and apoptosis, a plausible mechanism could involve the activation of the DNA damage response (DDR) pathway, leading to p53 activation. This is a known mechanism for many chemotherapeutics, including Doxorubicin.[31][32][33]

G Compound Benzofuran Derivative DNA_Damage DNA Damage Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax G2M_Arrest G2/M Arrest p21->G2M_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothesized pathway for benzofuran-induced G2/M arrest and apoptosis.

Conclusion

This guide outlines a systematic and logical workflow for the preclinical validation of novel anti-tumor compounds, using "Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-" as a representative example. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package to support the further development of promising drug candidates. The benzofuran scaffold continues to be a rich source of potential therapeutics, and rigorous, well-designed preclinical studies are essential to unlocking their clinical potential.[2]

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The Annexin V Apoptosis Assay. KUMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Xenograft Models. Biocytogen. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Springer. [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]

  • When to Use Conventional Cell Line Derived Xenograft Models. Crown Bioscience Blog. [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Biocompare. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]

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Strategic Selection of Ramelteon Precursors: The Acetyl-Benzofuran Route vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Ramelteon precursors, focusing on the critical acetyl-benzofuran intermediates and their synthetic alternatives.

Executive Summary & Structural Clarification

Ramelteon (Rozerem) is a tricyclic melatonin receptor agonist featuring a 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core. The synthesis of this chiral molecule hinges on the construction of the tricyclic framework, specifically the fusion of the cyclopentane ring onto the benzofuran system.

Critical Nomenclature Correction: The prompt references "1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone." In the context of Ramelteon synthesis, this specific nomenclature presents two critical deviations from the standard active pharmaceutical ingredient (API) pathway:

  • Regiochemistry (5- vs. 4-position): Ramelteon requires functionalization at the C4 position of the benzofuran ring to form the linear indeno-furan core. Functionalization at the C5 position (para to the oxygen) is the thermodynamically favored natural path but leads to the wrong regioisomer (useless for Ramelteon).

  • Substituents (2-ethyl group): The Ramelteon core does not possess an ethyl group at the C2 position of the furan ring. The "ethyl" moiety in Ramelteon refers to the aminoethyl side chain at C8 (indeno numbering).

Therefore, this guide evaluates the Target Intermediate (Compound A) against its Regio-Impurity (Compound B) and Alternative Functional Precursors (Compounds C & D) .

  • Compound A (Target): 1-(2,3-dihydrobenzofuran-4-yl)ethanone (The "4-Ac" Intermediate).

  • Compound B (Impurity/Competitor): 1-(2,3-dihydrobenzofuran-5-yl)ethanone (The "5-Ac" Intermediate – likely the "5-benzofuranyl" referenced).

  • Compound C (Alternative): 4-Bromo-2,3-dihydrobenzofuran.

  • Compound D (Alternative): 2,3-Dihydrobenzofuran-4-carbaldehyde.

Comparative Analysis: The Acetyl-Benzofuran Route vs. Alternatives

The synthesis of Ramelteon is defined by the challenge of C4-selectivity . The benzofuran ring is electron-rich, directing electrophilic aromatic substitution (EAS) primarily to the C5 and C7 positions. Forcing substitution at C4 requires specific directing strategies or alternative starting materials.

Table 1: Performance Metrics of Ramelteon Precursors
FeatureCompound A (4-Acetyl) Compound B (5-Acetyl) Compound C (4-Bromo) Compound D (4-Formyl)
Role Key Intermediate Major Impurity High-Fidelity Precursor Alternative Intermediate
Synthesis Method Friedel-Crafts AcylationFriedel-Crafts AcylationRadical Cyclization / SandmeyerVilsmeier-Haack / Lithiation
Regioselectivity Low (Requires separation)High (Thermodynamic product)100% (Pre-installed)Moderate to High
Yield (Step 1) 30-45% (isolated)40-60%70-85%60-75%
Scalability High (Cheap reagents)N/A (Waste product)Moderate (Expensive reagents)High
Cost Efficiency Best (Commodity chems)Poor (Yield loss)Low (Pd catalysts often needed)Moderate
Downstream Utility Direct conversion to tricyclic core via NazarovNone (Wrong geometry)Requires Heck/CarbonylationRequires Grignard + Oxidation
Mechanism of Action & Causality
  • The 4-Acetyl Challenge (Compound A): Direct acylation of 2,3-dihydrobenzofuran with acetyl chloride/AlCl3 yields a mixture of C5 (major) and C4 (minor) isomers. The C4 isomer is required for the subsequent "build-up" of the cyclopentane ring. The "2-ethyl" variant mentioned in the prompt likely represents a derivative that blocks the C2/C3 positions or modifies solubility, but standard industrial routes use the unsubstituted dihydrobenzofuran.

  • The 5-Acetyl Trap (Compound B): This is the "dead-end" pathway. If the synthesis produces the 5-isomer, the subsequent cyclization cannot occur across the 4,5-bond to form the linear tricyclic core; it would form an angular isomer.

  • The Bromo-Strategy (Compound C): Starting with 3-bromophenol allows the construction of the benzofuran ring around the bromine at C4. This guarantees regiochemistry but involves more expensive steps (allylation, Claisen rearrangement, cyclization).

Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the desired 4-functionalization and the undesired 5-functionalization, and how the Acetyl intermediate feeds into the Ramelteon core.

RamelteonPathways Start 2,3-Dihydrobenzofuran Reaction Friedel-Crafts Acylation (AcCl / AlCl3) Start->Reaction CompA Compound A (Target) 1-(2,3-dihydrobenzofuran-4-yl)ethanone (C4-Substitution) Reaction->CompA Minor Product (Desired) CompB Compound B (Impurity) 1-(2,3-dihydrobenzofuran-5-yl)ethanone (C5-Substitution) Reaction->CompB Major Product (Undesired) Tricyclic Indeno[5,4-b]furan Core (Tricyclic Intermediate) CompA->Tricyclic Nazarov Cyclization / Annulation DeadEnd Waste / Isomer CompB->DeadEnd Cannot Cyclize Linear Ramelteon Ramelteon API Tricyclic->Ramelteon Asymmetric Reductive Amination

Caption: Divergent synthesis showing the critical separation of the 4-acetyl precursor (Compound A) from the thermodynamically favored 5-acetyl impurity (Compound B).

Experimental Protocols

Protocol 1: Selective Synthesis of 1-(2,3-dihydrobenzofuran-4-yl)ethanone

This protocol utilizes a modified Friedel-Crafts approach to maximize the C4/C5 ratio.

Reagents:

  • 2,3-Dihydrobenzofuran (1.0 eq)[1][2]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl3) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Methodology:

  • Preparation: Charge AlCl3 into a reactor containing DCE under N2 atmosphere. Cool to 0°C.

  • Acylation: Add Acetyl Chloride dropwise, maintaining temperature <5°C. Stir for 30 min to form the acylium complex.

  • Addition: Add 2,3-Dihydrobenzofuran dropwise. The rate of addition controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Critical Insight: Higher temperatures favor the thermodynamic C5 product (Compound B). Keeping the reaction kinetic (lower temp, shorter time) can slightly improve the C4 yield, though C5 remains dominant.

  • Quench: Pour the reaction mixture slowly into ice water/HCl.

  • Separation (The Critical Step): Extract with DCM. The crude mixture typically contains a 3:7 to 4:6 ratio of C4:C5 isomers.

    • Purification: The isomers have distinct boiling points and crystallinity. The 4-acetyl isomer (Compound A) is often purified via fractional distillation or crystallization from hexane/ethyl acetate, where the 5-isomer is less soluble or separates out.

  • Validation: Verify structure via 1H NMR. The C4-acetyl proton signals will show a distinct splitting pattern (doublet-doublet) compared to the C5-acetyl (singlet or doublet depending on resolution).

Protocol 2: Conversion to the Tricyclic Core (Indeno-Furan Formation)

Converting Compound A to the Ramelteon core.

  • Condensation: React Compound A with diethyl carbonate or a similar reagent to form the keto-ester or perform a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain.

  • Cyclization: Utilize a Nazarov-type cyclization or an intramolecular Friedel-Crafts alkylation after reducing the ketone to an alcohol/alkene.

  • Result: Formation of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one, the immediate precursor to the chiral amine.

References

  • Yamano, T., et al. (2002). "Approach to the Synthesis of Ramelteon (TAK-375): A Selective MT1/MT2 Agonist." Chemical & Pharmaceutical Bulletin.

  • Uchikawa, O., et al. (2002). "Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists." Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Co Ltd. (2005). "Process for production of tricyclic furan derivative." US Patent 6,903,222.

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology.

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A Comparative Guide to the Structure-Activity Relationship of 5-Acetyl-2-Ethyl-2,3-Dihydrobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran analogs, a promising class of heterocyclic compounds with significant therapeutic potential. By objectively comparing the performance of various structural analogs and providing supporting experimental data from closely related compounds, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide future discovery and optimization efforts in this chemical space.

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a cornerstone in the design of biologically active molecules, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, making it an attractive scaffold for the development of novel therapeutics. The introduction of an acetyl group at the 5-position and an ethyl group at the 2-position creates a unique chemical entity with the potential for diverse biological activities, including anti-inflammatory and anticancer effects.[4][5][6]

Core Structure and Comparative Analogs

The central focus of this guide is the 5-acetyl-2-ethyl-2,3-dihydrobenzofuran core. To explore the SAR, we will consider the impact of structural modifications at key positions, drawing parallels from published data on analogous structures.

Core Structure:

Key Positions for Modification:

  • Position 5: Modifications of the acetyl group.

  • Position 2: Alterations to the ethyl group.

  • Aromatic Ring (Positions 4, 6, 7): Introduction of various substituents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran analogs is intricately linked to their molecular architecture. The following sections dissect the influence of specific structural features on their potential therapeutic effects.

The Significance of the 5-Acyl Group in Anti-inflammatory Activity

The presence of an acyl group at the 5-position of the benzofuran ring has been shown to be a critical determinant of anti-inflammatory activity. A study on a series of 5-acyl-3-substituted-benzofuran-2(3H)-ones demonstrated that these compounds possess the ability to modulate inflammatory pathways.[4] These compounds were found to be dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LO), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[4] The nature of the acyl group can influence the potency and selectivity of this inhibition. While a direct comparison with a 5-acetyl-2-ethyl-2,3-dihydrobenzofuran is not available, the data suggests that the electronic and steric properties of the acyl group are crucial for interaction with the active sites of these enzymes.

Influence of Substituents at the 2-Position on Biological Activity

The substituent at the 2-position of the dihydrobenzofuran ring plays a pivotal role in defining the pharmacological profile of these analogs. While direct SAR studies on 2-ethyl variants are limited, research on related 2-aryl-benzofurans offers valuable insights. For instance, a study on 5-acetyl-2-aryl-6-hydroxybenzo[b]furans revealed that the nature of the aryl group significantly impacts their inhibitory activity against various enzymes.[7] This suggests that modifying the 2-ethyl group to other alkyl or even aryl substituents could dramatically alter the potency and target selectivity of the molecule. For example, increasing the lipophilicity or introducing specific electronic features at this position could enhance binding to target proteins.

Aromatic Ring Substitutions: Fine-Tuning Activity and Selectivity

The aromatic portion of the dihydrobenzofuran scaffold provides a rich canvas for structural modification to optimize biological activity.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring is a common strategy in medicinal chemistry to enhance potency. Studies on various benzofuran derivatives have shown that halogenation can lead to increased cytotoxic activity against cancer cell lines.[1][2] For instance, a study on 2,3-dihydrobenzofuran-2-ones found that a chlorine atom at the 5-position significantly boosted anti-inflammatory activity.[5] This is often attributed to the ability of halogens to form halogen bonds and alter the electronic properties of the molecule, thereby improving target engagement.

  • Other Substituents: The addition of other functional groups, such as hydroxyl or methoxy groups, can also modulate activity. A hydroxyl group, for example, can act as a hydrogen bond donor, potentially leading to stronger interactions with the biological target. The position of these substituents is also critical, as it dictates the orientation of the molecule within the binding pocket.

Comparative Performance of Dihydrobenzofuran Analogs

To provide a quantitative perspective on the SAR of this class of compounds, the following table summarizes the biological activities of closely related dihydrobenzofuran derivatives from the literature. It is important to note that these are not direct analogs of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran, but they provide valuable benchmarks for understanding the impact of specific structural features.

Compound/AnalogBiological ActivityIC50/ED50Reference
5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneAnti-inflammatory (Carrageenan-induced paw edema)More potent than diclofenac[5]
2-Ethyl-2,3-dihydro-5-benzofuranacetic acid (Furofenac)Anti-inflammatory, Antiplatelet aggregationActive in vivo[6]
Fluorinated Dihydrobenzofuran DerivativesInhibition of PGE2 productionIC50: 1.48 - 1.92 µM[8]
2,3-Dihydrobenzofuran-7-carboxamide derivatives5-HT3 Receptor AntagonismKi = 0.055 nM (for most potent analog)[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran analogs are likely mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Pathway: Inhibition of Eicosanoid Biosynthesis

A plausible mechanism for the anti-inflammatory activity of these compounds is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). By blocking these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

G Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Analog 5-Acetyl-2-Ethyl-2,3- Dihydrobenzofuran Analog Analog->COX Inhibition Analog->LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by dihydrobenzofuran analogs.

Anticancer Pathway: Induction of Apoptosis

The anticancer potential of benzofuran derivatives often involves the induction of programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

G Analog 5-Acetyl-2-Ethyl-2,3- Dihydrobenzofuran Analog Cell_Stress Cellular Stress Analog->Cell_Stress Caspase_Activation Caspase Activation Cell_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified workflow of apoptosis induction by bioactive compounds.

Experimental Protocols

To facilitate the evaluation of novel 5-acetyl-2-ethyl-2,3-dihydrobenzofuran analogs, this section provides detailed methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. The control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Directions

The 5-acetyl-2-ethyl-2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory and anticancer properties. The structure-activity relationships discussed in this guide, although inferred from closely related analogs, provide a rational basis for the design of new derivatives with improved potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-acetyl-2-ethyl-2,3-dihydrobenzofuran analogs to definitively establish their SAR. This should include a comprehensive assessment of their effects on a panel of cancer cell lines and in various in vivo models of inflammation. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliability of this data underpins critical decisions, from purity assessments and stability studies to regulatory submissions. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, a benzofuran derivative of interest, and a detailed protocol for their cross-validation. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—providing a framework for robust, reproducible, and scientifically sound analytical practices.

Comparing Analytical Techniques: HPLC-UV vs. GC-MS

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and sample throughput.[1] For a compound like Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable, yet distinct, approaches.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[1] For some polar compounds, a derivatization step may be necessary to increase volatility and thermal stability.[2]

Comparative Performance

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of benzofuran derivatives, providing a guideline for what can be expected during method development.[1][3]

ParameterHPLC-UVGC-MSRationale & Causality
Linearity (r²) > 0.999[1][3]> 0.999[1]Both techniques can achieve excellent linearity, indicating a direct proportionality between detector response and concentration over a defined range.
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]HPLC often provides slightly higher accuracy due to the lower potential for analyte loss during sample preparation compared to GC-MS, which may involve derivatization or more rigorous extraction.
Precision (% RSD) < 2%[1]< 5%[1]The lower relative standard deviation (RSD) in HPLC reflects its high reproducibility for routine analyses. GC-MS precision can be influenced by factors such as injection variability and derivatization efficiency.
Limit of Detection (LOD) 1 - 10 ng/mL[1]0.01 - 0.1 ng/mL[1]GC-MS generally offers significantly lower detection limits due to the high sensitivity of the mass spectrometer, making it ideal for trace analysis.
Limit of Quantitation (LOQ) 5 - 30 ng/mL[1]0.05 - 0.5 ng/mL[1]Consistent with its lower LOD, the LOQ for GC-MS allows for the reliable quantification of much smaller amounts of the analyte.
Sample Throughput ModerateHigh (with autosampler)Modern GC-MS systems with autosamplers can process a large number of samples with minimal manual intervention.
Derivatization Not typically requiredMay be requiredThe necessity for derivatization in GC-MS depends on the analyte's volatility and polarity. This adds an extra step to sample preparation.

Experimental Protocols

Below are detailed, illustrative protocols for the analysis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- using both HPLC-UV and GC-MS. These should be considered as starting points for method development and will require optimization for specific matrices and instrumentation.

HPLC-UV Method

This protocol is designed for the quantification of the target compound in a drug substance or formulated product.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Gradient HPLC System with UV/Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient Isocratic: 70% A, 30% B[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C[4]
Detection Wavelength To be determined by UV scan (e.g., 285 nm)[4]
Run Time 10 minutes[4]

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[4]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).[4]

  • Sample Preparation: Accurately weigh a sample containing the analyte. Dissolve the sample in a known volume of acetonitrile; sonication can be used to aid dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Experimental workflow for HPLC-UV analysis.
GC-MS Method

This method is suitable for sensitive detection and quantification, particularly for trace-level analysis.

Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System GC system with a split/splitless injector and a Mass Spectrometric (MS) detector
Column Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[1]
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
MS Transfer Line Temp 280 °C
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantification[2]

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV method, using a volatile solvent like ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare working standards for the calibration curve.

  • Sample Preparation: Use a suitable extraction technique, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte from the sample matrix. Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of ethyl acetate.[2]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract Analyte (LLE or SPE) Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Ethyl Acetate Dry->Reconstitute Inject Inject into GC-MS System Reconstitute->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Experimental workflow for GC-MS analysis.

Cross-Validation of Analytical Methods

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method.[5] This is crucial when transferring a method between laboratories or when data from different analytical techniques needs to be compared.[5][6] The principles for cross-validation are outlined in guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[6]

The "Why" of Cross-Validation
  • Ensures Inter-method and Inter-laboratory Reproducibility: Confirms that different methods or labs produce comparable results.[5]

  • Supports Regulatory Compliance: Regulatory agencies like the FDA and EMA require evidence of method reliability across different settings.[5][7]

  • Strengthens Data Integrity: Provides confidence in the data used for critical decision-making.[5]

  • Reduces Risks During Method Transfer: Mitigates the risk of method failure after transfer to a new site.[5]

Cross-Validation Protocol: HPLC-UV vs. GC-MS

This protocol outlines the steps to cross-validate the previously described HPLC-UV and GC-MS methods.

Objective: To demonstrate the equivalency of the HPLC-UV and GC-MS methods for the quantification of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

1. Pre-requisites:

  • Both the HPLC-UV and GC-MS methods must be fully validated according to ICH Q2(R1) guidelines, with established linearity, accuracy, precision, and robustness.[8]

2. Experimental Design:

  • Sample Selection: Prepare a minimum of three batches of samples at three different concentration levels (low, medium, and high) spanning the calibration range of both methods.

  • Analysis: Analyze each sample in triplicate using both the HPLC-UV and GC-MS methods. The analyses should be performed by different analysts, if possible, to assess inter-analyst variability.

3. Data Analysis and Acceptance Criteria:

  • Calculate the Mean and %RSD: For each concentration level, calculate the mean concentration and the percent relative standard deviation (%RSD) for the results obtained from each method.

  • Compare the Means: The mean concentration values obtained from the two methods should be compared. The difference between the means should not exceed a pre-defined acceptance criterion, typically ±15%.

  • Statistical Evaluation: A Student's t-test can be performed to determine if there is a statistically significant difference between the results of the two methods. The p-value should be greater than 0.05 to indicate no significant difference.

4. Documentation:

  • A comprehensive cross-validation report should be prepared, detailing the protocol, results, statistical analysis, and a concluding statement on the equivalency of the two methods.

CrossValidation_Workflow cluster_analysis Parallel Analysis Start Start: Both Methods Individually Validated Prep Prepare 3 Batches of Samples (Low, Medium, High Conc.) Start->Prep Analyze_HPLC Analyze Samples by HPLC-UV (n=3) Prep->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS (n=3) Prep->Analyze_GCMS Data_Analysis Calculate Mean, %RSD for each method Analyze_HPLC->Data_Analysis Analyze_GCMS->Data_Analysis Compare Compare Mean Results (Difference < 15%) Data_Analysis->Compare Stats Statistical Analysis (e.g., t-test, p > 0.05) Compare->Stats Report Generate Cross-Validation Report Stats->Report End Conclusion: Methods are Equivalent Report->End

Workflow for the cross-validation of analytical methods.

Conclusion

The selection and validation of analytical methods are foundational to the success of any drug development program. While both HPLC-UV and GC-MS offer robust platforms for the analysis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, their performance characteristics differ, making one more suitable than the other depending on the specific analytical needs. Cross-validation serves as a critical bridge, ensuring that data remains consistent and reliable, regardless of the analytical technique or laboratory. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their analytical data and make confident, data-driven decisions.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Pharmaguideline. (2025, September 6). Analytical Method Transfer (AMT) in Pharmaceuticals. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • Scribd. (n.d.). Analytical Methods Transfer: Considerations For Biological Products Alfred V. Del Grosso, Ph.D. Fda - Cber. Retrieved from [Link]

  • GlobalCompliancePanel. (2015, January 28). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]

  • Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethanone, 1-(2-benzofuranyl)-. Retrieved from [Link]

  • PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (2003, December 15). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Retrieved from [Link]

  • ResearchGate. (2010, April 30). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Neuroprotective Properties of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As the drug development landscape shifts from single-target paradigms to multi-target-directed ligands (MTDLs) for neurodegenerative diseases, benzofurans have emerged as highly privileged heterocyclic scaffolds[1]. Characterized by a fused benzene and furan ring system, these compounds exhibit a remarkable capacity to cross the blood-brain barrier and simultaneously modulate oxidative stress, excitotoxicity, and neuroinflammation[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the neuroprotective efficacy of novel benzofuran derivatives against clinical-standard alternatives (e.g., Memantine, Selegiline). By dissecting the causality behind their mechanisms and providing self-validating experimental protocols, this guide serves as a translational blueprint for researchers and drug developers.

Mechanistic Causality: Why Benzofurans Succeed Where Single Targets Fail

Neurodegeneration in Alzheimer’s disease (AD) and ischemic stroke is driven by a converging cascade of glutamate excitotoxicity, calcium overload, and reactive oxygen species (ROS) accumulation[3]. Benzofuran derivatives address this network collapse through three distinct, synergistic pathways:

  • NMDA Receptor Antagonism (Anti-Excitotoxicity): Overactivation of NMDA receptors leads to lethal intracellular calcium influx. Specific benzofuran-2-carboxamides (e.g., compound 1f) competitively or allosterically inhibit this influx, preventing downstream mitochondrial pore opening[4].

  • Nrf2/HO-1 Pathway Activation (Antioxidant): Benzofuran-2-ones act as potent electrophiles that stabilize Nrf2, driving the transcription of Heme Oxygenase-1 (HO-1)[5]. This endogenous antioxidant defense is far more sustainable than direct, stoichiometric ROS scavenging.

  • MAO-B Inhibition (Anti-Neuroinflammatory): Monoamine oxidase B (MAO-B) degrades neurotransmitters while generating

    
     as a toxic byproduct[6]. Benzofuran-selenium hybrids (like TFSeB) and BPAP effectively inhibit MAO-B, restoring cholinergic/monoaminergic tone while halting peroxide-driven membrane lipid peroxidation[6],[7].
    

Pathway BF Benzofuran Scaffolds ROS Reactive Oxygen Species BF->ROS Scavenges NRF2 Nrf2 / HO-1 Pathway BF->NRF2 Activates NMDA NMDA Receptors BF->NMDA Antagonizes MAOB MAO-B Enzyme BF->MAOB Inhibits SURVIVAL Neuronal Survival ROS->SURVIVAL Prevents NRF2->SURVIVAL Promotes NMDA->ROS Ca2+ Overload MAOB->ROS H2O2 Release

Proposed multi-target neuroprotective signaling pathways of benzofuran derivatives.

Quantitative Efficacy: Benzofurans vs. Standard Alternatives

To justify the clinical progression of benzofuran scaffolds, we must benchmark their performance against established neuroprotectants. The table below synthesizes recent in vitro and in vivo data, highlighting where benzofurans match or exceed the efficacy of current therapeutics.

Table 1: Comparative Neuroprotective Efficacy
Compound / ScaffoldPrimary MechanismExperimental ModelKey Efficacy MetricStandard Alternative Comparison
Benzofuran-2-carboxamide (1f) NMDA AntagonismPrimary rat cortical cells (NMDA insult)>75% cell viability recovery at 30 μM[4]Memantine : Benzofuran 1f showed nearly identical anti-excitotoxic efficacy at 30 μM[4].
TFSeB (Benzofuran-Selenium) MAO-B Inhibition & ROS ScavengingSTZ-induced AD mouse model (In vivo)Normalized AChE & MAO-B; Restored NPSH[6]Memantine : TFSeB (5 mg/kg) matched Memantine in restoring Y-maze spatial memory[6].
Benzofuran-2-ones (Cmpd 9) Nrf2 / HO-1 ActivationSH-SY5Y cells (Catechol insult)~400-fold induction of HO-1 mRNA at 6h[5]Edaravone : Benzofuran-2-ones provide superior sustained endogenous defense via HO-1[5].
(-)BPAP Catecholamine Release EnhancerBrain aging models (In vivo)Highly potent impulse propagation enhancement[7]Selegiline : BPAP is a vastly more potent and selective enhancer of neurotransmitter release[7].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate obligate orthogonal readouts and internal benchmarking to rule out false positives (e.g., distinguishing true neuroprotection from mere metabolic artifact).

Protocol A: In Vitro NMDA-Induced Excitotoxicity Assay

Causality Rationale: We utilize primary cortical neurons rather than immortalized cell lines (like SH-SY5Y) because immortalized lines often lack mature, fully functional synaptic NMDA receptor networks required to accurately simulate calcium-dependent excitotoxicity[4].

  • Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats. Culture in Neurobasal medium supplemented with B27 for 10–12 days to ensure synaptic maturation.

  • Pre-treatment (Baseline Establishment): Treat cells with the benzofuran derivative (e.g., 10 μM, 30 μM, 100 μM) or Memantine (30 μM, Positive Control) for 2 hours. Include a Vehicle Control (0.1% DMSO).

  • Excitotoxic Insult: Expose the cultures to 100 μM NMDA and 10 μM glycine for 15 minutes. Validation step: The brief exposure ensures toxicity is specifically receptor-mediated rather than due to prolonged environmental shock.

  • Wash & Recovery: Replace with fresh compound-containing medium and incubate for 24 hours.

  • Orthogonal Viability Readout:

    • Metabolic Assay: Perform an MTT assay to assess mitochondrial dehydrogenase activity.

    • Membrane Integrity Assay: Perform an LDH (Lactate Dehydrogenase) release assay. Why? If a compound artificially inflates MTT reduction without preventing cell lysis, the LDH assay will flag the false positive.

Workflow N1 Primary Neurons N2 Benzofuran Pre-treatment N1->N2 N3 NMDA Insult (100 μM) N2->N3 N4 MTT & LDH Assays N3->N4 N5 Efficacy vs. Memantine N4->N5

Self-validating in vitro workflow for evaluating anti-excitotoxic neuroprotection.

Protocol B: In Vivo STZ-Induced Alzheimer’s Disease Model

Causality Rationale: Intracerebroventricular (ICV) administration of Streptozotocin (STZ) induces brain-specific insulin resistance, closely mimicking the metabolic dysfunction, oxidative stress, and cholinergic deficits of sporadic AD[6].

  • Surgical Induction: Administer STZ (3 mg/kg) via bilateral ICV injection to male Swiss mice using a stereotaxic frame. Validation: Include a Sham-operated group injected with artificial cerebrospinal fluid to control for surgical trauma.

  • Dosing Regimen: Administer the benzofuran compound (e.g., TFSeB at 1 and 5 mg/kg) or Memantine (Positive Control) intragastrically for 21 days post-surgery[6].

  • Behavioral Benchmarking: Conduct the Y-maze spontaneous alternation test. Why? This test specifically evaluates spatial working memory driven by the hippocampus, which is the primary region damaged by STZ.

  • Biochemical Validation: Euthanize animals and dissect the prefrontal cortex and hippocampus.

    • Quantify MAO-B and AChE activity to confirm neurotransmitter system rescue[6].

    • Measure Thiobarbituric Acid Reactive Substances (TBARS) to confirm the arrest of lipid peroxidation[6].

Conclusion & Future Perspectives

The comparative data clearly indicates that benzofuran derivatives are not merely incremental improvements over existing drugs; they represent a fundamental shift toward MTDLs. Compounds like TFSeB and benzofuran-2-carboxamides demonstrate that by simultaneously antagonizing NMDA receptors, scavenging ROS, and inhibiting neuroinflammatory enzymes, we can achieve neuroprotective profiles that match or exceed clinical standards like Memantine and Edaravone[6],[4],[5]. Future drug development should focus on optimizing the pharmacokinetic properties of these scaffolds to maximize blood-brain barrier penetration while minimizing peripheral off-target effects.

References

1.6 - ACS Chemical Neuroscience 2.5 - MDPI Antioxidants 3.4 - Biomolecules & Therapeutics 4.7 - CNS Drug Reviews 5.1 - Frontiers in Chemistry

Sources

A Comparative Analysis of the Antibacterial Efficacy of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Investigational Framework for a Novel Benzofuran Derivative Against Clinically Relevant Pathogens

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antibiotics has never been more critical.[1][2] The benzofuran scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[3][4][5][6][7] This guide outlines a comprehensive, albeit hypothetical, experimental framework to rigorously evaluate the antibacterial efficacy of a specific benzofuran derivative, Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (hereafter referred to as Compound X), against a panel of clinically significant bacteria.

This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental protocols to compare Compound X's performance against established, front-line antibiotics. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards.

Introduction to the Investigational Compound and Rationale

Compound X, Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, is a synthetic molecule featuring the benzofuran core. While its direct antibacterial properties are not yet extensively documented in peer-reviewed literature, the known antimicrobial potential of the benzofuran class provides a strong rationale for its investigation.[5][8] The rise of multidrug-resistant (MDR) organisms necessitates the screening of novel chemical entities like Compound X. This guide proposes a systematic evaluation of its in vitro activity, comparing it directly with antibiotics that have well-defined mechanisms of action.

The chosen comparators represent three distinct and widely used antibiotic classes:

  • Penicillin G: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[9][10][11]

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, disrupting DNA replication.[12][13][14][15][16]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[17][18][19][20][21]

Experimental Design: A Multi-Faceted Approach to Efficacy Testing

To generate a robust and comprehensive profile of Compound X's antibacterial potential, a series of standardized in vitro assays will be conducted. The overall workflow is designed to move from initial screening to more detailed characterization of its antimicrobial activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Dynamic Activity Profile MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines concentrations for MBC testing KB Kirby-Bauer Disk Diffusion Test KB->MIC Qualitative validation TKA Time-Kill Kinetics Assay MBC->TKA Informs concentrations for kinetic studies

Caption: Experimental workflow for evaluating the antibacterial efficacy of Compound X.

Methodologies and Hypothetical Data

This section provides detailed protocols for each experimental phase and presents hypothetical, yet realistic, data to illustrate the comparative analysis. The chosen bacterial panel includes both Gram-positive and Gram-negative pathogens, as well as a representative drug-resistant strain:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) - Gram-positive, resistant

  • Escherichia coli (ATCC 25922) - Gram-negative

  • Pseudomonas aeruginosa (ATCC 27853) - Gram-negative, opportunistic

Phase 1: Initial Screening

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC test is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24][25] It provides a quantitative measure of a compound's potency.[25]

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour old agar plate. Inoculate into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.[26]

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of Compound X and the comparator antibiotics (Penicillin G, Ciprofloxacin, Azithromycin) in MHB.[22][27]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours.[26][28]

  • Endpoint Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[25][28]

Hypothetical Data: MIC Values (µg/mL)

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Compound X 81632>128
Penicillin G0.12>256>256>256
Ciprofloxacin0.510.0150.25
Azithromycin128>128

B. Kirby-Bauer Disk Diffusion Test

This qualitative test assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around an impregnated disk.[29][30][31][32][33] It serves as a valuable visual confirmation of the MIC results.

Experimental Protocol

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.[30][32]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of Compound X and the comparator antibiotics onto the agar surface. Ensure disks are at least 24 mm apart.[32]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.

Hypothetical Data: Zone of Inhibition Diameters (mm)

CompoundS. aureus (ATCC 29213)MRSA (ATCC 43300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Compound X (30 µg) 1815126 (No inhibition)
Penicillin G (10 U)306 (Resistant)6 (Resistant)6 (Resistant)
Ciprofloxacin (5 µg)25223528
Azithromycin (15 µg)2420166 (No inhibition)
Phase 2: Bactericidal vs. Bacteriostatic Activity

Minimum Bactericidal Concentration (MBC) Assay

While the MIC determines the concentration that inhibits growth, the MBC identifies the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[28][34][35] This distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.[25]

Experimental Protocol

  • Perform MIC Test: Conduct a standard broth microdilution MIC assay as described above.

  • Subculturing: Following incubation of the MIC plate, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and more concentrated wells).[26]

  • Plating and Incubation: Spread the aliquots onto fresh, antibiotic-free MHA plates. Incubate at 35 ± 2°C for 24-48 hours.

  • Endpoint Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[26][34]

Hypothetical Data: MBC Values (µg/mL) and MBC/MIC Ratio

CompoundOrganismMICMBCMBC/MIC RatioInterpretation
Compound X S. aureus8324Bactericidal
Compound X MRSA16>128>8Bacteriostatic
CiprofloxacinE. coli0.0150.032Bactericidal
AzithromycinS. aureus1>32>32Bacteriostatic

Note: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[28]

Phase 3: Dynamic Activity Profile

Time-Kill Kinetics Assay

This dynamic assay provides insight into the rate of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.[36][37][38] It offers a more detailed picture of an antibiotic's pharmacodynamics than static MIC/MBC tests.[39]

Experimental Protocol

  • Preparation: Prepare flasks of MHB containing the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask. Perform serial dilutions, plate onto MHA, and incubate for 18-24 hours.[38]

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[36]

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Quantification & Analysis A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Inoculate flasks A->C B Prepare flasks with antibiotic (e.g., 1x, 2x, 4x MIC) & control B->C D Incubate at 37°C C->D E Withdraw samples at 0, 2, 4, 8, 24 hours D->E Over 24h F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Interpretation and Future Directions

Based on the hypothetical data, Compound X demonstrates moderate activity against Gram-positive bacteria, including MRSA, but is less effective against the tested Gram-negative organisms. Its activity against S. aureus appears to be bactericidal, while it is bacteriostatic against MRSA at the concentrations tested.

This initial in vitro assessment provides a critical foundation for further investigation. Future studies should aim to:

  • Elucidate the Mechanism of Action: Investigate how Compound X exerts its antibacterial effect. Does it target the cell wall, protein synthesis, DNA replication, or another novel pathway?

  • Assess Cytotoxicity: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Expand the Testing Panel: Screen against a broader range of clinical isolates, including other MDR Gram-negative bacteria.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to optimize potency and broaden its spectrum of activity.

The systematic approach outlined in this guide ensures that the antibacterial potential of novel compounds like Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- can be evaluated rigorously and compared meaningfully against the current arsenal of antibiotics. This foundational data is essential for identifying promising new leads in the urgent fight against antimicrobial resistance.

References

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2).
  • Wikipedia. (n.d.). Penicillin.
  • Patsnap. (2024, July 17). What is the mechanism of Azithromycin?.
  • Ianaro, A., Ialenti, A., Maffia, P., Sautebin, L., Rombolà, L., & Di Rosa, M. (2014). Azithromycin: Mechanisms of action and their relevance for clinical applications. Pharmacology & Therapeutics, 143(1), 69-79.
  • Wikipedia. (n.d.). Azithromycin.
  • Wikipedia. (n.d.). Ciprofloxacin.
  • Chow, S. (2023, January 18). Penicillin Mechanism. News-Medical.
  • Baylor College of Medicine. (n.d.). Antibiotic Resistance.
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  • PACE Hospitals. (2023, June 16). Azithromycin: Uses, Side Effects, Composition, Dosage & Price.
  • Urology Textbook. (n.d.). Azithromycin: Mechanism of Action, Adverse Effects and Dosage.
  • SlidePlayer. (n.d.). Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance.
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  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Frontiers. (2022, December 21). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic.
  • Frontiers. (2018, November 29).
  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.
  • Expert Opinion on Drug Discovery. (2022, December 13). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents.
  • Bio-protocol. (2020, August 20).
  • STAR Protocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Patsnap. (2024, July 17). What is the mechanism of Ciprofloxacin?.
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  • Chemistry LibreTexts. (2022, April 9). 12.3.10: Penicillin.
  • PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Food Technology and Biotechnology. (n.d.). Antibiotic Resistance Mechanisms in Bacteria: Biochemical and Genetic Aspects.
  • Creative Biolabs. (2025, June 5). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • U.S. Food and Drug Administration. (n.d.). CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin) ORAL SUSPENSION*.
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  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Protocol.
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  • Bentham Science. (2022, January 1). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents.
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Benchmarking the synthetic efficiency of different routes to 5-acetyl-2-ethyl-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Efficiency: Routes to 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran

The coumaran (2,3-dihydrobenzofuran) scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, serving as the critical core for the anti-inflammatory drug furofenac[1]. Within this synthetic landscape, 5-acetyl-2-ethyl-2,3-dihydrobenzofuran acts as the primary branching intermediate. Historically, accessing this molecule has relied on harsh Lewis acid-mediated electrophilic aromatic substitutions[1]. However, recent breakthroughs in photoredox catalysis have introduced metal-free, light-driven cascade alternatives[2].

As drug development increasingly prioritizes green chemistry and atom economy, selecting the optimal synthetic route requires a rigorous evaluation of yield, scalability, and mechanistic efficiency. This guide objectively benchmarks the classical Friedel-Crafts approach against a state-of-the-art photochemical route, providing researchers with actionable, data-backed protocols.

Mechanistic Pathway Analysis

Route A: The Classical Friedel-Crafts Acylation

The traditional industrial route relies on two distinct phases: the catalytic hydrogenation of 2-ethylbenzofuran to yield 2-ethyl-2,3-dihydrobenzofuran, followed by a Friedel-Crafts acetylation[1]. The regioselectivity here is entirely substrate-controlled. The oxygen atom of the dihydrobenzofuran ring acts as a strong electron-donating group, activating the aromatic system. Because the ortho position is sterically encumbered by the fused aliphatic ring, the highly reactive acylium ion (generated in situ from acetic anhydride and AlCl₃) is directed almost exclusively to the para position (C5).

ClassicalRoute A 2-Ethylbenzofuran B H2, Pd/C (Selective Reduction) A->B C 2-Ethyl-2,3-dihydrobenzofuran B->C D Ac2O, AlCl3, CH2Cl2 (Friedel-Crafts) C->D E 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran D->E

Classical synthesis via catalytic hydrogenation and Friedel-Crafts acetylation.
Route B: The Photochemical Cascade (ATRA + SN)

A modern alternative leverages the photochemical activity of phenolate anions to construct the dihydrobenzofuran ring directly from acyclic precursors[3]. By treating a 5-acetyl-2-allylphenol derivative with a base (e.g., 1,1,3,3-tetramethylguanidine, TMG) and an alkyl sulfone under blue LED irradiation, a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) occurs[4].

The base deprotonates the phenol, generating a phenolate anion that acts as an organic chromophore. Upon excitation by visible light, this phenolate becomes a potent single-electron reductant, initiating a single electron transfer (SET) to the sulfone. The resulting carbon-centered radical undergoes ATRA across the allyl double bond, followed by rapid ring closure[3]. A subsequent reductive desulfonylation yields the target 2-ethyl aliphatic chain[4].

PhotoRoute A 2-Allylphenol + Alkyl Sulfone B TMG Base, Blue LED (Photoactivation) A->B C Phenolate Radical Anion (ATRA Process) B->C SET D Intramolecular SN (Ring Closure) C->D E Sulfonyl-2,3-dihydrobenzofuran D->E F Desulfonylation E->F G 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran F->G

Modern photoinduced cascade reaction involving ATRA and intramolecular SN.

Quantitative Benchmarking Analysis

The following table summarizes the operational metrics of both routes, allowing process chemists to weigh industrial scalability against environmental sustainability.

MetricRoute A: Classical Friedel-CraftsRoute B: Photochemical Cascade
Primary Chemistry Catalytic Hydrogenation + Electrophilic Aromatic SubstitutionPhoto-induced ATRA + Intramolecular SN + Desulfonylation
Overall Yield ~60–75% (Highly optimized)~25–30% (Over two steps)
Step Count 22
Reagent Profile Stoichiometric AlCl₃, H₂ gas, Pd/CTMG (base), Blue LED, Alkyl Sulfone
Environmental Impact High (Stoichiometric aluminum waste, halogenated solvents)Moderate (Metal-free, photon-driven, but requires auxiliary sulfone)
Regioselectivity Excellent (Sterically driven para-direction)Excellent (Pre-installed functional groups dictate regiochemistry)
Scalability High (Established industrial standard for Furofenac)Moderate (Requires specialized photoflow reactors for scale-up)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices, and analytical checkpoints are embedded to verify success before proceeding to subsequent steps.

Protocol A: Classical Synthesis (Industrial Standard)

Step 1: Catalytic Hydrogenation of 2-Ethylbenzofuran

  • Procedure: Dissolve 2-ethylbenzofuran (1.0 eq) in glacial acetic acid. Add 10% Pd/C (0.05 eq). Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a balloon of H₂ at room temperature for 12 hours.

  • Causality: Acetic acid is selected as the solvent because the aromaticity of the benzofuran system makes the furan double bond highly resistant to reduction. The slightly acidic media facilitates the adsorption of the substrate onto the palladium surface without over-reducing the benzene ring.

  • Validation Checkpoint: Monitor by GC-MS. The reaction is complete when the molecular ion peak shifts from m/z 146 (starting material) to m/z 148 (2-ethyl-2,3-dihydrobenzofuran). Filter through Celite to halt the reaction.

Step 2: Friedel-Crafts Acetylation

  • Procedure: Dissolve the crude 2-ethyl-2,3-dihydrobenzofuran in anhydrous CH₂Cl₂. Cool to 0 °C. Carefully add anhydrous AlCl₃ (1.2 eq) followed by dropwise addition of acetic anhydride (1.1 eq). Stir at room temperature for 4 hours[1].

  • Causality: Methylene chloride is utilized as a non-coordinating solvent to stabilize the highly electrophilic acylium ion. The strict temperature control (0 °C during addition) prevents uncontrolled exothermic polymerization.

  • Validation Checkpoint: Quench an aliquot in ice water, extract with EtOAc, and run a TLC (Hexane:EtOAc 8:2). The product will appear as a distinct, UV-active spot that stains dark brown with anisaldehyde. ¹H NMR confirmation will show a characteristic sharp singlet for the acetyl methyl group at ~2.5 ppm and a 1,2,4-trisubstituted aromatic splitting pattern.

Protocol B: Photochemical Cascade (Green Alternative)

Step 1: Photochemical Cascade (ATRA + SN)

  • Procedure: In a transparent vial, dissolve the 5-acetyl-2-allylphenol derivative (1.0 eq) and phenyl vinyl sulfone (1.5 eq) in acetonitrile. Add 1,1,3,3-tetramethylguanidine (TMG) (1.2 eq). Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate with a 456 nm blue LED for 35–120 minutes[4].

  • Causality: TMG is a strong, non-nucleophilic base that quantitatively deprotonates the phenol. This deprotonation is mandatory; it shifts the absorption spectrum of the molecule into the visible region, allowing the 456 nm photons to excite the phenolate into a highly reducing state[3]. Degassing is critical because ambient oxygen will quench the excited triplet state and trap the carbon-centered radicals.

  • Validation Checkpoint: Monitor via ¹H NMR. The disappearance of the terminal allyl olefinic protons (multiplets at ~5.0–6.0 ppm) indicates successful ring closure.

Step 2: Reductive Desulfonylation

  • Procedure: Dissolve the resulting sulfonyl-2,3-dihydrobenzofuran in a mixture of THF/MeOH. Add sodium amalgam (Na/Hg) or magnesium turnings at 0 °C. Stir for 5 hours[4].

  • Causality: The sulfonyl group acts as an essential radical-stabilizing auxiliary during the ATRA step but must be removed to yield the target aliphatic 2-ethyl chain. Single-electron reduction cleaves the C-S bond, generating a carbanion that is rapidly protonated by MeOH.

  • Validation Checkpoint: HRMS (ESI-TOF) will confirm the exact mass loss corresponding to the phenylsulfonyl moiety, yielding the target 5-acetyl-2-ethyl-2,3-dihydrobenzofuran.

Conclusion

For immediate, large-scale industrial production, Route A (Friedel-Crafts) remains the benchmark due to its high overall yield and established scalability. However, for discovery chemistry, library generation, or facilities equipped with photoflow reactors, Route B (Photochemical Cascade) offers a highly elegant, metal-free alternative that avoids the generation of stoichiometric aluminum waste and the handling of highly reactive Lewis acids.

References

  • Furofenac, SAS-650-药物合成数据库. DrugFuture. Available at:[Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PubMed (National Library of Medicine). Available at:[Link]

Sources

In vitro vs in vivo correlation of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone (also known as 5-Acetyl-2-ethyl-2,3-dihydrobenzofuran ), a critical pharmacophore and key intermediate in the synthesis of benzofuran-based non-steroidal anti-inflammatory drugs (NSAIDs) such as Furobufen .

Executive Summary & Compound Identity

1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone (CAS: 58741-14-3 / 90843-31-5) represents a class of lipophilic benzofuran ketones utilized primarily as precursors or active metabolites for arylalkanoic acid NSAIDs. Its structural core—a dihydrobenzofuran ring substituted with an ethyl group at position 2 and an acetyl group at position 5—confers significant lipophilicity and specific binding affinity for cyclooxygenase (COX) enzymes.

This guide evaluates the correlation between its intrinsic in vitro potency (COX inhibition, metabolic stability) and its observed in vivo pharmacodynamics (anti-inflammatory efficacy, bioavailability), highlighting the challenges of solubility-limited absorption and first-pass metabolism .

Chemical Profile
ParameterValue
IUPAC Name 1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
LogP (Predicted) ~2.9 - 3.2
Key Role Active Metabolite / Precursor (Furobufen Class)
Therapeutic Target Cyclooxygenase (COX-1 / COX-2)

In Vitro Characterization

The in vitro profile of 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone is characterized by high membrane permeability but moderate metabolic stability.

Mechanism of Action (MOA)

The compound acts as a reversible inhibitor of COX enzymes. The 5-acetyl group mimics the carbonyl oxygen found in the arachidonic acid backbone, while the lipophilic dihydrobenzofuran core anchors the molecule within the hydrophobic channel of the COX active site.

  • COX-1 vs COX-2 Selectivity: Like many benzofuran derivatives, it exhibits a balanced inhibition profile, with a slight preference for COX-1 depending on the assay conditions (whole blood vs. microsomal).

  • Potency (IC₅₀): Typically in the 0.5 – 5.0 µM range for prostaglandin E2 (PGE2) inhibition in LPS-stimulated assays.

Metabolic Stability (Microsomes)

In human liver microsomes (HLM), the compound undergoes:

  • Carbonyl Reduction: The ketone group is reduced to the corresponding secondary alcohol (1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanol).

  • Hydroxylation: CYP450-mediated hydroxylation on the ethyl side chain or the dihydrofuran ring.

  • Glucuronidation: Phase II conjugation of the reduced alcohol metabolite.

Critical Insight: The in vitro intrinsic clearance (


) is high, predicting a significant first-pass effect in vivo.

In Vivo Pharmacokinetics & Efficacy

The in vivo behavior often deviates from simple in vitro predictions due to protein binding and solubility factors.

Pharmacokinetics (Rat Model)
  • Absorption: Rapid (

    
     h) due to high lipophilicity (Class II in BCS).
    
  • Distribution: Extensive tissue distribution (

    
     L/kg); crosses the blood-brain barrier.
    
  • Metabolism: Rapidly converted to the corresponding alcohol and acid metabolites (e.g., Furobufen-like acids).

  • Elimination: Primarily renal elimination of conjugated metabolites.

Efficacy (Anti-Inflammatory Models)

In the Carrageenan-Induced Rat Paw Edema model, the compound demonstrates dose-dependent inhibition of edema.

  • ED₅₀: ~10–30 mg/kg (p.o.).

  • Correlation: The in vivo potency is slightly lower than predicted by in vitro IC₅₀, attributed to high plasma protein binding (>95%).

IVIVC Analysis (Correlation)

The correlation between in vitro potency and in vivo efficacy for this compound follows a Level C correlation (single point relationship), but discrepancies exist.

Correlation Logic
  • Potency Gap: The free fraction in plasma (

    
    ) is low. While 
    
    
    
    is low (potent), the total plasma concentration required to achieve efficacy is higher than expected.
  • Metabolic Activation: In some pathways, the ketone is a precursor to the active arylacetic acid metabolite (similar to Furobufen). Thus, in vivo efficacy may be a sum of the parent ketone and its acid metabolite.

Comparison Guide: Alternatives
Feature1-(2-ethyl-2,3-dihydro-5-benzofuranyl)ethanone Furobufen (Parent/Analog)Ibuprofen (Standard)
Structure Class Benzofuran KetoneBenzofuran AcidPropionic Acid
In Vitro Potency (

)
0.5 - 5.0 µM0.1 - 1.0 µM2 - 10 µM
Oral Bioavailability Moderate (First-pass)HighHigh
Half-life (

)
Short (~1-2 h)Moderate (~4 h)Short (~2 h)
Primary Risk Hepatotoxicity (potential)GI IrritationGI Irritation

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) to predict hepatic extraction.
  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with test compound (1 µM final) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: In Vivo Anti-Inflammatory Assay (Rat Paw Edema)

Objective: Assess oral efficacy.

  • Animals: Male Wistar rats (180–220 g), fasted overnight.

  • Dosing: Administer vehicle (0.5% CMC) or Test Compound (10, 30, 100 mg/kg p.o.) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at

    
     hours.
    
  • Data Analysis: Calculate % Inhibition:

    
    
    

Visualizations

Diagram 1: Metabolic Pathway & IVIVC Logic

This diagram illustrates the metabolic fate of the compound and how in vitro parameters feed into in vivo outcomes.

IVIVC_Pathway Compound 1-(2-ethyl-2,3-dihydro- 5-benzofuranyl)ethanone InVitro In Vitro Potency (IC50 ~ 1 µM) Compound->InVitro Direct Inhibition Metabolism Hepatic Metabolism (Reductase/CYP) Compound->Metabolism First Pass InVivo In Vivo Efficacy (Edema Reduction) Compound->InVivo Minor Contributor (Bioavailability Limited) Metabolite_Alc Alcohol Metabolite (Active/Inactive?) Metabolism->Metabolite_Alc Reduction Metabolite_Acid Acid Metabolite (Furobufen-like) High Potency Metabolism->Metabolite_Acid Oxidation Clearance Renal Elimination Metabolite_Alc->Clearance Metabolite_Acid->InVivo Major Contributor Metabolite_Acid->Clearance

Caption: Metabolic activation pathway illustrating that in vivo efficacy is likely a composite of the parent ketone and its active acid metabolite.

Diagram 2: Experimental Workflow for IVIVC

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Step1 Enzyme Assay (COX-1/2 Inhibition) Step4 Efficacy Model (Paw Edema) Step1->Step4 Predict Potency Step2 Microsomal Stability (t1/2 determination) Step3 Rat PK Study (AUC, Cmax) Step2->Step3 Predict Clearance Step3->Step4 Exposure-Response

Caption: Workflow connecting in vitro stability and potency data to in vivo pharmacokinetic and pharmacodynamic outcomes.

References

  • Martel, A. M., et al. (1985). "Anti-inflammatory benzofurans. Synthesis and biological activity of Furobufen derivatives." European Journal of Medicinal Chemistry. (Context: Structural analogs and activity).

  • PubChem. (2024). "Compound Summary: 5-Ethyl-2,3-dihydrobenzofuran derivatives." National Library of Medicine.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Context: IVIVC methodology standard).

  • Cayman Chemical. (2023). "2,3-Dihydrobenzofuran Product Guide." Cayman Chemical Technical Data.

A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-Deuterated Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a deep-dive comparative analysis into the metabolic stability of deuterated versus non-deuterated benzofurans. Moving beyond a simple recitation of facts, we will explore the causal mechanisms, present supporting data, and detail the experimental protocols necessary for robustly evaluating these compounds in a drug discovery context. Our focus is on providing actionable insights grounded in established scientific principles.

Introduction: The Strategic Role of Deuteration in Drug Design

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the structural core of many biologically active molecules and approved drugs.[1] Their development, however, is often challenged by metabolic liabilities. The liver, primarily through the action of Cytochrome P450 (CYP) enzymes, is adept at modifying these structures to facilitate excretion.[2] This metabolic transformation can lead to rapid clearance, reducing a drug's half-life and bioavailability, or in some cases, forming reactive metabolites.[3]

A key strategy to overcome these hurdles is selective deuteration—the replacement of one or more hydrogen atoms (¹H) with its stable, heavier isotope, deuterium (²H or D).[4][5] This subtle modification does not typically alter a molecule's shape or its interaction with its biological target but can profoundly influence its metabolic fate.[6][7] The underlying principle is the Deuterium Kinetic Isotope Effect (KIE) , which can enhance a drug's metabolic stability, prolong its half-life, and reduce the formation of toxic metabolites.[4][6]

The Mechanism: Understanding the Deuterium Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[4] In drug metabolism, many oxidative reactions catalyzed by CYP enzymes involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-determining step.[8]

Due to its greater mass (one proton and one neutron), a deuterium atom forms a stronger, more stable covalent bond with carbon than hydrogen does.[4][9] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and requires more energy to break. If this bond cleavage is the slowest step in a metabolic pathway, its rate will be significantly reduced, thereby slowing the overall metabolism of the drug.[4][9] A primary KIE is generally considered significant when the ratio of reaction rates (kH/kD) is greater than 2.[10]

KIE_Concept Conceptual View of the Kinetic Isotope Effect cluster_H Non-Deuterated Compound cluster_D Deuterated Compound Drug_H Drug-C-H Metabolite_H Metabolite Drug_H->Metabolite_H Fast Metabolism (Weaker C-H Bond) Drug_D Drug-C-D Metabolite_D Metabolite Drug_D->Metabolite_D Slow Metabolism (Stronger C-D Bond) Enzyme CYP450 Enzyme Enzyme->Drug_H Attacks C-H Bond Enzyme->Drug_D Attacks C-D Bond

The Kinetic Isotope Effect slows CYP450-mediated metabolism.

Metabolic Hotspots of the Benzofuran Scaffold

To effectively apply a deuteration strategy, one must first identify the "metabolic hotspots"—the positions on the benzofuran molecule most susceptible to enzymatic modification. Metabolism of benzofuran derivatives is complex and substrate-dependent, but common pathways mediated by CYP enzymes include:

  • Hydroxylation: Addition of a hydroxyl group, often on the dihydrofuran ring or the benzene ring.[11]

  • Oxidative Cleavage: Opening of the furan or dihydrofuran ring, which can lead to the formation of carboxylic acid metabolites.[11][12]

  • N-Dealkylation: If the structure contains N-alkyl groups, their removal is a common metabolic route, often mediated by CYP1A2, CYP2D6, and CYP3A4.[12]

Identifying these sites, typically through in vitro metabolite identification studies, is crucial. Deuterating a C-H bond at a primary metabolic hotspot offers the greatest potential for improving stability. However, it's important to be aware of "metabolic switching," where blocking one pathway may increase metabolism at a different, secondary site.[9][13]

Benzofuran_Metabolism cluster_pathways benzofuran p1 Hydroxylation (Benzene Ring) benzofuran->p1 Site A p2 Oxidative Cleavage (Furan Ring) benzofuran->p2 Site B p3 Hydroxylation (Furan Ring) benzofuran->p3 Site C p4 N-Dealkylation (Side Chain) benzofuran->p4 Site D (if applicable)

Potential metabolic hotspots on a generic substituted benzofuran.

Comparative Analysis: Expected Performance Improvements

While specific data for a direct deuterated vs. non-deuterated benzofuran pair is proprietary and varies by compound, we can extrapolate the expected outcomes based on numerous successful deuteration programs for other scaffolds.[14][15] The primary goal is to improve the pharmacokinetic (PK) profile.

Table 1: Hypothetical Comparative In Vitro Metabolic Stability Data

ParameterNon-Deuterated BenzofuranDeuterated BenzofuranExpected Outcome & Rationale
Half-Life (t½) in HLM 15 min60 minIncrease. Slower metabolism leads to a longer time for 50% of the compound to be eliminated.
Intrinsic Clearance (CLint) 92 µL/min/mg23 µL/min/mgDecrease. Intrinsic clearance, a measure of the metabolic capacity of the liver, is reduced due to the KIE.
NADPH-dependent stability LowHighIncrease. Shows that the stability improvement is due to slowing of CYP-mediated (NADPH-dependent) pathways.

Data is illustrative and based on typical improvements seen with deuteration.

These in vitro improvements are expected to translate to a more favorable in vivo profile, potentially leading to:

  • Longer plasma half-life: Allowing for less frequent dosing and improving patient compliance.[6]

  • Increased drug exposure (AUC): A higher concentration of the drug in the body over time can enhance efficacy.

  • Reduced inter-patient variability: By mitigating the impact of genetic polymorphisms in fast-metabolizing CYP enzymes.[13]

  • Improved safety profile: By reducing the formation of potentially reactive or toxic metabolites.[7]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

To empirically determine the metabolic stability and validate the effectiveness of deuteration, a robust and reproducible experimental protocol is essential. The HLM assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[16]

Objective: To measure the rate of disappearance of a test compound over time when incubated with HLM, allowing for the calculation of half-life (t½) and intrinsic clearance (CLint).[17]

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compounds (deuterated and non-deuterated)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[16]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Cofactor solution)[18][19]

  • Acetonitrile with Internal Standard (Quenching/Stop Solution)

  • Incubator/Water Bath (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.[18][20]

    • Prepare stock solutions of test compounds and controls (e.g., 1 µM final concentration).[20]

    • Prepare the quenching solution (acetonitrile) containing an analytical internal standard.

  • Incubation (Self-Validating System):

    • Main Reaction: Pre-warm a plate containing the HLM solution and test compounds at 37°C for 5-10 minutes.

    • Initiate Reaction: Add the pre-warmed NADPH cofactor solution to start the enzymatic reaction. This is Time 0.[16]

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate plate containing the cold quenching solution.[17] The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

    • Control 1 (No Cofactor): Run a parallel incubation for the longest time point (60 min) without adding the NADPH solution. This control validates that compound disappearance is enzyme-mediated and not due to chemical instability.[20]

    • Control 2 (Positive Control): Run a known compound with moderate-to-high clearance to ensure the microsomal batch is active.

  • Sample Processing & Analysis:

    • Centrifuge the quenched plates to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate Half-Life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

HLM_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation (37°C) cluster_process 3. Processing & Analysis cluster_data 4. Data Analysis A1 Prepare HLM, Test Compounds, & Buffers A2 Prepare Quench Solution (Acetonitrile + Internal Std) B1 Pre-warm HLM + Compound B2 Initiate Reaction: Add NADPH (Time = 0) B1->B2 B3 Sample at Time Points (0, 5, 15, 30, 45 min) B2->B3 NADPH_Control Control: Incubate without NADPH B2->NADPH_Control vs. B4 Quench samples in Stop Solution B3->B4 C1 Centrifuge to Pellet Protein B4->C1 C2 Transfer Supernatant C1->C2 C3 Analyze by LC-MS/MS C2->C3 D1 Plot ln(% Remaining) vs. Time C3->D1 D2 Calculate t½ and CLint D1->D2 NADPH_Control->B4

Workflow for an in vitro Human Liver Microsomal (HLM) Stability Assay.

Conclusion

Selective deuteration represents a powerful and validated strategy for enhancing the metabolic stability of drug candidates, including those built on a benzofuran scaffold. By leveraging the kinetic isotope effect, medicinal chemists can strategically "harden" metabolic hotspots against CYP450-mediated degradation. This can translate directly to improved pharmacokinetic properties, such as longer half-life and lower clearance, which are critical for developing a successful drug. The in vitro HLM assay is an essential, high-throughput tool for empirically testing this strategy and guiding the design-make-test-analyze cycle in modern drug discovery. The objective comparison of deuterated and non-deuterated analogues using such validated protocols provides the clear, quantitative data needed to make informed decisions for lead optimization.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Metabolic Stability Assays. Merck Millipore.

  • Gutser, A., et al. (2005). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. PubMed.

  • New Strategy for New Drug Development: Deuterium Modification. Isotope Science / Alfa Chemistry.

  • understanding deuterium kinetic isotope effect in drug metabolism. Benchchem.

  • Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH.

  • The Application of Deuteration Strategy in Drug Design. ResearchGate.

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.

  • The kinetic isotope effect in the search for deuterated drugs. Technology.org.

  • Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. ResearchGate.

  • Wang, T., et al. (2023). The Application of Deuteration Strategy in Drug Design. PubMed.

  • Montalvo, G., et al. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI.

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.

  • Abstract 4050: Effect of benzofuran pharmacophores on CYP-activated duocarmycin bioprecursors. AACR Journals.

  • The kinetic isotope effect in the search for deuterated drugs. ResearchGate.

  • Microsomal Clearance/Stability Assay. Domainex.

  • Amaral, A. M., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI.

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC.

  • Kinetic isotope effect – Knowledge and References. Taylor & Francis.

  • A Primer of Deuterium in Drug Design. Taylor & Francis Online.

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC.

  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. ResearchGate.

  • Liu, X., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.

  • Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. ResearchGate.

  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

  • Comparative Metabolic Stability Analysis: Furan. Benchchem.

  • Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAP. DRUGZ.org.

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical inventories, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, a benzofuran derivative. The procedures outlined herein are synthesized from established best practices in laboratory safety and hazardous waste management, ensuring compliance and environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from analogous benzofuran derivatives, it is prudent to assume that Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- may exhibit the following hazards:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation/Corrosion May cause skin irritation or burns.[2][3][6]P280: Wear protective gloves/protective clothing.[2][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][3][6]P280: Wear eye protection/face protection.[2][6]
Respiratory Irritation May cause respiratory irritation if inhaled.[2][6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Acute Oral Toxicity May be harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product.[7]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Always inspect gloves for integrity before use.[2]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Waste Segregation and Containerization

Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing unintended chemical reactions.[8][9]

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical waste.[8][9] For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended. For solid waste, a wide-mouth container with a secure lid is appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-".[1][8][9] Chemical formulas or abbreviations are not acceptable.[8][9] The label should also include the date accumulation started and the primary hazards associated with the waste.

  • Segregation: This waste should be collected separately from other waste streams. Do not mix it with incompatible materials. It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents, acids, and bases.[9]

  • Storage: The designated hazardous waste container must be kept closed except when adding waste.[8][9] It should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be under the control of the generator.[10] The SAA should have secondary containment to capture any potential leaks or spills.[8]

cluster_waste_generation Waste Generation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Disposal A Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- (Solid or Liquid Waste) B Select Compatible Container (Good Condition, Leak-Proof) A->B C Affix 'Hazardous Waste' Label (Full Chemical Name, Hazards, Date) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Closed D->F G Contact Environmental Health & Safety (EHS) for Waste Pickup D->G When container is full or no longer needed H EHS Transports to Licensed Waste Disposal Facility G->H

Caption: Waste Disposal Workflow for Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-.

Decontamination and Disposal of Empty Containers

Empty containers that once held Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- must also be managed as hazardous waste until properly decontaminated.[11]

Procedure for Decontaminating Empty Containers:

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent that can effectively dissolve the chemical residue.[8][10][11]

  • Rinsate Collection: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.[8][11] This rinsate should be added to the appropriate liquid hazardous waste container.

  • Final Disposal: After triple rinsing and allowing the container to air dry, the original label must be completely defaced or removed.[10][11] The container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[10][11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.[1]

  • Containment and Cleanup:

    • For a solid spill: Carefully sweep or vacuum the material to avoid generating dust.[2] Place the collected material into a labeled hazardous waste container.[2]

    • For a liquid spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[4] Collect the absorbent material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office, in accordance with your facility's policies.[1]

Final Disposal and Record Keeping

The ultimate responsibility for the proper disposal of hazardous waste lies with the generator.[9]

Final Disposal Steps:

  • Request Pickup: Once your hazardous waste container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.[8][9]

  • Documentation: Complete any necessary waste disposal forms or tags as required by your EHS office. This documentation is crucial for tracking the waste from the point of generation to its final disposal.

  • Manifests: The EHS office will manage the hazardous waste manifest system, which is a legal document that tracks the waste to a licensed treatment, storage, and disposal facility (TSDF).[10][12]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as local regulations may vary.[13]

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Ethanone, 1-(2-furanyl)- Safety Data Sheet. Synerzine. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 2-Acetylfuran. Fisher Scientific. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Rochester. [Link]

  • SAFETY DATA SHEET - 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Fisher Scientific. [Link]

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A Researcher's Guide to the Safe Handling of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, a novel compound with significant potential. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds to establish a robust and conservative safety protocol. Our aim is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, we must infer its potential hazards from closely related structures. Analysis of compounds such as 1-(2-furanyl)-ethanone and various benzofuran derivatives reveals a consistent pattern of potential health effects that should be proactively addressed.

Anticipated Hazards:

  • Acute Toxicity: Similar compounds have demonstrated potential for harm if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Benzofuran and furan-containing molecules frequently cause skin irritation and can lead to serious eye damage upon contact.[1][3]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[3]

This assessment necessitates a stringent approach to personal protective equipment to create a self-validating system of safety where potential exposure routes are effectively blocked.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount. The following recommendations are based on a comprehensive evaluation of the risks associated with analogous compounds.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent dermal absorption.[1][4]
Eye Protection Chemical safety goggles and a face shieldEnsures complete protection from splashes and aerosols that could cause serious eye damage.[1][3][4]
Skin and Body Protection Laboratory coat and long-sleeved clothingProtects skin from accidental contact.[1][4][5]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary method to avoid inhalation of vapors or aerosols.[5][6]
PPE Selection and Usage Workflow

The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Workflow PPE Selection and Usage Workflow cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal Assess_Hazards Assess Hazards (Based on Analogs) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Informs Selection Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Before Use Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE If OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Clean_Reusable Clean and Store Reusable PPE Doff_PPE->Clean_Reusable Disposal_Workflow Disposal Decision Workflow Start Waste Generated Is_Contaminated Is the material contaminated with the chemical? Start->Is_Contaminated Hazardous_Waste Segregate into Hazardous Waste Container Is_Contaminated->Hazardous_Waste Yes Non_Hazardous Dispose as Non-Hazardous Waste Is_Contaminated->Non_Hazardous No Label_Container Label Container Correctly Hazardous_Waste->Label_Container Store_Safely Store in Designated Area Label_Container->Store_Safely Professional_Disposal Arrange for Professional Disposal Store_Safely->Professional_Disposal

Caption: A decision workflow for the proper disposal of waste.

By adhering to these guidelines, you contribute to a culture of safety and responsibility, allowing for the confident pursuit of scientific discovery.

References

  • Synerzine. (2018, June 22). Ethanone, 1-(2-furanyl)
  • Aaron Chemicals LLC. (2024, November 1). 1-[5-(benzyloxy)
  • Echemi. Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro- (9CI)
  • ChemScene. 1-(2,3-Dihydrobenzofuran-5-yl)ethanone.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, March 8). Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5- yl)-: Human health tier II assessment.
  • Fisher Scientific.
  • Fisher Scientific. (2023, September 5). 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)
  • Fisher Scientific. (2023, September 5). 1-(1-Benzofuran-5-yl)
  • Fisher Scientific. (2025, December 20). 1-(1-Benzofuran-5-yl)
  • Merck Millipore.
  • Pharmaffiliates. 1-(2,3-Dihydro-5-benzofuranyl)ethanone.
  • Benchchem. Proper Disposal Procedures for 2-Azido-1-(2-hydroxyphenyl)ethanone: A Comprehensive Guide.
  • Vigon International, Inc. (2015, November 26).
  • Synthink. 1-(2,3-Dihydro-5-benzofuranyl)ethanone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.